DU-14
Description
Structure
2D Structure
Properties
IUPAC Name |
[4-[2-(tetradecanoylamino)ethyl]phenyl] sulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N2O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(25)24-19-18-20-14-16-21(17-15-20)28-29(23,26)27/h14-17H,2-13,18-19H2,1H3,(H,24,25)(H2,23,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBODHUVGZPZRBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCC1=CC=C(C=C1)OS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171874 | |
| Record name | DU-14 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186303-55-9 | |
| Record name | (p-O-Sulfamoyl)-N-tetradecanoyltyramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186303559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DU-14 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
DU-145 Cell Line: A Comprehensive Technical Guide for Researchers
An In-depth Overview of the Origin, Characteristics, and Experimental Applications of a Keystone Prostate Cancer Cell Line
The DU-145 human prostate cancer cell line stands as a cornerstone in urological oncology research, providing a critical in vitro model for the study of androgen-independent prostate carcinoma. This guide offers a detailed exploration of its origin, history, molecular characteristics, and key experimental protocols, tailored for researchers, scientists, and drug development professionals.
Origin and History
The DU-145 cell line was established in 1978 by K.R. Stone and his colleagues. It was derived from a metastatic lesion in the brain of a 69-year-old Caucasian male with a primary diagnosis of prostate carcinoma.[1][2] The patient also had a history of lymphocytic leukemia.[2] This origin is significant as it represents a cell line from a late-stage, metastatic, and hormone-refractory state of the disease, making it an invaluable tool for studying advanced prostate cancer. The "DU" designation in its name refers to the Duke University, where the cell line was established.
Ultrastructural analysis of the original tumor tissue and the cultured DU-145 cells revealed a remarkable similarity in cellular organelle structure, including the presence of microvilli, tonofilaments, desmosomes, numerous mitochondria, a well-developed Golgi apparatus, and heterogeneous lysosomes.[3][4]
Cellular and Molecular Characteristics
DU-145 cells exhibit an epithelial morphology and grow as adherent monolayers in culture.[1][2] A key feature of this cell line is its androgen-independent nature. While DU-145 cells express androgen receptors, they do not show a functional response to androgen stimulation, meaning their growth is not dependent on male hormones.[1][5][6] This characteristic makes them a crucial model for studying castration-resistant prostate cancer (CRPC).
Table 1: Quantitative Data Summary for DU-145 Cells
| Parameter | Reported Value(s) | References |
| Doubling Time | 30 - 40 hours | [1][4] |
| Modal Chromosome Number | Hypotriploid, with a modal number of 64. Other reports indicate a range of 61-62. | [1][2][3] |
| Seeding Density | 2 x 10^4 cells/cm² | [1] |
Karyotype and Genetic Profile
DU-145 cells are known to be hypotriploid with a complex karyotype. The modal chromosome number is reported to be 64.[1] Several consistent chromosomal abnormalities have been identified, including a translocated Y chromosome and various marker chromosomes.[2][3]
Genetically, DU-145 cells harbor mutations in the TP53 tumor suppressor gene. Specifically, two mutations have been identified at codon 223 (Val to Phe) and codon 274 (Pro to Leu).[3] This mutated p53 status contributes to the cells' tumorigenic properties.[7][8][9]
Key Signaling Pathways
Several signaling pathways are known to be constitutively active or dysregulated in DU-145 cells, contributing to their growth, survival, and metastatic potential. Understanding these pathways is crucial for developing targeted therapies.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and metabolism. In DU-145 cells, this pathway is constitutively active, promoting cell growth and inhibiting apoptosis.[10][11][12][13][14]
References
- 1. DU-145 Cell Line - A Researcher's Comprehensive Guide [cytion.com]
- 2. altogen.com [altogen.com]
- 3. p53 oncogene mutations in three human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Characterization of prostate cancer DU145 cells expressing the recombinant androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DU-145 and PC-3 human prostate cancer cell lines express androgen receptor: implications for the androgen receptor functions and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Novel combination of docetaxel and thymoquinone induces synergistic cytotoxicity and apoptosis in DU-145 human prostate cancer cells by modulating PI3K-AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of Prostate Cancer DU-145 Cells Proliferation by Anthopleura anjunae Oligopeptide (YVPGP) via PI3K/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.box [2024.sci-hub.box]
- 14. researchgate.net [researchgate.net]
The Androgen Receptor in DU-145 Cells: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The DU-145 cell line, derived from a metastatic lesion in the brain of a patient with prostate carcinoma, is a cornerstone model in prostate cancer research. A critical characteristic of this cell line is its androgen-insensitivity, which is primarily attributed to its androgen receptor (AR) status. The androgen receptor is a ligand-activated transcription factor that plays a pivotal role in the development and progression of prostate cancer. Understanding the AR expression and signaling landscape in DU-145 cells is crucial for interpreting experimental data and for the development of novel therapeutics, particularly for castration-resistant prostate cancer (CRPC). This technical guide provides an in-depth overview of the AR status in DU-145 cells, details on relevant signaling pathways, and comprehensive protocols for assessing AR expression.
Androgen Receptor Status of DU-145 Cells
The DU-145 cell line is widely characterized as being androgen receptor-negative or expressing very low levels of the AR protein and mRNA. This is in stark contrast to androgen-sensitive prostate cancer cell lines like LNCaP, which exhibit high levels of AR expression. The diminished AR expression in DU-145 cells is a key factor behind their androgen-independent phenotype.
Quantitative Data on Androgen Receptor Expression
The following table summarizes the relative expression of the androgen receptor in DU-145 cells compared to other commonly used prostate cancer cell lines.
| Cell Line | Androgen Receptor (AR) Status | Relative AR mRNA Expression | Relative AR Protein Expression | Reference |
| LNCaP | Androgen-sensitive, AR-positive | High | High | [1][2] |
| PC-3 | Androgen-independent, AR-negative/low | Very Low / Undetectable | Very Low / Undetectable | [1][2] |
| DU-145 | Androgen-independent, AR-negative/low | Very Low / Undetectable | Very Low / Undetectable | [1][2] |
Note: The relative expression levels are based on qualitative and semi-quantitative data from the cited literature. Absolute quantification can vary based on the detection method and experimental conditions.
While generally considered AR-negative, some studies have suggested that DU-145 cells may express truncated or variant forms of the androgen receptor, which may not be detectable by all antibodies or may lack the functional domains required for androgen-dependent signaling[3].
Androgen Receptor Signaling and Compensatory Pathways
The Canonical Androgen Receptor Signaling Pathway
In androgen-sensitive prostate cancer cells, the binding of androgens like testosterone and dihydrotestosterone (DHT) to the AR in the cytoplasm triggers a conformational change. This leads to the dissociation of heat shock proteins, dimerization of the receptor, and its translocation to the nucleus. In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of target genes that promote cell growth, proliferation, and survival.
Canonical Androgen Receptor Signaling Pathway
Given the low to negligible expression of functional AR in DU-145 cells, this canonical pathway is largely inactive.
Compensatory Signaling Pathways in DU-145 Cells
The androgen independence of DU-145 cells suggests the activation of alternative signaling pathways that drive their growth and survival. For drug development professionals, understanding these compensatory mechanisms is critical for identifying novel therapeutic targets. Key pathways active in AR-negative/low prostate cancer include:
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. In DU-145 cells, this pathway can be constitutively active, promoting growth in an androgen-independent manner.
-
PI3K/Akt/mTOR Pathway: This pathway is frequently dysregulated in various cancers, including prostate cancer. Its activation can lead to increased cell survival, proliferation, and resistance to apoptosis.
-
Src Family Kinases: Src, a non-receptor tyrosine kinase, can activate a range of downstream signaling pathways, including the MAPK and PI3K/Akt pathways, contributing to the malignant phenotype of DU-145 cells.
Compensatory Signaling Pathways in DU-145 Cells
Experimental Methodologies for AR Status Assessment
Accurate determination of AR expression is fundamental for research using the DU-145 cell line. The following sections provide detailed protocols for the most common techniques.
Western Blotting for AR Protein Detection
Western blotting is a widely used technique to detect and quantify the level of AR protein in cell lysates.
Western Blot Workflow for AR Detection
1. Cell Lysis:
-
Culture DU-145 and a positive control cell line (e.g., LNCaP) to 80-90% confluency.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay according to the manufacturer's instructions.
3. SDS-PAGE:
-
Mix 20-40 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at 100-150 V until the dye front reaches the bottom.
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
5. Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
6. Antibody Incubation:
-
Incubate the membrane with a primary antibody against the androgen receptor (e.g., rabbit monoclonal anti-AR, dilution 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation[2].
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, dilution 1:5000 in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
RT-qPCR for AR mRNA Quantification
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the relative abundance of AR mRNA transcripts.
RT-qPCR Workflow for AR mRNA Quantification
1. RNA Extraction:
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
2. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV First-Strand Synthesis System, Thermo Fisher Scientific) with oligo(dT) or random hexamer primers.
3. qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the androgen receptor, and a SYBR Green or TaqMan-based master mix.
-
AR Primer Sequences (Example):
-
Forward: 5'-TCT GTT GAG TTT GGC TGA GGC-3'
-
Reverse: 5'-CAC CTT GGT GAG CTG GAT GAG-3'
-
-
Use primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Thermal Cycling Conditions (Example):
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt curve analysis to confirm product specificity.
-
4. Data Analysis:
-
Calculate the relative expression of AR mRNA using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene and comparing to a reference sample (e.g., LNCaP cells).
Immunohistochemistry (IHC) for AR in Xenograft Models
For in vivo studies using DU-145 xenografts, IHC can be used to visualize the expression and localization of AR within the tumor tissue.
1. Tissue Preparation:
-
Fix tumor tissue in 10% neutral buffered formalin and embed in paraffin (FFPE).
-
Cut 4-5 µm sections and mount on positively charged slides.
2. Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 10 min).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (pH 6.0) or EDTA buffer (pH 9.0) and heating in a pressure cooker, water bath, or microwave[4][5]. Cool to room temperature.
4. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.
-
Block non-specific binding with a protein block or normal serum for 30 minutes.
-
Incubate with the primary anti-AR antibody (diluted according to manufacturer's recommendations) for 60 minutes at room temperature or overnight at 4°C[6].
-
Wash with buffer (e.g., PBS or TBS).
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or with a polymer-based detection system.
-
Wash with buffer.
5. Visualization and Counterstaining:
-
Develop the signal with a chromogen such as DAB (3,3'-Diaminobenzidine), which produces a brown precipitate.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate, clear, and mount the slides with a permanent mounting medium.
6. Analysis:
-
Examine the slides under a microscope to assess the intensity and localization of AR staining.
Conclusion
The DU-145 cell line serves as an invaluable in vitro model for studying androgen-independent prostate cancer. Its AR-negative or AR-low status is a defining characteristic that necessitates a thorough understanding of the underlying molecular landscape. Researchers and drug development professionals must consider the absence of canonical AR signaling and the presence of active compensatory pathways when designing experiments and interpreting results with this cell line. The detailed methodologies provided in this guide offer a robust framework for the accurate assessment of androgen receptor status, ensuring the generation of reliable and reproducible data in the pursuit of novel therapies for advanced prostate cancer.
References
- 1. ec.bioscientifica.com [ec.bioscientifica.com]
- 2. 2.4. Cell lysis, immunoprecipitation, and Western blot analyses [bio-protocol.org]
- 3. origene.com [origene.com]
- 4. genomeme.ca [genomeme.ca]
- 5. Androgen receptor immunostaining and its tissue distribution in formalin-fixed, paraffin-embedded sections after microwave treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genomeme.ca [genomeme.ca]
DU-145 Prostate Cancer Cell Line: A Technical Guide to Doubling Time and Growth Characteristics
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the DU-145 human prostate cancer cell line, focusing on its core growth characteristics, doubling time, and associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, cell biology, and pharmacology.
Core Characteristics of DU-145 Cells
The DU-145 cell line was originally isolated from a metastatic brain lesion of a 69-year-old Caucasian male with prostate carcinoma. These cells are a widely utilized model in cancer research due to their distinct features.
| Characteristic | Description |
| Morphology | Epithelial-like |
| Growth Properties | Adherent |
| Androgen Receptor Status | Androgen-independent; these cells do not respond to androgen stimulation. |
| Prostate-Specific Antigen (PSA) | Do not express PSA. |
| Metastatic Potential | Moderately metastatic. |
| Tumorigenicity | Yes, forms tumors in nude mice. |
| Karyotype | Hypotriploid with a modal chromosome number of 64. |
Doubling Time and Growth Kinetics
The population doubling time of DU-145 cells is a critical parameter for experimental planning and data interpretation.
| Parameter | Value | Reference |
| Population Doubling Time | 30 - 40 hours | [1] |
The typical growth of DU-145 cells follows a standard sigmoidal curve, characterized by a lag phase, a logarithmic (or exponential) growth phase, a stationary phase, and a decline phase. A representative growth profile observed over 14 days indicates a lag phase of approximately 2 days, followed by a logarithmic growth phase from day 3 to day 6. The cells typically reach a stationary phase around day 8.
Experimental Protocols
Detailed methodologies for the routine culture and experimental analysis of DU-145 cells are provided below.
Cell Culture and Maintenance
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with:
-
10% Fetal Bovine Serum (FBS)
-
2 mM L-Glutamine
-
1.5 g/L Sodium Bicarbonate (NaHCO3)
-
1 mM Sodium Pyruvate
-
Non-Essential Amino Acids (NEAA)
Incubation Conditions:
-
Temperature: 37°C
-
CO2: 5% in a humidified incubator
Subculturing (Passaging):
-
Aspirate the culture medium from a confluent flask of DU-145 cells.
-
Briefly rinse the cell layer with a sterile, calcium and magnesium-free Phosphate-Buffered Saline (PBS).
-
Add 2.0-3.0 mL of a 0.25% (w/v) Trypsin-0.53 mM EDTA solution to the flask.
-
Incubate at 37°C for 5-15 minutes, or until the cells detach.
-
Neutralize the trypsin by adding 6.0-8.0 mL of complete growth medium.
-
Gently pipette the cell suspension to ensure a single-cell suspension.
-
Transfer an appropriate aliquot of the cell suspension to a new culture flask containing fresh, pre-warmed medium. A split ratio of 1:4 to 1:6 is recommended.
-
Incubate at 37°C and 5% CO2.
Cryopreservation and Thawing
Cryopreservation Medium:
-
Complete growth medium
-
10% Dimethyl sulfoxide (DMSO)
-
An alternative is 50% MEM, 40% FBS, and 10% DMSO.[2]
Freezing Protocol:
-
Harvest cells during their logarithmic growth phase.
-
Centrifuge the cell suspension at 1100 rpm for 4 minutes at room temperature.[2]
-
Resuspend the cell pellet in cold cryopreservation medium at a density of 1x10^6 to 1x10^7 cells/mL.[2]
-
Aliquot the cell suspension into cryovials.
-
Place the vials in a controlled-rate freezing container and store at -80°C overnight.
-
Transfer the vials to the vapor phase of liquid nitrogen for long-term storage.
Thawing Protocol:
-
Rapidly thaw the cryovial in a 37°C water bath.
-
Transfer the thawed cell suspension to a centrifuge tube containing pre-warmed complete growth medium.
-
Centrifuge at 1100 rpm for 4 minutes at room temperature to pellet the cells and remove the cryopreservation medium.[2]
-
Resuspend the cell pellet in fresh, pre-warmed complete growth medium and transfer to a new culture flask.
-
Incubate at 37°C and 5% CO2.
Determination of Doubling Time
Protocol:
-
Seed DU-145 cells in multiple identical culture vessels (e.g., 6-well plates) at a known initial density (e.g., 2 x 10^4 cells/cm^2).
-
At regular time intervals (e.g., every 24 hours) for a period covering the lag, log, and stationary phases, harvest the cells from one vessel.
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Plot the natural logarithm of the cell number versus time.
-
The doubling time (Td) can be calculated from the logarithmic growth phase using the formula: Td = (t - t0) * ln(2) / ln(N / N0) where:
-
t = time at the end of the interval
-
t0 = time at the beginning of the interval
-
N = cell number at time t
-
N0 = cell number at time t0
-
Key Signaling Pathways in DU-145 Growth and Proliferation
Several signaling pathways are known to be constitutively active or play a crucial role in the growth and survival of DU-145 cells.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical regulator of cell proliferation, differentiation, and survival. In DU-145 cells, this pathway is often activated and contributes to their growth.
Caption: Simplified MAPK/ERK signaling pathway in DU-145 cells.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a key upstream activator of the MAPK/ERK pathway and other pro-survival signals in DU-145 cells.
Caption: Overview of EGFR-mediated signaling cascades in DU-145 cells.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is constitutively activated in DU-145 cells and is crucial for their growth and survival.[1] Inhibition of STAT3 signaling has been shown to induce apoptosis in these cells.[1]
Caption: Constitutive STAT3 signaling pathway in DU-145 cells.
Experimental Workflows
Drug Screening Workflow using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation in response to drug treatment.
Caption: A typical workflow for a drug screening MTT assay with DU-145 cells.
Transwell Migration Assay Workflow
The Transwell migration assay is used to assess the migratory capacity of cells in response to a chemoattractant.
Caption: Workflow for a Transwell cell migration assay using DU-145 cells.
This technical guide provides essential information and protocols for the successful culture and experimental use of the DU-145 prostate cancer cell line. The provided data and diagrams offer a foundational understanding of the key characteristics and signaling pathways governing the growth of these cells, which is vital for the design and interpretation of in vitro cancer research studies.
References
DU-145 Cell Line: A Comprehensive Genetic and Chromosomal Analysis for Research and Drug Development
An In-depth Technical Guide
The DU-145 human prostate cancer cell line, derived from a metastatic brain lesion of a primary prostatic adenocarcinoma, serves as a critical in vitro model for advanced, hormone-refractory prostate cancer. Its unique genetic and chromosomal makeup underpins its utility in mechanistic studies and for the preclinical evaluation of novel therapeutic agents. This technical guide provides a detailed overview of the DU-145 genetic profile, its complex chromosomal abnormalities, and the dysregulated signaling pathways that drive its malignant phenotype. Methodologies for key experimental procedures are also detailed to facilitate reproducible research.
Core Genetic Profile
The DU-145 cell line is characterized by a complex and aneuploid karyotype, with a hypotriploid modal chromosome number of 64.[1][2] It is an androgen-independent cell line, a crucial feature for studying castration-resistant prostate cancer.[1] Key genetic alterations include mutations in the tumor suppressor gene TP53 and homozygous deletions of the CDKN2A and RB1 tumor suppressor genes.
Key Gene Mutations
Mutational analysis has identified functionally significant alterations in several key oncogenes and tumor suppressor genes in the DU-145 cell line.
| Gene | Mutation | Consequence | Reference |
| TP53 | c.677C>T (p.Pro223Leu) | Likely Loss-of-function | [3] |
| c.820G>T (p.Val274Phe) | Likely Loss-of-function | [3] | |
| CDKN2A | Homozygous deletion | Loss-of-function | |
| RB1 | Homozygous deletion | Loss-of-function |
Chromosomal Abnormalities
The DU-145 cell line exhibits a highly rearranged karyotype, characterized by numerous numerical and structural chromosomal abnormalities. Spectral karyotyping (SKY) has been instrumental in elucidating the complexity of these rearrangements.
Summary of Karyotypic Findings
| Characteristic | Description | References |
| Ploidy | Hypotriploid | [4][5] |
| Modal Chromosome Number | 62-64 | [1][6][7] |
| Key Structural Rearrangements | del(11)(q23), t(11q;12q), 16q+, del(1)(p32), del(9)(p11) | [1] |
| i(5)(p10) | [4] | |
| der(14)t(3;14) | [5] | |
| Structural alterations of chromosomes 1, 2, 4, 6, 10, 15, and 16 | [6][7] |
A study by van Bokhoven et al. (2003) provided a detailed SKY analysis of the DU-145 cell line, revealing the intricate nature of its chromosomal aberrations.[8] The frequent generation of new chromosomal rearrangements suggests a degree of chromosomal instability within this cell line.[5]
Dysregulated Signaling Pathways
The genetic and chromosomal alterations in DU-145 cells result in the dysregulation of key signaling pathways that promote cancer cell proliferation, survival, and invasion. The Epidermal Growth Factor Receptor (EGFR) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways are particularly prominent.
EGFR/ErbB2 Signaling
DU-145 cells exhibit an active EGFR signaling pathway that enhances their invasive potential.[4] The response to EGF is mediated not only by EGFR (ErbB1) but also by the heterodimerization and phosphorylation of ErbB2 (HER2), making the combined phosphorylation status of both receptors a better predictor of EGF-induced proliferation.[9]
STAT3 Signaling
STAT3 is constitutively activated in DU-145 cells, playing a crucial role in their proliferation and survival.[10][11] This activation is driven by various upstream signals and is associated with specific post-translational modifications (PTMs), including phosphorylation at tyrosine 705 (pY705) and serine 727 (pS727), as well as glutathionylation.[1][3] Inhibition of STAT3 has been shown to induce apoptosis in these cells.[11]
Experimental Protocols
Reproducible and rigorous experimental design is paramount in cell line-based research. The following sections detail the methodologies for key techniques used to characterize the DU-145 cell line.
Cell Line Authentication: Short Tandem Repeat (STR) Profiling
Authentication of cell lines is crucial to ensure the validity of research findings. Short Tandem Repeat (STR) profiling is the gold-standard method for human cell line identification.
Methodology:
-
DNA Extraction: Genomic DNA is isolated from a high-quality cell pellet using a commercially available DNA extraction kit, following the manufacturer's instructions.
-
Multiplex PCR: The extracted DNA is amplified using a multiplex PCR kit that targets multiple polymorphic STR loci and the amelogenin gene for sex determination. The primers are fluorescently labeled.
-
Capillary Electrophoresis: The fluorescently labeled PCR products are separated by size using an automated capillary electrophoresis instrument.
-
Data Analysis: The resulting electropherogram is analyzed using specialized software to determine the allele sizes at each STR locus. The generated STR profile is then compared to a reference database (e.g., ATCC, DSMZ) to confirm the identity of the cell line.
Karyotyping: Spectral Karyotyping (SKY)
SKY is a powerful molecular cytogenetic technique that allows for the simultaneous visualization of all 24 human chromosomes in different colors, enabling the detailed analysis of complex chromosomal rearrangements.
Methodology:
-
Metaphase Spread Preparation: DU-145 cells are cultured to logarithmic growth phase and treated with a mitotic inhibitor (e.g., colcemid) to arrest cells in metaphase. Cells are then harvested, treated with a hypotonic solution, and fixed. The fixed cell suspension is dropped onto microscope slides to prepare metaphase spreads.
-
Probe Hybridization: A cocktail of chromosome-specific painting probes, each labeled with a unique combination of fluorescent dyes, is denatured and hybridized to the denatured chromosomal DNA on the slide.
-
Image Acquisition: After hybridization and washing, the slides are visualized using a fluorescence microscope equipped with a spectral imaging system. The system captures the complete emission spectrum for each pixel in the image.
-
Image Analysis: Specialized software processes the spectral information to assign a pseudo-color to each chromosome based on its unique spectral signature. This allows for the identification of individual chromosomes and any translocations or other rearrangements.
Gene Mutation Analysis: Sanger Sequencing of TP53
Sanger sequencing remains a reliable method for targeted mutation analysis of specific genes like TP53.
Methodology:
-
DNA Extraction: Genomic DNA is extracted from DU-145 cells as described for STR profiling.
-
PCR Amplification: Exons of the TP53 gene, particularly those known to harbor mutations in DU-145 (exons 6 and 8), are amplified using PCR with specific primers.
-
PCR Product Purification: The PCR products are purified to remove unincorporated dNTPs and primers.
-
Cycle Sequencing: A sequencing reaction is performed using the purified PCR product as a template, a single primer, DNA polymerase, dNTPs, and fluorescently labeled dideoxynucleotides (ddNTPs).
-
Capillary Electrophoresis and Data Analysis: The sequencing products are separated by size via capillary electrophoresis, and the sequence is determined by detecting the fluorescence of the incorporated ddNTPs. The resulting sequence is then compared to the reference TP53 sequence to identify any mutations.
Gene Expression Analysis: Microarray
Microarray analysis provides a high-throughput method for assessing the expression levels of thousands of genes simultaneously.
Methodology:
-
RNA Extraction: Total RNA is extracted from DU-145 cells and a reference cell population (e.g., normal prostate epithelial cells) using a suitable RNA isolation kit. RNA quality and quantity are assessed.
-
cDNA Synthesis and Labeling: The extracted RNA is reverse transcribed into complementary DNA (cDNA). During this process, fluorescent dyes (e.g., Cy3 and Cy5) are incorporated into the cDNA.
-
Hybridization: The labeled cDNA from the DU-145 and reference samples are mixed and hybridized to a microarray chip containing thousands of known gene probes.
-
Scanning and Data Acquisition: The microarray chip is scanned at the appropriate wavelengths to detect the fluorescence intensity for each probe.
-
Data Analysis: The raw intensity data is normalized, and the ratio of the fluorescence intensities for each gene is calculated to determine the fold change in gene expression between the DU-145 and reference cells. Statistical analysis is performed to identify differentially expressed genes.
This comprehensive guide provides a detailed overview of the genetic and chromosomal landscape of the DU-145 cell line, highlighting its relevance as a model for advanced prostate cancer. The provided experimental protocols offer a foundation for researchers to conduct rigorous and reproducible studies using this important tool.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. urotoday.com [urotoday.com]
- 4. Characterization of chromosome changes in two human prostatic carcinoma cell lines (PC-3 and DU145) using chromosome painting and comparative genomic hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence of Chromosomal Instability in Prostate Cancer Determined by Spectral Karyotyping (SKY) and Interphase FISH Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of chromosomal abnormalities in prostate cancer cell lines by spectral karyotyping | Semantic Scholar [semanticscholar.org]
- 7. Characterization of chromosomal abnormalities in prostate cancer cell lines by spectral karyotyping [scite.ai]
- 8. Spectral karyotype (SKY) analysis of human prostate carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 10. Acacetin Inhibits the Growth of STAT3-Activated DU145 Prostate Cancer Cells by Directly Binding to Signal Transducer and Activator of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
DU-145 as a Model for Castration-Resistant Prostate Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The DU-145 human prostate cancer cell line serves as a cornerstone for in vitro and in vivo modeling of castration-resistant prostate cancer (CRPC). Derived from a brain metastasis of a primary prostate adenocarcinoma, this cell line exhibits an androgen-independent phenotype, making it an invaluable tool for investigating the molecular mechanisms of CRPC and for the preclinical evaluation of novel therapeutics. This technical guide provides a comprehensive overview of the DU-145 cell line, including its core characteristics, detailed experimental protocols, and key signaling pathways implicated in its castration-resistant nature.
Core Characteristics of the DU-145 Cell Line
DU-145 cells are characterized by their epithelial-like morphology and their lack of androgen receptor (AR) signaling in response to androgenic stimuli, despite expressing low levels of AR protein.[1] They are also negative for the expression of prostate-specific antigen (PSA), a key clinical marker for prostate cancer that is regulated by AR.[2] Genetically, the DU-145 cell line is hypotriploid and harbors several chromosomal abnormalities.[1] These cells are tumorigenic and exhibit moderate metastatic potential when xenografted into immunocompromised mice.[1][2]
Data Presentation: Quantitative Characteristics
A summary of the key quantitative data for the DU-145 cell line is presented in the tables below, providing a quick reference for experimental planning.
Table 1: General Characteristics of DU-145 Cells
| Parameter | Value | References |
| Origin | Human Prostate Carcinoma (Brain Metastasis) | [1][2] |
| Morphology | Epithelial-like | [1] |
| Androgen Receptor (AR) Expression | Low/Non-functional | [1] |
| Prostate-Specific Antigen (PSA) | Negative | [2] |
| Doubling Time | Approximately 30-40 hours | [1] |
| Tumorigenicity | Yes, in nude mice | [1] |
| Metastatic Potential | Moderate | [2] |
Table 2: IC50 Values of Common Chemotherapeutic Agents in DU-145 Cells
| Compound | IC50 Value (nM) | Incubation Time | References |
| Docetaxel | ~1.1 - 15.17 | 48-72 hours | [3][4][5] |
| Doxorubicin | ~343 | 72 hours | [6] |
| Selinexor | ~105 | Not Specified | [4] |
Experimental Protocols
Detailed methodologies for key experiments utilizing the DU-145 cell line are provided below.
Cell Culture and Maintenance
-
Media Preparation: Prepare Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-Glutamine, and 1% Penicillin-Streptomycin.
-
Culturing Conditions: Culture DU-145 cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS).
-
Add 1-2 mL of a dissociation reagent (e.g., 0.25% Trypsin-EDTA) and incubate at 37°C for 5-10 minutes, or until cells detach.
-
Neutralize the trypsin with 4-5 mL of complete growth medium.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and re-plate at a desired density (e.g., 1:3 to 1:6 split ratio).
-
Cell Viability (MTS) Assay
-
Cell Seeding: Seed 5,000-10,000 DU-145 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the compounds of interest at various concentrations for the desired duration (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Colony Formation Assay
-
Cell Seeding: Seed 500-1000 DU-145 cells per well in a 6-well plate.
-
Treatment: After 24 hours, treat the cells with the desired compounds.
-
Incubation: Incubate the plates for 10-14 days, replacing the medium every 3-4 days.
-
Fixation and Staining:
-
Aspirate the medium and wash the wells with PBS.
-
Fix the colonies with 4% paraformaldehyde for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
-
Quantification: Wash the plates with water, air dry, and count the number of colonies (typically >50 cells).
Transwell Migration and Invasion Assays
-
Insert Preparation: For invasion assays, coat the upper chamber of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is necessary.
-
Cell Seeding: Seed 5 x 10^4 to 1 x 10^5 DU-145 cells in serum-free medium in the upper chamber.
-
Chemoattractant: Add complete growth medium (containing 10% FBS) to the lower chamber as a chemoattractant.
-
Incubation: Incubate for 24-48 hours.
-
Cell Removal: Remove non-migrated/invaded cells from the top surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated/invaded to the bottom surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
Western Blotting
-
Cell Lysis: Lyse DU-145 cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
DU-145 Xenograft Model
-
Animal Model: Use male athymic nude mice (4-6 weeks old).
-
Cell Preparation: Harvest DU-145 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10^7 cells/mL.
-
Injection: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups and initiate treatment administration.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or molecular analysis).
Signaling Pathways and Experimental Workflows
The castration-resistant phenotype of DU-145 cells is driven by the dysregulation of several key signaling pathways. Understanding these pathways is crucial for identifying novel therapeutic targets.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is frequently hyperactivated in CRPC and plays a central role in promoting cell survival, proliferation, and resistance to apoptosis in DU-145 cells.
Caption: PI3K/Akt/mTOR pathway in DU-145 cells.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another critical driver of proliferation and survival in DU-145 cells.
Caption: MAPK/ERK signaling cascade in DU-145 cells.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is constitutively active in DU-145 cells and contributes to their inflammatory phenotype, survival, and resistance to apoptosis.
Caption: NF-κB signaling in castration-resistant DU-145 cells.
Experimental Workflow: Drug Screening
The following diagram illustrates a typical workflow for screening anti-cancer compounds using the DU-145 cell line.
Caption: A typical workflow for in vitro drug screening.
Conclusion
The DU-145 cell line remains a pivotal and robust model for the study of castration-resistant prostate cancer. Its well-characterized androgen-independent nature, coupled with its utility in a wide range of in vitro and in vivo assays, makes it an essential tool for elucidating the complex molecular mechanisms that drive CRPC progression and for the development of novel therapeutic strategies to combat this lethal disease. This guide provides a foundational resource for researchers utilizing the DU-145 cell line in their efforts to advance the understanding and treatment of advanced prostate cancer.
References
- 1. Transfecting Plasmid DNA Into DU 145 Cells Using Lipofectamine 3000 Reagent | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Targeting Inflammatory Signaling in Prostate Cancer Castration Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. A brief guide to good practices in pharmacological experiments: Western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Dissecting Major Signaling Pathways throughout the Development of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Core Signaling Pathways in the DU-145 Prostate Cancer Cell Line: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The DU-145 human prostate cancer cell line, derived from a metastatic brain lesion, is a cornerstone model for studying androgen-independent prostate cancer. Its utility in preclinical research is underscored by its distinct molecular characteristics, particularly the constitutive activation of several key signaling pathways that drive its proliferation, survival, and metastatic potential. This document provides a detailed overview of these core pathways, presenting quantitative data, experimental methodologies, and visual diagrams to serve as a comprehensive resource for researchers.
General Cell Culture Protocols for DU-145
Proper maintenance of the DU-145 cell line is fundamental to reproducible experimental outcomes. Below are standard protocols for their culture and handling.
Culture Conditions
DU-145 cells are adherent and exhibit an epithelial morphology.
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-Glutamine, and 1% Penicillin-Streptomycin.[1][2][3]
-
Culture Environment: Cells should be maintained in a humidified incubator at 37°C with a 5% CO2 supply.[1][3]
-
Population Doubling Time: Approximately 30 to 40 hours.[1]
-
Subculture:
-
Rinse the cell monolayer with a sterile phosphate-buffered saline (PBS).
-
Add a suitable detachment reagent such as 0.25% Trypsin-EDTA or Accutase.[1][4]
-
Incubate for 3-10 minutes at room temperature or 37°C until cells detach.[1][4]
-
Neutralize the trypsin with fresh culture medium and collect the cells in a centrifuge tube.
-
Centrifuge the cell suspension at approximately 200 x g for 5 minutes.[4]
-
Resuspend the cell pellet in fresh medium and seed into new culture flasks at a density of 2 x 10^4 cells/cm².[1]
-
Cryopreservation
-
Freezing Medium: 50% EMEM, 40% FBS, and 10% DMSO.[5]
-
Procedure: Resuspend the cell pellet in cold freezing medium at a density of 1x10^6 to 1x10^7 cells/mL and transfer to cryovials. Gradually freeze the cells to -80°C before transferring to liquid nitrogen for long-term storage.[5]
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell survival, proliferation, and metabolism. In DU-145 cells, this pathway is constitutively active, contributing significantly to their malignant phenotype.
Pathway Overview
The PI3K/Akt/mTOR pathway is hyperactivated in DU-145 cells.[6] This activation leads to the downstream phosphorylation of key effector molecules that promote cell growth and inhibit apoptosis (programmed cell death).[6] Inhibition of this pathway has been shown to reduce the viability of DU-145 cells and induce apoptosis.[6][7]
Quantitative Data
| Target Protein | Observation in DU-145 | Treatment/Inhibitor | Quantitative Effect | Reference |
| p-Akt (Ser473) | Constitutively active | AAP-H (oligopeptide) | Dose-dependent reduction in phosphorylation. | [6] |
| p-PI3K (p85) | Constitutively active | AAP-H (oligopeptide) | Dose-dependent reduction in phosphorylation. | [6] |
| p-mTOR (Ser2448) | Constitutively active | AAP-H (oligopeptide) | Dose-dependent reduction in phosphorylation. | [6] |
| Akt | Constitutively active | Diallyl Disulfide (DADS) | Significant decrease in phosphorylated Akt levels. | [8] |
| Cell Viability | High | Docetaxel and Thymoquinone | Synergistic cytotoxicity correlated with PI3K/Akt signaling block. | [7] |
Experimental Protocols
Western Blot for Phospho-Akt (p-Akt)
This protocol is for the detection of phosphorylated Akt, a key indicator of PI3K pathway activation.
-
Cell Lysis:
-
Culture DU-145 cells to 70-80% confluency and treat with inhibitors or stimuli as required.
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Keep samples on ice to prevent dephosphorylation.[9]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[9]
-
Incubate the membrane with a primary antibody specific for phospho-Akt (e.g., p-Akt Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize, strip the membrane and re-probe for total Akt and a loading control like β-actin.
-
Pathway Diagram
References
- 1. DU-145 Cell Line - A Researcher's Comprehensive Guide [cytion.com]
- 2. Modulation of radiosensitivity of DU145 prostate carcinoma cells by simvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4.2. Cell Culture [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. ubigene.us [ubigene.us]
- 6. 3.5. Flow Cytometric Determination of Apoptosis [bio-protocol.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Navigating the Molecular Landscape of Prostate Cancer: A Technical Guide to DU-145 Proteomic and Transcriptomic Data Analysis
For Researchers, Scientists, and Drug Development Professionals
The DU-145 cell line, a cornerstone of prostate cancer research, provides a critical model for understanding the complex molecular underpinnings of this disease. This guide delves into the proteomic and transcriptomic analysis of DU-145 cells, offering a comprehensive overview of key findings, detailed experimental protocols, and visual representations of cellular signaling and workflows. By synthesizing data from multiple studies, we present a consolidated resource for researchers seeking to leverage DU-145 as a model system for therapeutic discovery and development.
Quantitative Data Summary
The following tables summarize key quantitative data from proteomic and transcriptomic analyses of DU-145 cells under various experimental conditions.
Table 1: Differentially Expressed Proteins in Radiation-Resistant DU-145 Cells
| Protein | Regulation in DU-145-CF vs. DU-145-PAR | Regulation in DU-145-HF vs. DU-145-PAR | Associated Pathway(s) |
| CD44 | Upregulated | Upregulated | Glycolysis, Epithelial to Mesenchymal Transition (EMT) |
| Annexin A2 | Downregulated | Not specified | Cytoskeletal Regulation |
| Cofilin-1-A | Downregulated | Not specified | Cytoskeletal Regulation |
| Rho GTPase-activating protein | Upregulated | Not specified | Apoptosis |
| Apoptotic protease-activating factor 1 (APAF1) | Upregulated | Not specified | Apoptosis |
| TNF receptor-associated factor 2 (TRAF2) | Upregulated | Not specified | Apoptosis |
DU-145-CF and DU-145-HF are radiation-resistant cell lines derived from the parental DU-145-PAR line. Data is compiled from a study on isogenic radiation-resistant prostate cancer cell lines[1].
Table 2: Differentially Expressed Proteins in Zoledronic Acid-Resistant DU-145 Cells (DU145R80)
| Protein | Regulation in DU145R80 vs. DU-145 | Associated Cellular Function(s) |
| List of 15 differentially expressed proteins | Up/Downregulated | Regulation of cell organization, Movement |
This table represents a summary of findings from a study on zoledronic acid resistance. For a complete list of the 15 differentially expressed proteins, refer to the original publication[2].
Table 3: Differentially Expressed Exosomal Proteins in RelB-Knockdown DU-145 Cells
| Protein Category | Number of Proteins |
| Unique to siRelB | 160 |
| Unique to sictrl | 105 |
| Present in both | 994 |
| Upregulated in siRelB | 137 |
| Downregulated in siRelB | 55 |
siRelB refers to DU-145 cells with RelB knockdown, while sictrl represents control cells. This data highlights the role of RelB in modulating the exosomal proteome[3].
Table 4: Common Differentially Expressed Genes in Docetaxel-Resistant DU-145 and PC3 Cells
| Gene | Regulation in Resistant vs. Sensitive Cells |
| Nuclear protein 1 (NUPR1) | Upregulated |
This table highlights a key finding from a single-cell RNA-sequencing study on docetaxel resistance[4]. A total of 182 differentially expressed genes were common to both cell lines.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the proteomic and transcriptomic analysis of DU-145 cells.
Proteomic Analysis Workflow
A typical proteomics experiment on DU-145 cells involves several key steps, from sample preparation to data analysis.
Caption: A generalized workflow for proteomic analysis of DU-145 cells.
Detailed Protocol for Proteomic Sample Preparation:
-
Cell Culture: DU-145 cells are cultured in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a lysis buffer containing detergents (e.g., RIPA buffer) and protease inhibitors to prevent protein degradation.
-
Protein Quantification: The total protein concentration in the lysate is determined using a standard method like the Bradford or BCA assay to ensure equal loading for subsequent steps.
-
Protein Digestion: Proteins are denatured, reduced, and alkylated, followed by enzymatic digestion, typically with trypsin, to generate peptides suitable for mass spectrometry analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
The resulting peptide mixture is separated by liquid chromatography based on hydrophobicity and then introduced into a mass spectrometer. The mass spectrometer measures the mass-to-charge ratio of the peptides (MS1 scan) and then fragments them to determine their amino acid sequence (MS2 scan).
Data Analysis:
The raw mass spectrometry data is processed using specialized software to identify and quantify proteins. This often involves searching the spectral data against a protein database. Subsequent bioinformatics analysis can identify differentially expressed proteins and enriched biological pathways.
Transcriptomic Analysis Workflow
Transcriptomic analysis of DU-145 cells typically follows the workflow outlined below.
References
- 1. A proteomic investigation of isogenic radiation resistant prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomic analysis of zoledronic-acid resistant prostate cancer cells unveils novel pathways characterizing an invasive phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
DU-145 Cell Line: A Comprehensive Technical Guide for Cancer Research
The DU-145 human prostate cancer cell line stands as a cornerstone in the preclinical study of prostate malignancy, particularly for investigations into castration-resistant prostate cancer (CRPC). Established from a metastatic lesion in the brain of a 69-year-old Caucasian male, this cell line offers a unique model to explore the complex biology of androgen-independent prostate cancer. This in-depth guide provides researchers, scientists, and drug development professionals with a thorough understanding of the advantages and disadvantages of the DU-145 cell line, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Core Characteristics and Research Applications
DU-145 cells are characterized by their epithelial morphology and their lack of androgen receptor (AR) responsiveness to androgen ligands, despite expressing low levels of AR mRNA and protein.[1] This androgen-insensitivity makes them an invaluable tool for studying the mechanisms that drive prostate cancer progression in an androgen-depleted environment, a clinical scenario of significant importance in late-stage disease. Furthermore, DU-145 cells do not express prostate-specific antigen (PSA), a common biomarker for prostate cancer, which reflects the characteristics of some advanced and poorly differentiated prostate tumors.[2]
These cells exhibit moderate metastatic potential, positioning them as an intermediate model between the low-metastatic LNCaP and the highly metastatic PC-3 cell lines.[2] This characteristic, combined with their tumorigenicity in immunocompromised mice, makes the DU-145 xenograft model a widely used system for in vivo efficacy testing of novel therapeutics.[3][4]
Quantitative Data Summary
For a direct comparison of key characteristics, the following tables summarize quantitative data for DU-145 and other commonly used prostate cancer cell lines, LNCaP and PC-3.
| Cell Line | Origin | Androgen Receptor (AR) Status | Prostate-Specific Antigen (PSA) Expression | Doubling Time (approximate hours) |
| DU-145 | Brain Metastasis | Functionally Independent | Negative | 30 - 40[1] |
| LNCaP | Lymph Node Metastasis | Dependent/Sensitive | Positive | 60 - 72[5] |
| PC-3 | Bone Metastasis | Independent | Negative | 33 - 40[5][6] |
| Cell Line | CD44 Expression (%) | CD133 Expression (%) | Metastatic Potential |
| DU-145 | >93[5] | <3[5] | Moderate[2] |
| LNCaP | <4[5] | <3[5] | Low[7] |
| PC-3 | >93[5] | <3[5] | High[2] |
Advantages and Disadvantages in Research
Advantages:
-
Model for Androgen-Independent Prostate Cancer: Its lack of response to androgens makes it an excellent model for studying castration-resistant prostate cancer (CRPC) and for developing therapies that are effective in this advanced stage of the disease.[2]
-
Established Xenograft Model: DU-145 cells readily form tumors in immunocompromised mice, providing a reliable in vivo platform to assess the efficacy of novel anti-cancer agents.[3][4]
-
Moderate Metastatic Potential: Its intermediate metastatic capacity allows for the study of molecular drivers of metastasis in a more nuanced manner compared to highly aggressive or non-metastatic cell lines.[2]
-
Transfectability: The DU-145 cell line is suitable as a transfection host, enabling genetic manipulation to study gene function in the context of prostate cancer.[8]
Disadvantages:
-
Lack of Androgen Responsiveness: While an advantage for studying CRPC, this characteristic makes it unsuitable for research on androgen-dependent prostate cancer or the mechanisms of androgen receptor signaling.
-
Absence of PSA Expression: The lack of PSA production limits its utility in studies where PSA is a key biomarker or therapeutic target.[2]
-
In Vitro Model Limitations: As an established cell line cultured in a 2D environment, it may not fully recapitulate the complex tumor microenvironment and heterogeneity of primary prostate tumors.[1]
-
Genetic Drift: Like all long-term cultured cell lines, there is a potential for genetic drift over time, which may lead to variations in experimental results between different laboratories or even between different passages of the cells.
Key Signaling Pathways in DU-145 Cells
The growth, survival, and metastatic potential of DU-145 cells are driven by several key signaling pathways that are constitutively active. Understanding these pathways is crucial for identifying potential therapeutic targets.
PI3K/AKT/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a critical regulator of cell survival, proliferation, and metabolism. In DU-145 cells, this pathway is often constitutively active, contributing to their androgen-independent growth.[7][9]
PI3K/AKT/mTOR Signaling Pathway in DU-145 Cells.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. This pathway is also frequently activated in DU-145 cells and contributes to their malignant phenotype.[10][11][12]
MAPK/ERK Signaling Pathway in DU-145 Cells.
Experimental Protocols
Detailed and reproducible protocols are essential for obtaining reliable data. The following are methodologies for key experiments commonly performed with the DU-145 cell line.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
DU-145 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed DU-145 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Treat the cells with the desired compounds at various concentrations and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated and vehicle control wells.
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Troubleshooting:
-
High background: Ensure complete removal of the medium before adding the solubilization solution. Phenol red in the medium can interfere with absorbance readings.
-
Low signal: Optimize cell seeding density and MTT incubation time. Ensure cells are healthy and metabolically active.
-
Inconsistent replicates: Ensure uniform cell seeding and proper mixing during the solubilization step.[2]
Transwell Migration and Invasion Assay
This assay is used to assess the migratory and invasive potential of cancer cells.
Materials:
-
DU-145 cells
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete culture medium (with FBS as a chemoattractant)
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal violet solution (0.1%)
-
Microscope
Procedure:
-
For invasion assay: Thaw Matrigel on ice overnight. Dilute Matrigel with cold serum-free medium (the dilution factor should be optimized, e.g., 1:3 or 1:9) and coat the top of the Transwell inserts with 50-100 µL of the diluted Matrigel. Incubate at 37°C for at least 1 hour to allow the Matrigel to solidify. For migration assays, this step is omitted.
-
Harvest DU-145 cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.
-
Add 600 µL of complete culture medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubate the plate at 37°C for 24-48 hours.
-
After incubation, carefully remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the cells that have migrated/invaded to the bottom of the insert with methanol for 10 minutes.
-
Stain the cells with 0.1% crystal violet solution for 10-20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Count the stained cells in several random fields under a microscope.
Troubleshooting:
-
No or few migrated/invaded cells: Optimize the incubation time and the concentration of the chemoattractant. Ensure the pore size of the insert is appropriate for DU-145 cells.
-
Excessive cell migration/invasion: Reduce the incubation time or the initial cell seeding density.
-
Uneven cell migration: Ensure the Matrigel is evenly coated and that there are no air bubbles.
Western Blot Analysis for Phosphorylated Proteins
This technique is used to detect and quantify the expression levels of specific proteins, including their phosphorylated (activated) forms.
Materials:
-
DU-145 cells
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST for phosphorylated proteins)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat DU-145 cells as required and then wash with ice-cold PBS.
-
Lyse the cells with lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST three times for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST three times for 5-10 minutes each.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-ERK) or a housekeeping protein (e.g., β-actin).
Troubleshooting:
-
High background: Use BSA instead of milk for blocking when detecting phosphorylated proteins, as milk contains phosphoproteins that can cause non-specific binding. Ensure adequate washing steps.[8]
-
Weak or no signal: Ensure that phosphatase inhibitors were added to the lysis buffer and that samples were kept cold. Optimize the primary antibody concentration and incubation time. The phosphorylated form of a protein may be transient, so consider performing a time-course experiment to determine the optimal time point for detection.
-
Non-specific bands: Use a highly specific primary antibody and optimize its dilution. Ensure proper blocking and washing.
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the described experimental protocols.
Workflow for the MTT Cell Viability Assay.
Workflow for the Transwell Migration/Invasion Assay.
Conclusion
The DU-145 cell line remains a vital and widely utilized tool in prostate cancer research. Its androgen-independent nature provides a clinically relevant model for studying advanced, castration-resistant disease. While researchers must be cognizant of its limitations, particularly its divergence from the primary tumor microenvironment, its well-characterized nature and utility in both in vitro and in vivo settings ensure its continued importance. By understanding its specific advantages and disadvantages, and by employing robust and optimized experimental protocols, the DU-145 cell line can continue to yield valuable insights into the biology of prostate cancer and aid in the development of novel therapeutic strategies.
References
- 1. Ionizing radiation-induced mitogen-activated protein (MAP) kinase activation in DU145 prostate carcinoma cells: MAP kinase inhibition enhances radiation-induced cell killing and G2/M-phase arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 3. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 5. Inhibition of prostate cancer DU145 cell growth with small interfering RNA targeting the SATB1 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Inhibition of Prostate Cancer DU-145 Cells Proliferation by Anthopleura anjunae Oligopeptide (YVPGP) via PI3K/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of the Erk/MAPK signaling pathway is a driver for cadmium induced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MAP Kinases and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SH003 induces apoptosis of DU145 prostate cancer cells by inhibiting ERK-involved pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
Methodological & Application
Application Notes and Protocols for DU-145 Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
The DU-145 cell line, derived from a metastatic brain lesion of a patient with prostate carcinoma, is a cornerstone in prostate cancer research. These adherent, epithelial-like cells are androgen-insensitive, making them a valuable model for studying the progression of hormone-refractory prostate cancer. This document provides a comprehensive guide to the culture and maintenance of the DU-145 cell line, including detailed protocols for media preparation, cell handling, and cryopreservation.
Cell Line Characteristics
| Characteristic | Description |
| Origin | Human Prostate Carcinoma (Metastatic to Brain) |
| Morphology | Epithelial-like |
| Growth Properties | Adherent |
| Androgen Receptor Status | Negative/Low |
| Prostate-Specific Antigen (PSA) Expression | Negative |
| Doubling Time | Approximately 30-40 hours[1] |
| Biosafety Level | BSL-1 |
Quantitative Culture Parameters
The following table summarizes key quantitative parameters for the successful culture of DU-145 cells.
| Parameter | Value |
| Seeding Density | 2 x 10⁴ cells/cm²[2] |
| Subcultivation Ratio | 1:4 to 1:6[3] |
| Trypsin-EDTA Concentration | 0.25% (w/v) Trypsin-0.53 mM EDTA |
| Centrifugation Speed | 125 x g |
| Centrifugation Time | 5-7 minutes |
| Cryopreservation Density | 1 x 10⁶ cells/mL |
| DMSO Concentration for Cryopreservation | 7.5% - 10% |
Experimental Protocols
Media Preparation: Complete Growth Medium
Objective: To prepare the complete growth medium required for the routine culture of DU-145 cells.
Materials:
-
Eagle's Minimum Essential Medium (EMEM) with Earle's Balanced Salt Solution (EBSS)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
L-Glutamine
-
Sodium Bicarbonate (NaHCO₃)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin (optional)
Protocol:
-
Begin with a bottle of basal EMEM.
-
Aseptically add FBS to a final concentration of 10%.
-
Add L-Glutamine to a final concentration of 2 mM.
-
Add Sodium Bicarbonate to a final concentration of 1.5 g/L.
-
Add NEAA to a final concentration of 1%.
-
(Optional) Add Penicillin-Streptomycin to a final concentration of 1%.
-
Mix the complete medium thoroughly by gentle inversion.
-
Store the complete medium at 2-8°C, protected from light.
Thawing of Cryopreserved DU-145 Cells
Objective: To properly thaw and establish a viable culture of DU-145 cells from a cryopreserved vial.
Protocol:
-
Rapidly thaw the cryovial by gentle agitation in a 37°C water bath. Thawing should be complete within 60 seconds.
-
Decontaminate the exterior of the vial with 70% ethanol.
-
Under sterile conditions in a biological safety cabinet, transfer the contents of the vial to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at 125 x g for 5-7 minutes to pellet the cells and remove the cryoprotectant.
-
Carefully aspirate the supernatant without disturbing the cell pellet.
-
Gently resuspend the cell pellet in 10-12 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-75 culture flask.
-
Incubate the flask at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium the following day to remove any residual cryoprotectant and dead cells.
Routine Maintenance and Subculture of DU-145 Cells
Objective: To maintain a healthy, sub-confluent culture of DU-145 cells and to passage them for expansion.
Protocol:
-
Observe the cells under an inverted microscope to assess confluency. Cells should be passaged when they reach 80-90% confluency.
-
Aspirate the spent culture medium from the flask.
-
Wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS) without Ca²⁺ and Mg²⁺ to remove any residual serum.
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution to the T-75 flask, ensuring the entire cell monolayer is covered.
-
Incubate the flask at 37°C for 5-15 minutes, or until the cells detach. Observe the cells under the microscope to monitor detachment. Avoid over-trypsinization.
-
Once the cells have detached, add 6-8 mL of pre-warmed complete growth medium to the flask to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 125 x g for 5-7 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in a known volume of fresh complete growth medium.
-
Determine the cell concentration and viability using a hemocytometer or an automated cell counter.
-
Seed new T-75 flasks with the desired number of cells (e.g., at a seeding density of 2 x 10⁴ cells/cm²) in fresh, pre-warmed complete growth medium.
-
Incubate the new flasks at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the culture medium 2-3 times per week.
Cryopreservation of DU-145 Cells
Objective: To prepare and freeze a stock of DU-145 cells for long-term storage.
Protocol:
-
Follow steps 1-9 of the subculture protocol to obtain a cell pellet.
-
Prepare the cryopreservation medium: Complete growth medium supplemented with 7.5% - 10% Dimethyl Sulfoxide (DMSO).
-
Resuspend the cell pellet in the prepared cryopreservation medium at a density of 1 x 10⁶ cells/mL.
-
Aliquot 1 mL of the cell suspension into sterile cryovials.
-
Place the cryovials in a controlled-rate freezing container (e.g., "Mr. Frosty") and store at -80°C for at least 4 hours to ensure a slow cooling rate of approximately -1°C per minute.
-
For long-term storage, transfer the cryovials to the vapor phase of a liquid nitrogen freezer.
Signaling Pathway Visualization
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is frequently observed in prostate cancer.
Caption: PI3K/Akt Signaling Pathway in DU-145 Cells.
Experimental Workflow
The following diagram illustrates the general workflow for culturing DU-145 cells, from thawing to expansion and cryopreservation.
Caption: General Workflow for DU-145 Cell Culture.
References
Application Notes and Protocols for Transfecting DU-145 Prostate Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to achieving high-efficiency transfection in DU-145 cells, a human prostate carcinoma cell line crucial for prostate cancer research. This document outlines optimized protocols, comparative data on transfection reagents, and key cellular characteristics to aid in the successful introduction of nucleic acids for gene expression, knockdown, and editing studies.
The DU-145 cell line, derived from a metastatic brain lesion of a prostate adenocarcinoma, is an androgen-independent cell line that does not express prostate-specific antigen (PSA).[1] These adherent, epithelial-like cells are a staple in cancer research, particularly for studying the mechanisms of advanced, hormone-refractory prostate cancer.[1]
Quantitative Data on Transfection Efficiency
The efficiency of transfecting DU-145 cells can vary significantly based on the transfection reagent, the type of nucleic acid delivered, and the optimization of the protocol. The following table summarizes reported transfection efficiencies from various sources to guide reagent selection.
| Transfection Reagent | Nucleic Acid Type | Reported Efficiency | Method of Assessment | Source |
| Altogen Biosystems DU145 Transfection Kit | siRNA | ≥ 75% | qRT-PCR | [1] |
| Lipofectamine 3000 | Plasmid DNA (GFP) | 25-35% | Fluorescence Microscopy & Flow Cytometry | [2] |
| Lipofectamine 3000 | Plasmid DNA (GFP) | 31-35% | Fluorescence Microscopy & Flow Cytometry | [3] |
| DharmaFECT 1 | siRNA | 94% | Not Specified | [4] |
| EZ Biosystems DU 145 Cell Avalanche™ | Plasmid DNA (GFP) | High Efficiency | Fluorescence Microscopy | [5] |
| Double Transfection Method | siRNA | Undetectable mRNA | Not Specified | [6] |
Experimental Protocols
General Cell Culture and Maintenance of DU-145 Cells
Proper cell culture techniques are paramount for successful transfection.
-
Passaging: DU-145 cells should be passaged every 3-4 days to prevent them from entering senescence.[2][3] It is recommended to use cells between passages 5 and 25 post-thaw for transfection experiments.[2][3]
-
Confluency: On the day of transfection, cells should be approximately 70-85% confluent with a viability of over 90%.[2][3] Over-confluency can significantly reduce transfection efficiency.[2]
Protocol for Plasmid DNA Transfection using a Lipid-Based Reagent (e.g., Lipofectamine 3000)
This protocol is optimized for a single well of a 24-well plate. Adjust volumes accordingly for other plate formats.
Day 0: Cell Seeding
-
One day before transfection, detach 80-90% confluent DU-145 cells from a T-75 flask using a suitable dissociation reagent (e.g., TrypLE).[2][3]
-
Count the cells and assess viability using trypan blue exclusion.
-
Seed approximately 7.4 x 10⁴ to 9 x 10⁴ cells per well in 500 µL of complete growth medium.[2][3]
Day 1: Transfection
-
Prepare Reagent-DNA Complexes:
-
In "Tube A", dilute the recommended amount of plasmid DNA (e.g., 250 ng) and any enhancer reagent (e.g., P3000™ reagent) in a serum-free medium like Opti-MEM™ I to a final volume of 25 µL.[3]
-
In "Tube B", dilute the lipid-based transfection reagent (e.g., 1.5 µL of Lipofectamine 3000) in serum-free medium to a final volume of 25 µL.[3]
-
-
Form Complexes: Combine the contents of Tube A and Tube B, mix gently by pipetting, and incubate at room temperature for 10-15 minutes.[3]
-
Add Complexes to Cells: Add the 50 µL of the reagent-DNA complex to the well containing the DU-145 cells. Gently swirl the plate to ensure even distribution.[3]
-
Incubate: Return the plate to a 37°C, 5% CO₂ incubator.
Day 2-3: Post-Transfection Analysis
-
After 48-72 hours, assess transfection efficiency. For fluorescent reporter proteins like GFP, this can be done via fluorescence microscopy or flow cytometry.[2][3] For other expressed proteins, Western blotting can be performed.
Protocol for siRNA Transfection
This protocol is a general guideline for a 96-well plate format and should be optimized for your specific siRNA and transfection reagent.
Day 0: Cell Seeding
-
The day before transfection, seed approximately 1 x 10⁴ DU-145 cells per well in a 96-well plate.[4]
Day 1: Transfection
-
Prepare siRNA and Reagent Solutions:
-
Form Complexes: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes.[4]
-
Add Complexes to Cells: Add the siRNA-reagent complexes to the wells containing the DU-145 cells.
-
Incubate: Incubate the cells at 37°C in a 5% CO₂ incubator for 24-72 hours.
Day 2-4: Post-Transfection Analysis
-
Gene knockdown can be assessed at the mRNA level using qRT-PCR 24-48 hours post-transfection.[1][4]
-
Protein level knockdown can be analyzed via Western blot 48-96 hours post-transfection.[1][4]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for DU-145 Cell Transfection
References
- 1. DU145 Transfection Kit (Prostate Carcinoma Cells) | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 2. Transfecting Plasmid DNA Into DU 145 Cells Using Lipofectamine 3000 Reagent | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. DU 145 Transfection Reagent - Avalanche® Prostate Cancer [ezbiosystems.com]
- 6. Double transfection improves small interfering RNA-induced thrombin receptor (PAR-1) gene silencing in DU 145 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. altogen.com [altogen.com]
Application Notes and Protocols for Establishing DU-145 Xenografts in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing subcutaneous xenograft models using the human prostate carcinoma cell line DU-145 in immunocompromised mice. The protocols outlined below cover cell culture, animal preparation, tumor inoculation, and monitoring, designed to ensure reproducibility and robustness of the xenograft model for pre-clinical research.
Introduction
The DU-145 cell line, derived from a metastatic brain lesion of a human prostate carcinoma, is a cornerstone model in prostate cancer research.[1] A key characteristic of DU-145 cells is their androgen-independence, making them a valuable tool for studying castration-resistant prostate cancer (CRPC).[1] DU-145 xenografts in immunocompromised mice, such as athymic nude or NOD-SCID mice, are widely used to evaluate the in vivo efficacy of novel therapeutic agents and to investigate the molecular mechanisms of tumor growth and metastasis.[2][3]
Data Presentation
The following tables provide a summary of key quantitative data and parameters for the successful establishment of DU-145 xenografts.
Table 1: DU-145 Cell Culture Parameters
| Parameter | Recommended Value | Notes |
| Growth Medium | EMEM or RPMI 1640 | Supplemented with 10% FBS, 2 mM L-Glutamine.[1] |
| Culture Conditions | 37°C, 5% CO₂ in a humidified incubator.[1] | |
| Population Doubling Time | 30 - 40 hours.[1] | |
| Seeding Density | 2 x 10⁴ cells/cm².[1] | Results in a confluent monolayer in approximately 4 days.[1] |
| Passage Frequency | Every 3-4 days.[4][5] | Subculture when cells reach 80-90% confluency.[4][6] |
| Passage Number | Use between passages 5 and 25 post-thaw for xenografts.[4][5] | |
| Cell Viability for Injection | >90%[4], ideally >98%.[2] | Assessed by Trypan Blue exclusion assay.[2][4] |
Table 2: DU-145 Xenograft Model Parameters
| Parameter | Recommended Value | Notes |
| Animal Model | Athymic Nude (nu/nu) or NOD-SCID mice, 6-10 weeks old.[2] | |
| Inoculation Route | Subcutaneous (s.c.) injection into the flank.[2][7] | |
| Cell Number | 1 - 2 x 10⁶ cells per mouse.[2][8] | |
| Injection Volume | 100 - 200 µL.[2][7] | |
| Cell Suspension | Resuspend cells in serum-free medium (e.g., PBS or HBSS) with 50% Matrigel.[2][7] | Keep on ice to prevent Matrigel from solidifying.[7] |
| Time to Palpable Tumor | Variable, typically 1-2 weeks.[9] | |
| Tumor Monitoring | Digital calipers (2-3 times per week) or bioluminescence imaging. | Tumor volume (mm³) = (Length x Width²) / 2. |
| Endpoint | Tumor volume reaches pre-determined size (e.g., 1500-2000 mm³).[2] |
Experimental Workflow
The following diagram illustrates the general workflow for establishing a DU-145 xenograft model.
References
- 1. DU-145 Cell Line - A Researcher's Comprehensive Guide [cytion.com]
- 2. DU145 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. DU145 Xenograft Model | Xenograft Services [xenograft.net]
- 4. 使用 Lipofectamine 3000 试剂将质粒 DNA 转染到 DU 145 细胞中 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. ubigene.us [ubigene.us]
- 7. yeasenbio.com [yeasenbio.com]
- 8. 2024.sci-hub.box [2024.sci-hub.box]
- 9. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DU-145 Co-culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for establishing and analyzing co-culture models involving the human prostate cancer cell line DU-145. These models are invaluable tools for studying tumor-stromal interactions, evaluating therapeutic efficacy, and elucidating mechanisms of cancer progression and metastasis.
Co-culture of DU-145 with Cancer-Associated Fibroblasts (CAFs)
The interaction between cancer cells and cancer-associated fibroblasts (CAFs) within the tumor microenvironment is critical for tumor growth, invasion, and drug resistance. Co-culture models of DU-145 cells with CAFs allow for the investigation of these complex interactions.
Quantitative Data Summary
| Parameter | DU-145 Monoculture | DU-145 + NF Co-culture | DU-145 + CAF Co-culture | Reference |
| Spheroid Concentration (spheroids/mL) | 2,927 | 3,100 | 5,399 | [1][2] |
| Spheroid Size Range (μm) | 50-300 | Not Specified | 50-300 | [1][2] |
| DU-145 Incorporation in Spheroids | 50% | 20% | 30% | [1][2] |
| Migration | Random | Minimal interaction and random migration | Directional migration towards and along CAFs | [3] |
| Cell Association Index | Low | Low | High | [3] |
Signaling Pathways
Co-culture of DU-145 cells with CAFs has been shown to involve several key signaling pathways that influence cancer cell behavior. One critical pathway involves fibronectin (Fn) produced by CAFs, which promotes the directional migration of DU-145 cells.[3] Another important axis is the FGFR signaling pathway, where CAFs can confer resistance to FGFR inhibitors.
Experimental Protocols
This protocol is adapted from studies investigating the formation of DU-145 spheroids with fibroblasts.[1][2]
Materials:
-
DU-145 prostate cancer cells
-
Cancer-Associated Fibroblasts (CAFs) or Normal Fibroblasts (NFs)
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
PDMS-coated plates or AggreWell™800 plates
-
CellTracker™ Green and Red dyes (for visualization)
Procedure:
-
Label DU-145 cells with CellTracker™ Red and fibroblasts (CAFs or NFs) with CellTracker™ Green according to the manufacturer's instructions.
-
Harvest and resuspend cells in culture medium.
-
Mix DU-145 cells and fibroblasts at a 1:1 ratio.
-
Seed the cell mixture onto PDMS-coated plates or into AggreWell™800 plates.
-
Incubate for 16-24 hours to allow for stable spheroid formation.[2]
-
Monitor spheroid development, size, and concentration over time using brightfield and fluorescence microscopy.
This protocol is based on the methodology used to assess directional migration.[3]
Materials:
-
Microfluidic device with side-by-side chambers
-
DU-145 cells labeled with CellTracker™ Red
-
CAFs or NFs labeled with CellTracker™ Green
-
Culture medium
Procedure:
-
Prepare labeled DU-145 and fibroblast cell suspensions.
-
Load the DU-145 cell suspension into one chamber and the fibroblast suspension into the adjacent chamber of the microfluidic device.
-
Allow cells to adhere and interact.
-
Perform time-lapse microscopy for 24 hours to track the migration of DU-145 cells relative to the fibroblasts.
-
Analyze cell tracks to determine migration speed and directionality.
Co-culture of DU-145 with Macrophages
Investigating the interplay between DU-145 prostate cancer cells and macrophages is crucial for understanding the inflammatory tumor microenvironment and its role in tumor progression and immune evasion.
Experimental Workflow
Experimental Protocols
This protocol allows for the study of paracrine signaling effects of DU-145 cells on macrophage migration.[4]
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Differentiated M1 or M2 macrophages
-
DU-145 cells
-
Culture medium
-
Crystal violet stain
Procedure:
-
Seed DU-145 cells in the lower chamber of a 24-well plate and culture until they adhere. Treat DU-145 cells with compounds of interest if applicable.
-
Seed differentiated M1 or M2 macrophages in the upper compartment of the transwell insert in serum-free medium.
-
Place the transwell insert into the well containing the DU-145 cells.
-
Incubate for 48 hours to allow for macrophage migration.
-
Remove non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the insert with crystal violet.
-
Count the migrated cells using a microscope and imaging software like ImageJ.
This protocol is for studying changes in DU-145 cells, such as epithelial-mesenchymal transition (EMT), upon direct contact with macrophages.[5]
Materials:
-
GFP-labeled DU-145 cells
-
Differentiated macrophages (e.g., from U937 cells)
-
Culture plates
-
Antibodies for CyTOF (Cytometry by Time-of-Flight) analysis targeting epithelial and mesenchymal markers.
Procedure:
-
Culture GFP-labeled DU-145 cells.
-
Differentiate macrophages according to standard protocols.
-
Add the differentiated macrophages to the DU-145 cell culture.
-
Co-culture for a desired period (e.g., 24-48 hours).
-
Harvest the cells and prepare for CyTOF analysis.
-
Use the GFP signal to distinguish DU-145 cells from macrophages during analysis.
-
Analyze the expression of epithelial and mesenchymal markers on the DU-145 cell population to assess EMT.
Co-culture of DU-145 with Osteoblasts
To model the interactions that occur during prostate cancer bone metastasis, DU-145 cells can be co-cultured with osteoblasts.
Experimental Model
A three-dimensional model using a type III collagen matrix can be used to simulate the barrier between the tumor and bone cells.[6]
Model Description:
-
A type III collagen matrix acts as a barrier.
-
DU-145 cells are cultured on one side of the collagen barrier.
-
Human fetal osteoblasts (hFob) are cultured on the other side.
-
This setup allows for the evaluation of cancer cell invasion and the influence of the matrix on prostate cancer-bone cell interactions.
Protocol for 3D Collagen Matrix Co-culture
Materials:
-
DU-145 cells
-
Human fetal osteoblasts (hFob)
-
Type III collagen solution
-
Culture inserts or chambers to create a barrier model
-
Appropriate culture medium
Procedure:
-
Prepare a type III collagen gel according to the manufacturer's instructions to form a barrier within a culture dish or insert.
-
Seed DU-145 cells on one side of the collagen barrier.
-
Seed hFob cells on the opposite side of the barrier.
-
Culture the model, allowing for interaction and potential invasion across the collagen matrix.
-
Monitor the culture for changes in cell morphology, collagen matrix degradation (indicative of protease activity by DU-145 cells), and osteoblast differentiation (e.g., by measuring alkaline phosphatase activity).[6]
Co-culture of DU-145 with Endothelial Cells
To study the process of angiogenesis and the interaction of cancer cells with blood vessels, DU-145 cells can be co-cultured with endothelial cells.
Experimental Approaches
-
Conditioned Media Experiments: Culture DU-145 cells and collect the conditioned medium. Apply this medium to endothelial cell cultures to study the effects of secreted factors on endothelial cell proliferation, migration, and tube formation.[7]
-
3D Triculture Models: More complex models can be established by encapsulating DU-145 cells, endothelial cells (e.g., bone marrow endothelial cells), and stromal cells (e.g., HS27a) within a hydrogel. This allows for the study of cell-cell interactions in a more physiologically relevant 3D environment.[7]
Protocol for Conditioned Media Experiment
Materials:
-
DU-145 cells
-
Endothelial cells (e.g., HUVECs)
-
Culture medium
-
Plates for cell culture
-
Centrifuge and filters for media conditioning
Procedure:
-
Culture DU-145 cells to about 80-90% confluency.
-
Replace the medium with fresh, low-serum medium and culture for another 24-48 hours.
-
Collect the conditioned medium and centrifuge to remove cell debris. Filter sterilize the medium.
-
Culture endothelial cells and treat them with a mixture of fresh medium and the DU-145 conditioned medium (e.g., a 1:1 ratio).[7]
-
As a control, use medium conditioned by the endothelial cells themselves or fresh medium.
-
Analyze the endothelial cells for changes in proliferation, migration, or tube formation using appropriate assays.
References
- 1. Cancer associated fibroblasts confer shear resistance to circulating tumor cells during prostate cancer metastatic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rupress.org [rupress.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. "Culture and co-culture of DU145 prostate carcinoma, osteoblasts and HT" by C. L. Macias, K. Williams et al. [dh.howard.edu]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for siRNA-Mediated Gene Knockdown in DU-145 Prostate Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
RNA interference (RNAi) is a powerful tool for post-transcriptional gene silencing, enabling the specific knockdown of target gene expression. Small interfering RNA (siRNA) molecules, typically 21-23 nucleotides in length, are introduced into cells where they guide the degradation of complementary messenger RNA (mRNA), thereby inhibiting protein synthesis. This application note provides a detailed protocol for achieving efficient siRNA-mediated gene knockdown in the DU-145 human prostate cancer cell line, a common model for studying prostate cancer biology. The protocol covers cell culture, transfection optimization, the knockdown procedure, and methods for validating the silencing efficiency.
Core Principles and Considerations
Successful siRNA experiments hinge on several key factors that must be optimized for each new cell line, siRNA, and target gene combination.[1] Maximizing transfection efficiency while minimizing cytotoxicity is crucial for obtaining reliable and reproducible results.[2] For DU-145 cells, which can be challenging to transfect, particular attention should be paid to cell density, siRNA concentration, and the choice of transfection reagent.[3]
Key Optimization Parameters:
-
Cell Density: The confluence of DU-145 cells at the time of transfection significantly impacts efficiency. A confluence of 70-80% is generally recommended.[4]
-
siRNA Concentration: The optimal concentration should be determined empirically, typically ranging from 5 to 100 nM. Using the lowest effective concentration helps to minimize off-target effects.[1][5]
-
Transfection Reagent: The choice of lipid-based transfection reagent is critical. Reagents specifically formulated for siRNA delivery are essential.[2]
-
Controls: The inclusion of proper controls is mandatory for accurate interpretation of results.[1]
Experimental Protocols
Materials and Reagents
| Reagent | Supplier (Example) | Purpose |
| DU-145 Cells | ATCC | Prostate cancer cell line |
| EMEM Growth Medium | Cytion (820100a) | Base medium for cell culture |
| Fetal Bovine Serum (FBS) | - | Medium supplement |
| Non-Essential Amino Acids (NEAA) | - | Medium supplement |
| Penicillin-Streptomycin | - | Antibiotic (use with caution) |
| PBS (Ca2+/Mg2+ free) | - | Cell washing |
| Accutase | Cytion | Cell detachment |
| siRNA (Target-specific, Positive, Negative Control) | - | Gene silencing |
| Lipid-based Transfection Reagent (e.g., Lipofectamine™ RNAiMAX) | Thermo Fisher Scientific | siRNA delivery into cells |
| Opti-MEM™ I Reduced Serum Medium | Thermo Fisher Scientific | Medium for forming transfection complexes |
| RNA Lysis Buffer | - | RNA extraction |
| cDNA Synthesis Kit | - | Reverse transcription for qPCR |
| qPCR Master Mix | - | Quantitative PCR for mRNA level validation |
| RIPA Lysis Buffer | - | Protein extraction |
| Protease Inhibitor Cocktail | - | Prevent protein degradation |
| BCA Protein Assay Kit | - | Protein quantification |
| Primary and Secondary Antibodies | - | Western blotting for protein level validation |
DU-145 Cell Culture
DU-145 cells are adherent and should be cultured under sterile conditions.
-
Culture Medium: Prepare complete growth medium consisting of EMEM supplemented with 10% FBS and 1% NEAA.[6] While antibiotics can be used, it is recommended to avoid them during transfection as they can cause cell stress and toxicity.[2]
-
Passaging: Subculture cells when they reach 80-90% confluency.[4]
-
Aspirate the old medium and wash the cell monolayer with PBS.[6]
-
Add Accutase (e.g., 1-2 mL for a T25 flask) and incubate at room temperature for 8-10 minutes.[6]
-
Resuspend the detached cells in 10 mL of complete growth medium and centrifuge at 300 x g for 3 minutes.[6]
-
Discard the supernatant, resuspend the cell pellet in fresh medium, and seed into new flasks at a density of 2 x 10^4 cells/cm².[6]
-
-
Pre-Transfection Plating: The day before transfection, seed the DU-145 cells in multi-well plates to ensure they are 70-80% confluent on the day of the experiment.[4][7]
| Plate Format | Seeding Density (cells/well) | Culture Medium Volume/well |
| 96-well | 5,000 - 10,000 | 100 µL |
| 24-well | 25,000 - 50,000 | 500 µL |
| 12-well | 50,000 - 100,000 | 1 mL |
| 6-well | 150,000 - 300,000 | 2 mL |
Table 1: Recommended seeding densities for DU-145 cells prior to transfection.
siRNA Transfection Protocol (24-well Plate Format)
This protocol uses a lipid-based transfection reagent and should be optimized for your specific siRNA and target.
-
siRNA Preparation:
-
Dilute your target-specific siRNA, positive control siRNA, and negative control siRNA to a working concentration (e.g., 10 µM) in nuclease-free water.
-
For each well to be transfected, prepare a tube containing 50 µL of Opti-MEM™ medium.[7]
-
Add the desired amount of siRNA stock solution to the corresponding tube. For a final concentration of 20 nM, this would be 0.3 µL of a 10 µM stock. Mix gently.
-
-
Transfection Reagent Preparation:
-
Formation of siRNA-Lipid Complexes:
-
Transfection of DU-145 Cells:
-
Add 100 µL of the siRNA-lipid complexes drop-wise to each well containing the DU-145 cells in 500 µL of complete growth medium.[7]
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding to validation. The optimal incubation time depends on the stability of the target mRNA and protein.[8][9]
-
For difficult-to-transfect DU-145 cells, a double transfection method may improve knockdown efficiency. This involves an initial transfection of cells in suspension, followed by a second transfection of the adherent cells the next day.[3]
Validation of Gene Knockdown
Validation is essential to confirm the specific reduction of the target gene. Both mRNA and protein levels should be assessed.[1]
Quantitative Real-Time PCR (qPCR) for mRNA Levels:
-
RNA Extraction: At 24-48 hours post-transfection, lyse the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.
-
qPCR: Perform qPCR using primers specific for your target gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analysis: Calculate the relative reduction in mRNA expression using the ΔΔCt method. A successful knockdown is typically defined as ≥70% reduction in mRNA levels.[10]
Western Blotting for Protein Levels:
-
Protein Extraction: At 48-72 hours post-transfection, lyse the cells in RIPA buffer containing protease inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., β-actin, GAPDH).[8] Then, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Densitometry analysis is used to quantify the reduction in protein levels relative to the loading control.
Data Presentation and Interpretation
Optimization of siRNA Concentration
| siRNA Concentration | Cell Viability (%) | Target mRNA Level (% of Control) | Target Protein Level (% of Control) |
| 0 nM (Mock) | 100 | 100 | 100 |
| 5 nM | >95 | User Data | User Data |
| 10 nM | >95 | User Data | User Data |
| 20 nM | >90 | User Data | User Data |
| 50 nM | >85 | User Data | User Data |
| 100 nM | >80 | User Data | User Data |
Table 2: Example data table for optimizing siRNA concentration. Cell viability should be monitored to avoid toxicity-induced effects.
Essential Controls for siRNA Experiments
| Control Type | Purpose | Expected Outcome |
| Untreated Cells | Baseline for normal gene and protein expression. | Normal expression levels. |
| Mock Transfection | Cells treated with transfection reagent only (no siRNA).[1] | Assesses cytotoxicity of the reagent. Gene expression should be similar to untreated cells. |
| Negative Control | A non-targeting siRNA with no known homology in the human genome.[1] | Controls for off-target effects caused by the introduction of siRNA. No change in target gene expression. |
| Positive Control | An siRNA known to effectively knock down a housekeeping gene (e.g., GAPDH).[1] | Validates the transfection protocol and cell response. Significant reduction in the positive control target. |
Table 3: Crucial controls for interpreting siRNA knockdown experiments.
Visualized Workflows and Mechanisms
Caption: Mechanism of siRNA-mediated gene silencing in the cytoplasm.
Caption: Experimental workflow for siRNA knockdown in DU-145 cells.
References
- 1. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 2. Optimizing siRNA Transfection | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Double transfection improves small interfering RNA-induced thrombin receptor (PAR-1) gene silencing in DU 145 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Guidelines for transfection of siRNA [qiagen.com]
- 6. cytion.com [cytion.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of prostate cancer DU145 cell growth with small interfering RNA targeting the SATB1 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for CRISPR/Cas9 Gene Editing in DU-145 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The clustered regularly interspaced short palindromic repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system is a powerful and versatile tool for genome engineering.[1][2][3] This technology facilitates the precise modification of DNA sequences in living cells, enabling the creation of gene knockouts, knock-ins, and other genomic alterations.[4][5] DU-145, a human prostate cancer cell line, is a widely used model in cancer research. This document provides detailed application notes and protocols for performing CRISPR/Cas9-mediated gene editing in DU-145 cells, covering experimental design, execution, and validation.
Data Presentation
Successful CRISPR/Cas9 gene editing in DU-145 cells relies on optimizing several parameters. The following tables summarize key quantitative data that should be considered and recorded during experiments.
Table 1: Transfection Efficiency of DU-145 Cells with CRISPR/Cas9 Components
| Delivery Method | Transfection Reagent/System | Typical Transfection Efficiency (%) | Key Considerations |
| Lipid-Based Transfection | Commercially available reagents | 20 - 60% | Optimization of lipid-to-DNA ratio and cell confluency is critical.[6] |
| Electroporation | Neon™ Transfection System or similar | 50 - 80% | Cell viability can be affected; optimization of voltage, pulse width, and cell density is necessary.[7][8][9][10] |
| Lentiviral Transduction | VSV-G pseudotyped lentiviral particles | > 90% | Suitable for creating stable Cas9-expressing cell lines or for difficult-to-transfect cells.[11][12][13] |
Table 2: Typical Gene Editing Efficiency in DU-145 Cells
| Analysis Method | Typical Indel Frequency (%) | Notes |
| T7 Endonuclease I (T7E1) Assay | 5 - 40% | A gel-based method for detecting mismatches in DNA heteroduplexes.[14][15] |
| Sanger Sequencing with ICE/TIDE analysis | 5 - 40% | Provides sequence-level information of the edited region in a pooled cell population.[16] |
| Next-Generation Sequencing (NGS) | 5 - 40% | The gold standard for quantifying editing outcomes and identifying off-target effects.[16] |
Experimental Protocols
sgRNA Design and Synthesis
Effective gene targeting is dependent on the design of the single guide RNA (sgRNA).
Protocol:
-
Obtain Target Gene Sequence: Retrieve the full-length cDNA or genomic sequence of the target gene from a database such as NCBI.
-
Identify Target Exons: For gene knockout, target an early exon to increase the likelihood of generating a loss-of-function mutation.
-
Use sgRNA Design Tools: Utilize online tools like Benchling or CHOPCHOP to identify potential sgRNA sequences.[17][18][19][20] These tools predict on-target efficiency and potential off-target effects.
-
Select sgRNAs: Choose 2-3 sgRNAs with high on-target scores and low off-target scores for initial testing. The target sequence should be 20 nucleotides long and immediately followed by a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3' for Streptococcus pyogenes Cas9).
-
Synthesize sgRNAs: The sgRNA can be chemically synthesized, transcribed in vitro, or cloned into an expression vector.
DU-145 Cell Culture
Proper cell culture maintenance is crucial for successful gene editing.
Protocol:
-
Culture Medium: Culture DU-145 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Non-Essential Amino Acids (NEAA).[21]
-
Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[22]
-
Subculturing: Passage the cells when they reach 80-90% confluency. Use a dissociation reagent like Accutase or TrypLE Express to detach the cells.[21]
-
Cell Health: Ensure cells are healthy and free of contamination before starting any experiment.[6]
Delivery of CRISPR/Cas9 Components into DU-145 Cells
The choice of delivery method depends on experimental goals and available resources.
This method delivers pre-assembled Cas9 protein and sgRNA complexes and is often associated with lower off-target effects.
Protocol:
-
Prepare RNP Complexes:
-
Prepare DU-145 Cells:
-
Electroporation:
-
Add the RNP complex to the cell suspension and gently mix.
-
Transfer the mixture to an electroporation cuvette.
-
Use a pre-optimized electroporation program for DU-145 cells. If not available, start with a program around 1200 V, 30 ms, and 1 pulse.[10]
-
-
Post-Electroporation Care:
This method is ideal for creating stable cell lines expressing Cas9 and/or sgRNA.
Protocol:
-
Produce Lentiviral Particles:
-
Co-transfect HEK293T cells with the lentiviral vector (containing Cas9 and/or sgRNA) and packaging plasmids.[12]
-
-
Harvest and Titer Virus:
-
Harvest the supernatant containing the viral particles 48-72 hours post-transfection.
-
Determine the viral titer.
-
-
Transduce DU-145 Cells:
-
Seed DU-145 cells in a 6-well plate.
-
The next day, infect the cells with the lentiviral particles at a desired multiplicity of infection (MOI).
-
-
Selection:
-
If the lentiviral vector contains a selection marker (e.g., puromycin resistance), add the appropriate antibiotic 24-48 hours post-transduction to select for transduced cells.[13]
-
Validation of Gene Editing
It is essential to confirm the successful modification of the target gene.
Protocol:
-
Genomic DNA Extraction: After 48-72 hours, harvest a portion of the cells and extract genomic DNA.
-
PCR Amplification: Amplify the genomic region surrounding the sgRNA target site using PCR.
-
Mismatch Detection Assay (T7E1):
-
Denature and re-anneal the PCR products to form heteroduplexes.
-
Treat the re-annealed DNA with T7 Endonuclease I, which cleaves at mismatched sites.
-
Analyze the digested products by gel electrophoresis. The presence of cleaved fragments indicates the presence of indels.[15]
-
-
Sanger Sequencing:
-
Purify the PCR product and send it for Sanger sequencing.
-
Analyze the sequencing chromatogram for the presence of mixed peaks downstream of the cut site, which indicates successful editing.
-
-
Single Cell Cloning and Expansion:
-
To generate a clonal cell line with a specific mutation, perform single-cell sorting or serial dilution.
-
Expand individual clones and screen for the desired mutation by PCR and sequencing.
-
-
Western Blot Analysis: For gene knockouts, confirm the absence of the target protein by Western blot.
Visualizations
Signaling Pathways and Workflows
Caption: CRISPR/Cas9 experimental workflow in DU-145 cells.
Caption: DNA repair pathways following a Cas9-induced break.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Frontiers | Strategies for High-Efficiency Mutation Using the CRISPR/Cas System [frontiersin.org]
- 3. Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection [protocols.io]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. genecopoeia.com [genecopoeia.com]
- 7. Electroporation-Based CRISPR/Cas9 Gene Editing Using Cas9 Protein and Chemically Modified sgRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. synthego.com [synthego.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. [Knocking-out of HIF1α gene by CRISPR/cas9 inhibits proliferation and invasiveness of prostate cancer DU145 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eu.idtdna.com [eu.idtdna.com]
- 16. synthego.com [synthego.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
- 21. cytion.com [cytion.com]
- 22. Protocol for CRISPR/Cas9-mediated Knockout in Difficult-to-Transfect Cells - Creative Biogene [creative-biogene.com]
Application Notes and Protocols for Drug Screening Assays Using DU-145 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for conducting drug screening assays on the human prostate cancer cell line DU-145. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.
Introduction to DU-145 Cells in Drug Screening
The DU-145 cell line, derived from a metastatic brain lesion of a patient with prostate carcinoma, is a widely utilized model in cancer research. These cells are androgen-insensitive, express a mutated form of p53, and do not express the prostate-specific antigen (PSA). Their robust growth characteristics and relevance to advanced, hormone-refractory prostate cancer make them a valuable tool for screening the efficacy of novel therapeutic compounds.
Key Assays for Drug Screening in DU-145 Cells
A comprehensive evaluation of a drug's efficacy involves assessing its impact on cell viability, its ability to induce programmed cell death (apoptosis), and its effect on cell cycle progression. The following sections provide detailed protocols for these fundamental assays.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture DU-145 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-Glutamine, and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Trypsinize and count the cells. Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT stock solution to each well and incubate the plate for 3-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation: IC50 Values of Selected Drugs on DU-145 Cells
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | IC50 Value | Incubation Time |
| Docetaxel | ~5 nM | 72 hours |
| Doxorubicin | ~300 nM | 72 hours |
| Cisplatin | ~10 µM | 48 hours |
| KHC-4 | 0.1 µM | Not Specified |
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Seeding and Treatment:
-
Seed DU-145 cells in 6-well plates and treat with the desired concentrations of the test compound for the specified duration.
-
-
Cell Harvesting and Washing:
-
Harvest the cells by trypsinization and collect them in a centrifuge tube.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Data Presentation: Apoptosis Induction by Selected Drugs in DU-145 Cells
| Compound | Concentration | Treatment Time | % Apoptotic Cells (Early + Late) |
| Docetaxel | 5 nM | 72 hours | ~61% (pre-treated with 5-azacytidine)[1] |
| KHC-4 | Not Specified | Not Specified | Data indicates induction of apoptosis[2] |
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.
Experimental Protocol: Cell Cycle Analysis
-
Cell Seeding and Treatment:
-
Seed DU-145 cells in 6-well plates and treat with test compounds.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Analyze the cells by flow cytometry.
-
Data Presentation: Cell Cycle Distribution of DU-145 Cells After Treatment
| Compound | Concentration | Treatment Time | % G0/G1 | % S | % G2/M |
| Gamma-Irradiation | 10 Gy | 24 hours | Not specified | Not specified | Increased from 15% to 49%[3] |
| ABT-888 + 6 Gy IR | 10 µM | 48 hours | Markedly depleted | Decreased | Enhanced increase[4] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in drug screening is crucial for understanding the mechanism of action of therapeutic compounds.
Experimental Workflow for In Vitro Drug Screening
The following diagram illustrates a typical workflow for screening potential anti-cancer drugs using DU-145 cells.
Caption: A typical workflow for in vitro drug screening using DU-145 cells.
PI3K/Akt/mTOR Signaling Pathway in DU-145 Cells
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5] Its dysregulation is frequently observed in cancer, making it a key target for therapeutic intervention.[5] In DU-145 cells, this pathway is often constitutively active and plays a significant role in drug resistance.
Caption: The PI3K/Akt/mTOR signaling pathway and its role in cell survival and proliferation.
Disclaimer: These protocols and data are intended for research purposes only and should be adapted and optimized for specific experimental conditions. It is crucial to adhere to all laboratory safety guidelines and regulations.
References
Application Notes and Protocols for 3D Culture Models of DU-145 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Three-dimensional (3D) cell culture models are increasingly recognized for their ability to more accurately recapitulate the complex in vivo microenvironment of tumors compared to traditional two-dimensional (2D) monolayers. For the study of prostate cancer, the DU-145 cell line, derived from a metastatic brain lesion, is a crucial in vitro model. Culturing DU-145 cells in 3D formats, such as spheroids and organoids, enhances their physiological relevance, providing a more predictive platform for drug screening and mechanistic studies. These 3D models better mimic tumor architecture, cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and gene expression profiles observed in clinical tumors.
This document provides detailed application notes and protocols for the establishment and analysis of DU-145 3D culture models. It includes methodologies for spheroid formation using liquid overlay, extracellular matrix-based techniques, and microwell plates. Furthermore, it presents quantitative data on the characterization and drug response of these models and illustrates key signaling pathways implicated in DU-145 3D cultures.
Data Presentation: Quantitative Analysis of DU-145 3D Models
The following tables summarize key quantitative data from studies on DU-145 3D culture models, facilitating comparison across different experimental conditions.
Table 1: Proliferation and Viability of DU-145 Cells in 2D vs. 3D Culture
| Culture Method | Matrix/Scaffold | Time Point | Proliferation/Viability Metric | Result | Reference |
| 2D Monolayer | Standard Tissue Culture Plastic | 72 h | Relative Viable Cells | Higher than all 3D models | [1] |
| 2D Monolayer | Standard Tissue Culture Plastic | 120 h | Relative Viable Cells | Higher than all 3D models | [1] |
| 3D Spheroid | Alvetex | 72 h | Relative Viable Cells | Lower than 2D, higher than Matrigel/BME | [1] |
| 3D Spheroid | Alvetex | 120 h | Relative Viable Cells | Lower than 2D, higher than Matrigel/BME | [1] |
| 3D Spheroid | Matrigel | 72 h | Relative Viable Cells | Lower than 2D and Alvetex | [1] |
| 3D Spheroid | Matrigel | 120 h | Relative Viable Cells | No significant increase from 72 h | [1] |
| 3D Spheroid | Cultrex BME | 72 h | Relative Viable Cells | Similar to Matrigel | [1] |
| 3D Spheroid | Cultrex BME | 120 h | Relative Viable Cells | No significant increase from 72 h | [1] |
Table 2: Drug Response of DU-145 Spheroids to Chemotherapeutic Agents
| Drug | Culture Method | Assay | IC50 Value | Key Findings | Reference |
| Docetaxel | 2D Monolayer | Resazurin Assay (72h) | 11.06 µM | - | [2] |
| Docetaxel | 2D Monolayer | Phosphatase Assay (72h) | 14.23 µM | - | [2] |
| Docetaxel | 3D Spheroid (MCTS) | Resazurin Assay (72h) | 114.9 µM | Approx. 10-fold higher resistance in 3D | [2] |
| Docetaxel | 3D Spheroid (MCTS) | Phosphatase Assay (72h) | 163.7 µM | Approx. 11.5-fold higher resistance in 3D | [2] |
| Rapamycin | 2D Monolayer | Cell Viability Assay | Higher than Matrigel/BME | - | [1] |
| Rapamycin | 3D Spheroid (Matrigel) | Cell Viability Assay | Lower than 2D and Alvetex | Increased sensitivity in biological matrices | [1] |
| Rapamycin | 3D Spheroid (Cultrex BME) | Cell Viability Assay | Lower than 2D and Alvetex | Increased sensitivity in biological matrices | [1] |
| Rapamycin | 3D Spheroid (Alvetex) | Cell Viability Assay | Similar to 2D | Response influenced by matrix type | [1] |
Table 3: Characterization of DU-145 Spheroids in Mono- and Co-culture
| Culture Condition | Average Spheroid Diameter (µm) | Spheroid Concentration (spheroids/mL) | Key Observations | Reference |
| DU-145 Monoculture | 390 | 277 | Formed compact spheroids. | [3] |
| DU-145 + Normal Fibroblasts (NF) | 401.3 | 250 | NFs aggregated at sites around the spheroid. | [3] |
| DU-145 + Cancer-Associated Fibroblasts (CAF) | Not specified | 250 | Less CAF incorporation compared to NFs. | [3] |
Experimental Protocols
Protocol 1: DU-145 Spheroid Formation using the Liquid Overlay Technique
This method relies on preventing cell attachment to the culture surface, promoting cell-cell aggregation.
Materials:
-
DU-145 cells
-
Complete culture medium (e.g., MEM supplemented with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Agarose
-
96-well round-bottom, low-adhesion plates
Procedure:
-
Prepare Agarose Coated Plates:
-
Prepare a 1.5% (w/v) solution of agarose in serum-free culture medium or PBS.
-
Autoclave the solution to sterilize and dissolve the agarose.
-
Allow the agarose solution to cool to approximately 40-50°C.
-
Dispense 50 µL of the agarose solution into each well of a 96-well plate.
-
Ensure the entire bottom of the well is coated.
-
Allow the agarose to solidify at room temperature for at least 30 minutes.
-
-
Cell Preparation:
-
Culture DU-145 cells to 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cells.
-
Resuspend the cell pellet in complete culture medium to create a single-cell suspension.
-
Perform a cell count and determine cell viability (should be >90%).
-
-
Spheroid Formation:
-
Dilute the cell suspension to the desired concentration (e.g., 2,000 to 10,000 cells per 200 µL).
-
Seed 200 µL of the cell suspension into each well of the agarose-coated 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator.
-
-
Spheroid Maintenance:
-
Monitor spheroid formation daily using an inverted microscope. Spheroids should form within 24-72 hours.
-
Change the culture medium every 2-3 days by carefully aspirating half of the medium and replacing it with fresh, pre-warmed medium.
-
Protocol 2: DU-145 3D Culture in Matrigel
This protocol describes embedding DU-145 cells within an extracellular matrix, allowing for the formation of more complex 3D structures.
Materials:
-
DU-145 cells
-
Complete culture medium
-
Matrigel® Basement Membrane Matrix (Corning) or similar
-
Ice
-
Pre-chilled pipette tips and microcentrifuge tubes
-
24-well or 96-well plates
Procedure:
-
Preparation:
-
Thaw Matrigel on ice overnight in a 4°C refrigerator.
-
Pre-chill pipette tips and plates on ice. All subsequent steps involving Matrigel should be performed on ice to prevent premature gelation.
-
-
Coating the Wells (On-Top Method):
-
Add 200 µL of thawed Matrigel to each well of a pre-chilled 24-well plate.
-
Spread the Matrigel evenly across the well surface.
-
Incubate at 37°C for 30 minutes to allow the Matrigel to solidify.
-
-
Cell Seeding:
-
Prepare a single-cell suspension of DU-145 cells as described in Protocol 1.
-
Resuspend the cells in complete culture medium at a concentration of 5 x 10⁵ cells/mL.
-
Add 500 µL of the cell suspension onto the solidified Matrigel layer in each well.
-
-
Embedded Method:
-
Prepare a single-cell suspension of DU-145 cells.
-
Dilute the thawed Matrigel with cold, serum-free medium to the desired concentration (e.g., 50% Matrigel).
-
Resuspend the cell pellet in the diluted Matrigel solution at a density of 5,000 to 10,000 cells per 50 µL.
-
Dispense 50 µL domes of the cell-Matrigel suspension into the center of each well of a pre-chilled plate.
-
Incubate at 37°C for 30-45 minutes to solidify the domes.
-
Carefully add 500 µL (for a 24-well plate) of pre-warmed complete culture medium to each well.
-
-
Culture and Maintenance:
-
Incubate at 37°C in a humidified 5% CO₂ incubator.
-
Change the medium every 2-3 days.
-
Protocol 3: High-Throughput DU-145 Spheroid Generation using AggreWell™ Plates
This protocol is suitable for generating a large number of uniform spheroids.
Materials:
-
DU-145 cells
-
Complete culture medium
-
AggreWell™400 or AggreWell™800 plates (STEMCELL Technologies)
-
Anti-adherence rinsing solution (e.g., Pluronic F-68)
Procedure:
-
Plate Preparation:
-
Treat the AggreWell™ plate with an anti-adherence solution according to the manufacturer's instructions to ensure proper spheroid formation.
-
Wash the wells with PBS or culture medium to remove any residual rinsing solution.
-
-
Cell Seeding:
-
Prepare a single-cell suspension of DU-145 cells.
-
Calculate the required number of cells based on the desired spheroid size (e.g., 1,000 to 5,000 cells per spheroid) and the number of microwells in the plate.
-
Add the appropriate volume of cell suspension in complete culture medium to each well.
-
Centrifuge the plate at 100 x g for 3-5 minutes to capture the cells in the microwells.
-
-
Spheroid Formation and Culture:
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator.
-
Spheroids will form within 24-48 hours.
-
Perform a half-medium change every 2 days by carefully aspirating the old medium and adding fresh, pre-warmed medium.
-
-
Spheroid Harvesting:
-
To harvest the spheroids, gently pipette the medium up and down within the well to dislodge them from the microwells.
-
Collect the spheroid suspension and transfer it to a new tube or plate for downstream applications.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways in DU-145 3D Models
The 3D culture environment significantly influences intracellular signaling pathways that govern cell survival, proliferation, and drug resistance. Key pathways implicated in DU-145 spheroids include the PI3K/Akt, TGF-β, and Wnt/β-catenin pathways.
Caption: PI3K/Akt signaling pathway in DU-145 cells.
Caption: TGF-β signaling pathway in prostate cancer.
Caption: Canonical Wnt/β-catenin signaling pathway.
Experimental Workflow Diagrams
Caption: General workflow for DU-145 spheroid formation.
Caption: Workflow for drug screening on DU-145 spheroids.
Conclusion
The transition from 2D to 3D cell culture models for DU-145 cells represents a significant advancement in prostate cancer research. The protocols and data presented herein provide a comprehensive resource for establishing, characterizing, and utilizing these more physiologically relevant models. By leveraging 3D cultures, researchers can gain deeper insights into tumor biology, identify novel therapeutic targets, and more accurately predict clinical outcomes, ultimately accelerating the development of effective treatments for prostate cancer.
References
Application Notes and Protocols for DU-145 Cell Invasion and Migration Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting invasion and migration assays using the DU-145 human prostate cancer cell line. The methodologies described are essential for researchers investigating cancer metastasis, evaluating novel therapeutic agents, and elucidating the cellular mechanisms of cell motility.
Introduction
Cell migration and invasion are fundamental processes in cancer metastasis. The DU-145 cell line, derived from a metastatic site in the brain of a prostate cancer patient, is a widely used model for studying these phenomena. These protocols detail two standard methods for assessing DU-145 cell motility: the Transwell (Boyden Chamber) assay and the Scratch (Wound-Healing) assay.
Data Summary
The following tables summarize quantitative data from representative studies on DU-145 cell migration and invasion, providing a baseline for expected results.
Table 1: Transwell Migration and Invasion Assays
| Treatment/Condition | Assay Type | Cell Number/Fold Change (vs. Control) | Incubation Time (hours) | Chemoattractant | Source |
| Control (siRNA) | Migration | 1.0 (baseline) | 48 | Not specified | [1] |
| EpCAM siRNA | Migration | ~0.5-fold decrease | 48 | Not specified | [1] |
| Integrin β4 siRNA | Migration | ~0.6-fold decrease | 48 | Not specified | [1] |
| uPA siRNA | Migration | ~0.4-fold decrease | 48 | Not specified | [1] |
| Control (siRNA) | Invasion | 1.0 (baseline) | 48 | Not specified | [1] |
| uPA siRNA | Invasion | ~0.3-fold decrease | 48 | Not specified | [1] |
| Control | Migration | 100% | 24 | 10% FBS | [2] |
| Ganoderma lucidum triterpene (2 mg/ml) | Migration | Significantly decreased | 24 | 10% FBS | [2] |
| Control | Invasion | 100% | 24 | 10% FBS | [2] |
| Ganoderma lucidum triterpene (2 mg/ml) | Invasion | Significantly decreased | 24 | 10% FBS | [2] |
| DU145 (Parental) | Migration | ~1.0 (baseline) | Not specified | 1% FBS | [3] |
| DU145-LN4 (Metastatic) | Migration | >2.5-fold increase | Not specified | 1% FBS | [3] |
| DU145 (Parental) | Invasion | ~1.0 (baseline) | Not specified | Not specified | [3] |
| DU145-LN1 to LN4 (Metastatic) | Invasion | >2.5-fold increase | Not specified | Not specified | [3] |
Table 2: Scratch (Wound-Healing) Assay
| Treatment/Condition | Measurement | Result (vs. Control) | Time Point (hours) | Source |
| Control | Wound Closure | Healed | 24 | [2] |
| Ganoderma lucidum triterpene (2 mg/ml) | Wound Closure | Significantly inhibited | 24 | [2] |
| Control | Cell Migration | Baseline | 48 | [4] |
| Experimental Condition | Cell Migration | Dependent on treatment | 48 | [4] |
Experimental Protocols
Protocol 1: Transwell Migration and Invasion Assay
This assay, also known as the Boyden chamber assay, evaluates the chemotactic potential of cells. For invasion assays, the membrane is coated with a basement membrane extract like Matrigel.
Materials:
-
DU-145 cells
-
24-well Transwell chambers (8 µm pore size)[5]
-
Cell culture medium (e.g., RPMI 1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Cotton swabs
-
Fixative (e.g., 10% formaldehyde or methanol)
-
Microscope
Procedure:
-
Cell Culture: Culture DU-145 cells in complete medium until they reach 70-80% confluency.
-
Starvation: The day before the assay, starve the cells by replacing the complete medium with a serum-free medium for 18-24 hours.[8]
-
Chamber Preparation (Invasion Assay Only): Thaw Matrigel on ice. Dilute the Matrigel with cold serum-free medium and coat the top surface of the Transwell insert membrane.[5] Incubate at 37°C for at least 4-6 hours to allow for gelling.
-
Cell Seeding: Harvest the starved DU-145 cells and resuspend them in serum-free medium at a concentration of 2 x 10^4 to 5 x 10^4 cells/well.[5][9] Seed the cell suspension into the upper chamber of the Transwell inserts.
-
Chemoattractant: In the lower chamber, add a medium containing a chemoattractant, typically 10% FBS.[5][10]
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 to 48 hours.[5][11]
-
Removal of Non-migrated/Non-invaded Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove the cells that have not migrated or invaded through the membrane.[5]
-
Fixation and Staining: Fix the cells on the lower surface of the membrane with a fixative for 10-15 minutes. Stain the cells with a staining solution.[5]
-
Quantification: Wash the inserts and allow them to dry. Count the number of migrated/invaded cells in several random fields under a microscope.[5] Alternatively, the dye can be eluted and the absorbance measured.
Protocol 2: Scratch (Wound-Healing) Assay
This method assesses cell migration in a two-dimensional space.
Materials:
-
DU-145 cells
-
6-well or 24-well plates[11]
-
Cell culture medium
-
PBS
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed DU-145 cells in a 6-well or 24-well plate at a density that will form a confluent monolayer within 24 hours.[11][12]
-
Creating the Scratch: Once the cells reach 90-100% confluency, use a sterile pipette tip to create a straight "scratch" or "wound" in the cell monolayer.[4][11]
-
Washing: Gently wash the well with PBS to remove any detached cells and debris.[11]
-
Incubation: Add fresh culture medium (serum-free or complete, depending on the experimental design) to the well.[11]
-
Imaging: Immediately after creating the scratch (0-hour time point), and at regular intervals thereafter (e.g., every 4-8 hours for up to 48 hours), capture images of the scratch at the same position.[4][12]
-
Analysis: Measure the width of the scratch at different points for each image. The rate of wound closure can be calculated to quantify cell migration.
Visualizations
Signaling Pathways in DU-145 Cell Migration and Invasion
Several signaling pathways are known to regulate the migration and invasion of DU-145 cells. These include the ERK1/2, Akt, and NF-κB pathways. Inhibition of these pathways has been shown to suppress the migratory and invasive capabilities of these cells.[13][14][15]
References
- 1. Identification of genes regulating migration and invasion using a new model of metastatic prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Wound-healing migration assay [bio-protocol.org]
- 5. 4.4. Cell Migration and Invasion Assays [bio-protocol.org]
- 6. Cell Migration and Invasion Assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. protocols.io [protocols.io]
- 9. 4.8. Boyden Chamber Assay for Cell Invasion Observation [bio-protocol.org]
- 10. Cell migration and invasion assays [bio-protocol.org]
- 11. Cell scratch assay [bio-protocol.org]
- 12. med.virginia.edu [med.virginia.edu]
- 13. Decreased intracellular chloride enhances cell migration and invasion via activation of the ERK1/2 signaling pathway in DU145 human prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oss.jomh.org [oss.jomh.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of DU-145 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
DU-145 is a human prostate cancer cell line widely used in cancer research. Flow cytometry is a powerful technique for the single-cell analysis of this cell line, enabling the investigation of various cellular processes, including cell cycle progression, apoptosis, and the expression of cell surface and intracellular proteins. These application notes provide detailed protocols for the flow cytometric analysis of DU-145 cells, along with data presentation guidelines and visual representations of experimental workflows and signaling pathways.
Data Presentation
Quantitative data from flow cytometry experiments on DU-145 cells should be summarized for clear comparison. Below are examples of how to structure such data.
Table 1: Cell Cycle Analysis of DU-145 Cells
| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M | Citation |
| Vehicle Control (0.1% DMSO) | 55.6 ± 2.3 | 28.9 ± 1.8 | 15.5 ± 1.1 | |
| Compound X (10 µM, 24h) | 68.2 ± 3.1 | 15.1 ± 1.5 | 16.7 ± 1.9 | [1][2] |
| Compound Y (50 µM, 48h) | 40.1 ± 2.8 | 35.4 ± 2.2 | 24.5 ± 1.7 | [3] |
Table 2: Apoptosis Analysis of DU-145 Cells using Annexin V/PI Staining
| Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) | Citation |
| Untreated Control | 95.2 ± 1.5 | 2.1 ± 0.5 | 1.5 ± 0.4 | 1.2 ± 0.3 | [4] |
| Staurosporine (1 µM, 6h) | 45.8 ± 3.2 | 35.6 ± 2.8 | 15.3 ± 1.9 | 3.3 ± 0.7 | [4] |
Table 3: Immunophenotyping of DU-145 Cell Surface Markers
| Marker | % Positive Cells | Mean Fluorescence Intensity (MFI) | Citation |
| CD44 | >93% | 8500 ± 1200 | [5] |
| CD133 | <5% | 120 ± 30 | [5] |
| Isotype Control | <1% | 50 ± 15 | [5] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol describes the preparation of DU-145 cells for cell cycle analysis by staining with propidium iodide, a fluorescent intercalating agent that binds to DNA.
Materials:
-
DU-145 cells
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture DU-145 cells to 70-80% confluency. Treat cells with the desired compounds for the specified duration.
-
Cell Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach the cells using trypsin-EDTA, then neutralize with complete medium.
-
Cell Collection and Washing: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[6]
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[1]
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[7]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use a linear scale for the DNA content histogram.[8]
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of PI by cells with compromised membranes.
Materials:
-
DU-145 cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Grow and treat DU-145 cells as required for the experiment.
-
Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS and detach using a gentle cell scraper or accutase. Combine with the floating cells from the culture medium.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant. Wash the cells twice with cold PBS.[6]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[4]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[10]
Protocol 3: Immunophenotyping of Cell Surface Markers (e.g., CD44)
This protocol describes the staining of DU-145 cells with a fluorescently conjugated antibody to detect the expression of a cell surface marker.
Materials:
-
DU-145 cells
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated anti-human CD44 antibody
-
Fluorochrome-conjugated isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Harvesting: Detach DU-145 cells using a non-enzymatic cell dissociation solution to preserve cell surface antigens.
-
Cell Washing and Counting: Wash the cells twice with cold Flow Cytometry Staining Buffer by centrifugation at 300 x g for 5 minutes. Resuspend the cells in staining buffer and determine the cell concentration.
-
Blocking: To prevent non-specific antibody binding, incubate the cells with a blocking solution (e.g., Fc block or excess unlabeled IgG) for 10-15 minutes on ice.[7]
-
Antibody Staining: Aliquot approximately 1 x 10^6 cells per tube. Add the predetermined optimal concentration of the fluorochrome-conjugated anti-CD44 antibody or the corresponding isotype control.
-
Incubation: Incubate the cells for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer to remove unbound antibodies.
-
Resuspension and Analysis: Resuspend the final cell pellet in 500 µL of staining buffer and analyze on a flow cytometer. Acquire data for at least 10,000 events.
Mandatory Visualizations
Caption: General workflow for flow cytometry analysis of DU-145 cells.
References
- 1. CLC-3 and SOX2 regulate the cell cycle in DU145 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analyzing the Expression of Biomarkers in Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. google.com [google.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
DU-145 Cell Culture Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the culture of DU-145 human prostate cancer cells. The information is tailored for researchers, scientists, and drug development professionals to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the optimal growth conditions for DU-145 cells?
A1: DU-145 cells, derived from a metastatic brain lesion of a patient with prostate carcinoma, are adherent epithelial cells.[1] For optimal growth, they should be cultured in Eagle's Minimum Essential Medium (EMEM) or MEM Alpha supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-Glutamine, and 1% Penicillin-Streptomycin.[1][2][3] The cells thrive in a humidified incubator at 37°C with a 5% CO2 atmosphere.[1][2] The recommended seeding density is 2 x 10⁴ cells/cm².[1]
Q2: What is the typical doubling time for DU-145 cells?
A2: The population doubling time for DU-145 cells is approximately 30 to 40 hours.[1] Slower growth may indicate suboptimal culture conditions or other issues addressed in the troubleshooting section.
Q3: Are DU-145 cells androgen-sensitive?
A3: No, DU-145 cells are considered androgen-independent.[1] They do not express prostate-specific antigen (PSA) and are not sensitive to hormones.[1][3]
Troubleshooting Guide: Slow Growth of DU-145 Cells
Slow cell growth is a common issue in cell culture. This guide provides potential causes and solutions to help you troubleshoot and restore the optimal growth of your DU-145 cells.
| Observation | Potential Cause | Recommended Solution |
| Reduced proliferation rate after thawing | Cryopreservation/Thawing stress | Thaw cells rapidly in a 37°C water bath and dilute slowly with pre-warmed medium. Centrifuge to remove cryoprotectant (e.g., DMSO) before seeding.[1][4] Allow 24-48 hours for cells to recover and adhere before passaging. |
| Decreased growth after several passages | Cell senescence | Use a lower passage number of cells for your experiments. It is advisable to have a well-maintained cell bank of low-passage aliquots. |
| Cells detach and float, especially after media change | Suboptimal media or serum quality | Use high-quality, reputable sources for media and FBS. Ensure media is properly supplemented and stored. Test different lots of FBS to find one that supports optimal growth. |
| Uneven cell growth and clumping | Improper subculturing technique | Avoid over-trypsinization, as it can damage cell surface proteins.[5] Ensure complete dissociation into a single-cell suspension by gentle pipetting. Do not agitate the flask by hitting or shaking to detach cells. |
| Slow growth and changes in media color (e.g., yellowing or turbidity) | Microbial contamination (bacteria, yeast, fungi) | Visually inspect the culture for cloudiness or particles. Use a microscope to check for motile bacteria or filamentous fungi.[6] Discard contaminated cultures and thoroughly decontaminate the incubator and biosafety cabinet. |
| Gradual decline in growth rate over time | Mycoplasma contamination | Mycoplasma is not visible by standard microscopy. Use a mycoplasma detection kit (e.g., PCR-based or fluorescent dye) to test your cultures regularly. Discard positive cultures or treat with specific anti-mycoplasma agents if the cell line is irreplaceable. |
| Cells reach confluency but do not proliferate further | Contact inhibition | Passage cells before they reach 100% confluency, ideally at 80-90% confluence.[7] Over-confluent cultures can lead to slower growth in subsequent passages.[8] |
| Low initial seeding density leading to poor growth | Allee effect (reduced growth at low densities) | Ensure you are seeding at the recommended density of 2 x 10⁴ cells/cm².[1] For initial recovery from thawing, a slightly higher density might be beneficial. |
Experimental Protocols
Cell Viability and Proliferation Assays
To quantitatively assess the impact of slow growth or to test the effects of experimental treatments, the following assays are recommended:
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[9]
-
Protocol:
-
Seed 5 x 10³ DU-145 cells per well in a 96-well plate and culture for 24-48 hours.[10]
-
After treatment, add 10 µl of MTT solution (5 mg/ml in PBS) to each well.
-
Incubate for 1-4 hours at 37°C.
-
Add 100 µl of DMSO or solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 450 nm using a microplate reader.[10]
-
2. WST-1 (Water-Soluble Tetrazolium-1) Assay
This is another colorimetric assay for cell proliferation and viability.
-
Principle: WST-1 is cleaved to a soluble formazan by cellular mitochondrial dehydrogenases. The amount of formazan dye formed correlates directly to the number of metabolically active cells.
-
Protocol:
-
Seed 1 x 10⁴ DU-145 cells per well in a 24-well plate and culture for 24 hours.[11]
-
After experimental treatment for the desired duration (e.g., 24, 48, or 72 hours), add 50 µl of WST-1 reagent to each well.[11]
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[11]
-
Subculturing DU-145 Cells
Proper subculturing technique is crucial for maintaining a healthy cell culture.
-
Remove and discard the culture medium.
-
Briefly rinse the cell layer with a calcium and magnesium-free Phosphate Buffered Saline (PBS) to remove all traces of serum that contains trypsin inhibitors.[3][5]
-
Add 2.0 to 3.0 mL of Trypsin-EDTA solution to the flask and observe the cells under an inverted microscope until the cell layer is dispersed (usually within 5 to 15 minutes).[3] For cells that are difficult to detach, the flask can be placed at 37°C to facilitate dispersal.
-
Add 6.0 to 8.0 mL of complete growth medium to inactivate the trypsin and aspirate the cells by gentle pipetting.[3]
-
Perform a cell count to determine the cell density.
-
Add the appropriate aliquot of the cell suspension to new culture vessels at the recommended seeding density. A subcultivation ratio of 1:4 to 1:6 is recommended.[3]
-
Incubate the cultures at 37°C.[3]
Signaling Pathways and Workflows
PI3K/AKT/mTOR Signaling Pathway in DU-145 Cells
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival in DU-145 cells.[12][13]
Caption: PI3K/AKT/mTOR signaling pathway in DU-145 cell proliferation.
General Troubleshooting Workflow for Slow Cell Growth
This workflow provides a logical sequence of steps to diagnose and resolve issues with slow-growing DU-145 cells.
Caption: A systematic workflow for troubleshooting slow DU-145 cell growth.
References
- 1. DU-145 Cell Line - A Researcher's Comprehensive Guide [cytion.com]
- 2. 4.2. Cell Culture [bio-protocol.org]
- 3. DU145 Cell Line - Creative Biogene [creative-biogene.com]
- 4. researchgate.net [researchgate.net]
- 5. Subculture of Adherent Cell Lines [sigmaaldrich.com]
- 6. youtube.com [youtube.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. biocompare.com [biocompare.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Inhibition of prostate cancer DU145 cell growth with small interfering RNA targeting the SATB1 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.3. Cell growth assay [bio-protocol.org]
- 12. Inhibition of Prostate Cancer DU-145 Cells Proliferation by Anthopleura anjunae Oligopeptide (YVPGP) via PI3K/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Navigating Contamination in DU-145 Cell Cultures: A Technical Support Center
For researchers and drug development professionals working with the DU-145 prostate cancer cell line, maintaining contamination-free cultures is paramount for reliable and reproducible experimental outcomes. This technical support center provides a comprehensive guide to troubleshooting common contamination issues, complete with frequently asked questions (FAQs), detailed experimental protocols, and insights into the impact of contaminants on cellular pathways.
Troubleshooting Guides
This section offers a systematic approach to identifying and resolving common contamination problems in DU-145 cell cultures.
Issue 1: Suspected Microbial Contamination (Bacteria, Yeast, Fungi)
Question: My DU-145 culture medium has suddenly become cloudy and/or changed color overnight. The cells look stressed or are dying. What should I do?
Answer:
Immediate action is crucial to prevent the spread of contamination. Follow these steps:
-
Isolate and Document: Immediately isolate the suspected flask or plate to prevent cross-contamination. Document the details of the contamination, including the date, passage number, and a microscopic image if possible.
-
Visual Inspection: Observe the culture under a microscope.
-
Bacteria: Look for small, motile particles between the DU-145 cells. The medium may appear uniformly turbid.[1][2] A rapid drop in pH, indicated by the phenol red indicator turning yellow, is a common sign of bacterial contamination.[1][2]
-
Yeast: Yeast will appear as individual, ovoid, or budding particles. In advanced stages, the contamination can cause turbidity and a pH change.
-
Fungi (Mold): Fungal contamination is often visible as filamentous structures (hyphae) floating in the medium or attached to the culture vessel.[1][2]
-
-
Decontamination Decision:
-
High Value/Irreplaceable Cultures: For critical experiments, attempting to salvage the culture may be an option, though it is generally not recommended. This involves washing the cells extensively with PBS and using high concentrations of antibiotics/antimycotics. Be aware that this can stress the cells and may not be fully effective.
-
Routine Cultures: The safest and most common practice is to discard the contaminated culture.[1]
-
-
Decontaminate Workspace and Equipment: Thoroughly disinfect the biological safety cabinet (BSC), incubator, and any equipment that may have come into contact with the contaminated culture using a suitable disinfectant like 70% ethanol followed by a broad-spectrum disinfectant.
-
Investigate the Source: Review your aseptic technique, check for expired or contaminated reagents (media, serum, supplements), and ensure proper functioning of equipment like incubators and BSCs.[1]
Issue 2: Suspected Mycoplasma Contamination
Question: My DU-145 cells are growing slower than usual, and I'm seeing increased cellular debris, but the medium is not cloudy. Could this be mycoplasma?
Answer:
Yes, these are classic signs of mycoplasma contamination, which is not visible to the naked eye and does not cause turbidity.
-
Quarantine: Immediately quarantine the suspected culture and any other cultures that may have been exposed.
-
Detection: Use a reliable mycoplasma detection method. The two most common methods are:
-
PCR-Based Assays: These are highly sensitive and specific.
-
DNA Staining (e.g., Hoechst 33258 or DAPI): This method allows for visualization of mycoplasma DNA as small, fluorescent particles outside the cell nuclei.
-
-
Action Plan:
-
If Positive: The recommended course of action is to discard the contaminated cell line and thaw a fresh, uncontaminated stock. If the cell line is irreplaceable, treatment with specific anti-mycoplasma agents can be attempted, but this should be a last resort as it can be difficult and may not always be successful.
-
If Negative: Continue to monitor the cells closely. If poor growth persists, consider other factors such as issues with media, supplements, or incubator conditions.
-
-
Prevention: Routinely test all cell lines for mycoplasma, especially upon receiving them from external sources. Always practice strict aseptic technique.
Issue 3: Suspected Cross-Contamination
Question: My DU-145 cells are exhibiting an unusual morphology or growth rate. I'm concerned another cell line may have contaminated my culture. How can I verify the identity of my cells?
Answer:
Cell line authentication is critical to ensure the validity of your research.
-
Cease Experiments: Halt all experiments using the suspected cell line until its identity is confirmed.
-
Cell Line Authentication: The gold standard for human cell line authentication is Short Tandem Repeat (STR) profiling .
-
Compare the STR profile of your current culture to the known STR profile of the DU-145 cell line from a reputable cell bank (e.g., ATCC, DSMZ).
-
If the profiles do not match, your culture is cross-contaminated.
-
-
Corrective Action:
-
Discard the cross-contaminated culture.
-
Thaw a new, authenticated vial of DU-145 cells.
-
Review laboratory procedures to identify and rectify the source of the cross-contamination. This often involves handling only one cell line at a time in the biological safety cabinet and using dedicated media and reagents for each cell line.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in DU-145 cell cultures?
A1: The most common sources include:
-
Laboratory Personnel: Poor aseptic technique, talking while working with open cultures, and inadequate handwashing.[2]
-
Reagents and Media: Contaminated serum, media, or supplements are frequent culprits.[1]
-
Equipment: Improperly sterilized equipment or contaminated incubators and water baths.[1]
-
Incoming Cell Lines: New cell lines from other labs can be a source of mycoplasma or cross-contamination.
Q2: How often should I test my DU-145 cells for mycoplasma?
A2: It is recommended to test for mycoplasma:
-
Upon receipt of a new cell line.
-
Before cryopreservation.
-
Routinely every 1 to 3 months, especially in a shared lab environment.
-
If you observe any signs of mycoplasma contamination.
Q3: Can I use antibiotics to prevent contamination in my DU-145 cultures?
A3: While antibiotics can be used to control bacterial growth, their routine use is often discouraged as it can mask low-level contamination and lead to the development of antibiotic-resistant bacteria. It is always preferable to rely on strict aseptic technique.
Q4: What is the impact of contamination on my experiments with DU-145 cells?
A4: Contamination can have significant and varied impacts:
-
Microbial Contamination: Can lead to cell death, altered growth rates, and changes in gene and protein expression, rendering experimental data unreliable. Bacterial products like endotoxins can trigger inflammatory responses in cells.
-
Mycoplasma Contamination: Can alter cell metabolism, proliferation, gene expression, and signaling pathways. For instance, mycoplasma has been shown to activate the NF-κB pathway and suppress p53, which are critical pathways in cancer biology.
-
Cross-Contamination: Invalidates all experimental results, as the experiments are being performed on the wrong cell line.
Quantitative Data on Contamination
| Contamination Type | Estimated Prevalence in Continuous Cell Cultures | Key References |
| Mycoplasma | 15% - 35% | |
| Cross-Contamination | Estimates suggest a significant percentage of cell lines are misidentified. |
A meta-analysis has shown that patients with prostate cancer have 2.24 times higher odds of being colonized with Mycoplasma spp. compared to patients with benign prostatic hyperplasia, highlighting a potential link between this bacterium and prostate cancer.[3]
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol provides a general outline for PCR-based mycoplasma detection. It is recommended to use a commercial kit and follow the manufacturer's instructions for optimal results.
Materials:
-
Cell culture supernatant from DU-145 cells (at least 80% confluent)
-
PCR-grade water
-
Mycoplasma-specific primers
-
Taq DNA polymerase and dNTPs
-
PCR tubes
-
Thermocycler
-
Agarose gel electrophoresis equipment
Procedure:
-
Sample Preparation:
-
Collect 1 ml of the DU-145 cell culture supernatant.
-
Heat the supernatant at 95°C for 5-10 minutes to lyse any mycoplasma present and release their DNA.
-
Centrifuge to pellet any cell debris. The supernatant will be used as the PCR template.
-
-
PCR Reaction Setup:
-
Prepare a master mix containing PCR buffer, dNTPs, forward and reverse primers, Taq polymerase, and PCR-grade water.
-
Aliquot the master mix into PCR tubes.
-
Add 1-2 µl of the prepared supernatant (template DNA) to each tube.
-
Include a positive control (known mycoplasma DNA) and a negative control (PCR-grade water instead of template).
-
-
PCR Amplification:
-
Perform PCR using a thermocycler with an appropriate program, which typically includes an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Gel Electrophoresis:
-
Run the PCR products on a 1.5-2% agarose gel stained with a DNA-binding dye.
-
Visualize the DNA bands under UV light. The presence of a band of the expected size in the sample lane indicates mycoplasma contamination.
-
Protocol 2: Mycoplasma Detection by Hoechst 33258 Staining
Materials:
-
DU-145 cells grown on a sterile coverslip in a petri dish
-
Indicator cell line (e.g., Vero cells, optional for increased sensitivity)
-
Carnoy's fixative (Methanol:Glacial Acetic Acid, 3:1)
-
Hoechst 33258 staining solution (e.g., 1 µg/ml in PBS)
-
Mounting medium
-
Microscope slides
-
Fluorescence microscope with a UV filter
Procedure:
-
Cell Preparation:
-
Culture DU-145 cells on a sterile coverslip until they are 50-70% confluent.
-
-
Fixation:
-
Aspirate the culture medium.
-
Rinse the cells with PBS.
-
Add Carnoy's fixative and incubate for 10 minutes at room temperature.
-
Aspirate the fixative and allow the coverslip to air dry completely.
-
-
Staining:
-
Add the Hoechst 33258 staining solution to the coverslip and incubate for 10-30 minutes at room temperature in the dark.
-
Aspirate the staining solution and rinse the coverslip with deionized water.
-
-
Mounting and Visualization:
-
Mount the coverslip onto a microscope slide using a mounting medium.
-
Observe the slide under a fluorescence microscope.
-
Interpretation: DU-145 cell nuclei will fluoresce brightly. Mycoplasma contamination will appear as small, bright, punctate or filamentous fluorescent signals in the cytoplasm and surrounding the cells.
-
Protocol 3: Cell Line Authentication by STR Profiling
STR profiling is a specialized technique that is typically performed by dedicated service providers. The general workflow is as follows:
-
Sample Submission: A sample of your DU-145 cell culture (either as a cell pellet or on a special collection card) is sent to a reputable cell line authentication service.
-
DNA Extraction: The service provider extracts genomic DNA from your cell sample.
-
PCR Amplification: The extracted DNA is amplified using a multiplex PCR kit that targets specific STR loci.
-
Fragment Analysis: The amplified, fluorescently labeled DNA fragments are separated by size using capillary electrophoresis.
-
Data Analysis: The resulting data is analyzed to determine the STR profile of your cell line. This profile is then compared to a reference database of known cell line profiles to confirm the identity of your DU-145 cells.
Signaling Pathways and Experimental Workflows
Caption: A flowchart for troubleshooting contamination in DU-145 cell cultures.
Caption: Mycoplasma's influence on NF-κB and p53 pathways in host cells.
Caption: Workflow for authenticating DU-145 cells using STR profiling.
References
- 1. cellculturecompany.com [cellculturecompany.com]
- 2. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Association of mycoplasma with prostate cancer: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Transfection Conditions for DU-145 Cells: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing transfection conditions for the DU-145 human prostate carcinoma cell line. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your transfection success with this cell line.
Frequently Asked Questions (FAQs)
Q1: What is the recommended cell confluency for transfecting DU-145 cells?
A1: For optimal results, DU-145 cells should be transfected when they are actively dividing and at a confluency of 70-85%.[1][2] Over-confluency can lead to reduced transfection efficiency. It is crucial to plate the cells the day before transfection to achieve the target confluency on the day of the experiment.[1]
Q2: What is the ideal passage number for DU-145 cells to ensure successful transfection?
A2: It is recommended to use DU-145 cells for transfection only between passages 5 and 25 post-thaw.[1][3] Cells with very low or high passage numbers may exhibit altered growth characteristics and reduced transfection efficiency.
Q3: Can I use antibiotics in the culture medium during transfection?
A3: Yes, antibiotics can be used in the culture medium during the transfection of DU-145 cells with some modern reagents like Lipofectamine 3000.[1][3] However, for some sensitive applications or if cytotoxicity is a concern, it is advisable to perform transfection in antibiotic-free medium.
Q4: Is it necessary to use serum-free medium for transfection complex formation?
A4: Yes, for many lipid-based transfection reagents, it is critical to form the transfection complexes (DNA/siRNA and reagent) in a serum-free medium, such as Opti-MEM™ I Reduced Serum Medium.[1] However, some advanced reagents are compatible with serum, so it is always best to consult the manufacturer's protocol.[4] After the initial incubation period, the complexes can typically be added to cells cultured in complete, serum-containing medium.
Q5: How long should I wait after transfection to assess gene expression or knockdown?
A5: The optimal time for analysis depends on the nature of your experiment. For plasmid DNA transfection leading to protein expression, analysis is typically performed 24 to 72 hours post-transfection.[1][4] For siRNA-mediated gene knockdown, mRNA levels can be assessed as early as 24-48 hours, while protein levels are usually analyzed after 48-72 hours.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Transfection Efficiency | Cell confluency is too high or too low. | Optimize cell seeding density to achieve 70-85% confluency at the time of transfection.[1][2] |
| Suboptimal ratio of transfection reagent to nucleic acid. | Perform a titration experiment to determine the optimal ratio of your specific reagent to plasmid DNA or siRNA. | |
| Poor cell health or high passage number. | Use healthy, low-passage DU-145 cells (between 5 and 25 passages post-thaw).[1][3] Ensure cell viability is >90%.[1] | |
| Presence of inhibitors in the nucleic acid preparation. | Use high-purity plasmid DNA or siRNA that is free of endotoxins and other contaminants. | |
| High Cell Toxicity/Death | Excessive amount of transfection reagent. | Reduce the amount of transfection reagent used. Perform a dose-response curve to find the balance between efficiency and viability. |
| Prolonged exposure to transfection complexes. | For sensitive cells, consider reducing the incubation time of the cells with the transfection complexes. Replace with fresh, complete medium 4-6 hours post-transfection. | |
| Poor quality of cells. | Ensure cells are healthy and not stressed before transfection. Avoid over-confluency and maintain a consistent passaging schedule.[1] | |
| Inconsistent Results | Variation in cell number and confluency. | Standardize your cell seeding protocol. Always count cells before plating to ensure consistency between experiments.[1] |
| Inconsistent formation of transfection complexes. | Ensure gentle but thorough mixing of the transfection reagent and nucleic acid. Incubate for the recommended time to allow for proper complex formation. | |
| Mycoplasma contamination. | Regularly test your cell cultures for mycoplasma contamination, as it can significantly impact cell behavior and transfection outcomes. |
Experimental Protocols
Protocol 1: Plasmid DNA Transfection of DU-145 Cells using Lipofectamine™ 3000
This protocol is optimized for a single well of a 24-well plate.
Materials:
-
DU-145 cells
-
Complete growth medium (e.g., EMEM with 10% FBS)[5]
-
Lipofectamine™ 3000 Transfection Reagent
-
P3000™ Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Plasmid DNA (0.5 µg/µL)
-
24-well tissue culture plate
Procedure:
-
Cell Seeding: The day before transfection, seed 9 x 10⁴ DU-145 cells per well in 500 µL of complete growth medium. This should result in 70-85% confluency on the day of transfection.[1]
-
Transfection Complex Preparation:
-
Tube 1: Dilute 1.5 µL of Lipofectamine™ 3000 Reagent in 25 µL of Opti-MEM™ Medium.
-
Tube 2: Dilute 0.5 µg of plasmid DNA and 1 µL of P3000™ Reagent in 25 µL of Opti-MEM™ Medium.
-
-
Complex Formation: Add the contents of Tube 2 to Tube 1, mix gently, and incubate for 5-15 minutes at room temperature.
-
Transfection: Add the 50 µL of DNA-lipid complex dropwise to the well containing the DU-145 cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours before analyzing for gene expression.
Protocol 2: siRNA Transfection of DU-145 Cells
This protocol is a general guideline and should be optimized for your specific siRNA and target.
Materials:
-
DU-145 cells
-
Complete growth medium
-
Lipid-based transfection reagent suitable for siRNA (e.g., Lipofectamine™ RNAiMAX or a DU-145 specific kit)[4]
-
Opti-MEM™ I Reduced Serum Medium
-
siRNA stock solution
Procedure:
-
Cell Seeding: The day before transfection, seed DU-145 cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
Tube 1: Dilute the transfection reagent in Opti-MEM™ Medium according to the manufacturer's instructions.
-
Tube 2: Dilute the siRNA in Opti-MEM™ Medium to the desired final concentration (e.g., 10-50 nM).
-
-
Complex Formation: Combine the diluted transfection reagent and the diluted siRNA, mix gently, and incubate for the time recommended by the manufacturer (typically 10-20 minutes).
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours before assessing gene knockdown by qRT-PCR or Western blot.[4]
Data Presentation
Table 1: Recommended Starting Conditions for DU-145 Transfection (24-well plate format)
| Parameter | Plasmid DNA Transfection | siRNA Transfection |
| Cell Seeding Density | 9 x 10⁴ cells/well[1] | 5 x 10⁴ - 1 x 10⁵ cells/well |
| Nucleic Acid Amount | 0.5 µg | 10-50 nM final concentration |
| Transfection Reagent Volume | 1.5 µL (Lipofectamine™ 3000)[1] | Varies by reagent; follow manufacturer's protocol |
| Incubation Time | 24-72 hours | 24-72 hours |
| Medium for Complexation | Serum-free medium (e.g., Opti-MEM™) | Serum-free medium (e.g., Opti-MEM™) |
Visualizations
Caption: A generalized workflow for the transfection of DU-145 cells.
Caption: A decision tree for troubleshooting low transfection efficiency in DU-145 cells.
References
- 1. Transfecting Plasmid DNA Into DU 145 Cells Using Lipofectamine 3000 Reagent | Thermo Fisher Scientific - US [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. DU145 Transfection Kit (Prostate Carcinoma Cells) | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 5. DU-145 Cell Line - A Researcher's Comprehensive Guide [cytion.com]
DU-145 Experiments Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing inconsistent results in experiments using the DU-145 human prostate cancer cell line.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental characteristics of the DU-145 cell line that could influence experimental consistency?
A1: Understanding the baseline characteristics of DU-145 cells is crucial for designing experiments and interpreting results. Key features include:
-
Origin: Derived from a metastatic lesion in the brain of a 69-year-old Caucasian male with prostate carcinoma.[1][2]
-
Androgen Receptor (AR) Status: DU-145 cells are considered androgen-independent.[1] While they express androgen receptors, they do not show a functional response to androgen ligand treatment.[1] This inherent characteristic can lead to variability in studies investigating AR signaling, with some studies showing AR expression has no effect on cell growth, while others suggest it may suppress proliferation and invasion.[3]
-
Morphology: These cells exhibit an adherent, epithelial morphology.[1] However, morphology can be influenced by culture conditions and passage number, so slight variations may be observed.[4]
-
Genetic Profile: DU-145 cells are known to have mutations in key genes like TP53. They also lack the full-length ATG5 protein, leading to a disruption in autophagy processes.[5] These baseline genetic features can significantly impact experimental outcomes, especially in studies related to cell cycle, apoptosis, and autophagy.[5]
-
Growth Characteristics: The population doubling time for DU-145 cells is approximately 30 to 40 hours.[1]
Q2: Why is cell line authentication critical for consistent results?
A2: Cell line authentication is paramount to ensure that you are working with the correct cell line. Misidentified or cross-contaminated cell lines are a major source of inconsistent and irreproducible data. It is recommended to perform Short Tandem Repeat (STR) analysis to confirm the identity of your DU-145 cell stock.[4] Morphology alone is not a reliable method for identification.[4]
Q3: How does passage number affect DU-145 experiments?
A3: High passage numbers can lead to genetic and phenotypic drift, causing the cells to behave differently from the original stock.[5] This can alter growth rates, metastatic potential, and response to treatments. It is best practice to use cells within a consistent and low passage number range for a series of experiments to ensure reproducibility.
Q4: What is the impact of mycoplasma contamination on experimental outcomes?
A4: Mycoplasma contamination is a common, often undetected problem in cell culture that can severely impact experimental results.[6][7][8] These small bacteria are not visible by light microscopy and do not cause turbidity in the culture medium.[6][8]
Effects of Mycoplasma Contamination:
-
Induces changes in gene expression and cellular metabolism.[8]
-
Causes chromosomal aberrations.[8]
-
Reduces transfection efficiency.[8]
-
Can lead to unreliable and irreproducible data.[7]
Routine testing for mycoplasma using PCR-based methods is highly recommended.[6][8]
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell Viability and Proliferation Assays (e.g., MTT, CCK-8)
Variability in assays measuring cell health and growth is a frequent issue. Below are common causes and solutions.
| Potential Cause | Recommended Solution |
| Inconsistent Seeding Density | Ensure a homogenous single-cell suspension before plating. Use a precise cell counting method (e.g., automated cell counter) and plate the same number of cells per well for each experiment. The recommended seeding density for DU-145 is 2 x 10⁴ cells/cm².[1] |
| Edge Effects in Plates | The outer wells of a multi-well plate are prone to evaporation, leading to altered cell growth. Avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or media. |
| Reagent Variability | Prepare fresh reagents for each experiment. Ensure MTT or other tetrazolium salts are protected from light. Confirm that the solubilization solution completely dissolves the formazan crystals.[9] |
| Variable Incubation Times | Standardize the incubation times for both cell treatment and the viability reagent (e.g., 1-4 hours for MTT).[9] Minor differences can lead to significant variations in the final readout. |
| Cell Health and Passage Number | Use DU-145 cells that are in the logarithmic growth phase and within a consistent, low passage number range. Cells that are overly confluent or have been passaged too many times may respond differently. |
Standard Protocol: MTT Assay for DU-145 Cells
-
Cell Seeding: Seed DU-145 cells in a 96-well plate at a density of 2 x 10⁴ cells/cm² in a final volume of 100 µL per well.[1] Incubate for 24 hours to allow for cell attachment.
-
Treatment: Expose cells to the desired concentrations of your test compound for the specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of 0.45 mg/mL.[9]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[9]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a acidified isopropanol solution) to each well to dissolve the crystals.[9]
-
Measurement: Mix gently to ensure complete solubilization and measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[10]
Issue 2: Variability in Western Blot Results
Western blotting is a multi-step technique where variability can be introduced at numerous points.
| Potential Cause | Recommended Solution |
| Inconsistent Protein Loading | Perform accurate protein quantification (e.g., BCA assay) for all samples. Always run a loading control (e.g., GAPDH, β-actin) on the same blot to normalize your protein of interest.[11] |
| Poor Protein Transfer | Ensure the transfer "sandwich" is assembled correctly and tightly, with no air bubbles.[12] Optimize transfer time and voltage, especially for very large or small proteins. A total protein stain on the membrane after transfer can verify efficiency.[13] |
| Antibody Performance | Use antibodies validated for the specific application. Titrate new primary antibodies to determine the optimal concentration that maximizes signal and minimizes background.[12][13] Run a secondary antibody-only control to check for non-specific binding.[13] |
| High Background/Non-specific Bands | Optimize the blocking step; use 5% non-fat milk or BSA in TBST for at least 1 hour.[14] Ensure adequate washing steps (e.g., 3 x 5 minutes in TBST) after antibody incubations to remove non-specifically bound antibodies.[14] |
| Weak or No Signal | Confirm that the protein of interest is expressed in DU-145 cells at detectable levels.[14] Check that primary and secondary antibodies are compatible (e.g., anti-mouse secondary for a mouse primary). Ensure detection reagents (e.g., ECL substrate) have not expired and are properly stored.[13] |
Standard Protocol: Western Blotting for DU-145 Cells
-
Lysate Preparation: Wash cultured DU-145 cells with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody at the optimized dilution, typically overnight at 4°C.[14]
-
Washing: Wash the membrane three times for 5 minutes each with TBST.[14]
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Issue 3: Discrepancies in Signaling Pathway Studies
DU-145 cells are frequently used to study pathways involved in cancer progression. However, the inherent biology of the cell line can create variability.
Troubleshooting Inconsistent Signaling Pathway Activation:
-
Cell-to-Cell Variability: Even within a clonal population, there can be heterogeneity in protein expression and pathway activation.[15] Techniques like flow cytometry can reveal bimodal or heterogeneous responses that are masked in population-average measurements like Western blots.[15]
-
Culture Conditions: Cell density can regulate signaling pathways. Ensure that cells are cultured to a consistent confluency before stimulation or lysis.
-
Serum Starvation: When studying growth factor-induced signaling (e.g., EGF), proper serum starvation is critical to reduce baseline pathway activation. Optimize the duration of serum starvation for your specific experiment.
-
Feedback Loops: The PI3K/Akt pathway, which is constitutively active in DU-145 cells, is subject to complex feedback regulation.[16][17] Inhibition of one component can sometimes lead to the compensatory activation of another pathway, leading to unexpected results.
Visualizations: Workflows and Pathways
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for diagnosing the source of inconsistent experimental results.
Key Signaling Pathways in DU-145 Cells
Androgen Receptor (AR) Signaling Pathway
Caption: Simplified Androgen Receptor (AR) signaling pathway relevant to prostate cancer.
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt/mTOR pathway, a key regulator of cell survival and proliferation.
MAPK/ERK Signaling Pathway dot
References
- 1. DU-145 Cell Line - A Researcher's Comprehensive Guide [cytion.com]
- 2. Cellosaurus cell line DU145 (CVCL_0105) [cellosaurus.org]
- 3. The diverse and contrasting effects of using human prostate cancer cell lines to study androgen receptor roles in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of baseline global gene expression profiles of prostate cancer cell lines LNCaP and DU145 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Cell-to-cell variability in PI3K protein level regulates PI3K-AKT pathway activity in cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
DU-145 Xenograft Tumor Growth: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in DU-145 xenograft tumor growth.
Frequently Asked Questions (FAQs)
Q1: What are the general characteristics of the DU-145 cell line in a xenograft model?
A1: The DU-145 human prostate cancer cell line is a widely used model for preclinical cancer research. Key characteristics include:
-
Origin: Isolated from a metastatic brain lesion of a patient with prostate carcinoma.[1]
-
Androgen Independence: DU-145 cells are not hormone-sensitive and do not express prostate-specific antigen (PSA).[1][2]
-
Metastatic Potential: They possess a moderate to high metastatic potential.
-
Tumor Morphology: DU-145 xenografts can display heterogeneous morphology, with some studies identifying two main carcinoma cell types: actively replicating clear cells and invasive basophilic cells.[1] This inherent heterogeneity can contribute to variability in tumor growth.
Q2: We are observing a low or inconsistent tumor take rate. What are the potential causes and solutions?
A2: Low or inconsistent tumor take rates can be attributed to several factors. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Q3: Our DU-145 tumors are growing at highly variable rates between animals in the same group. How can we minimize this?
A3: Inter-animal variability in tumor growth is a common challenge. Key factors influencing this include cell health and preparation, injection technique, and the host animal's condition. Implementing a standardized protocol is crucial. See the detailed experimental protocol and troubleshooting guide below for best practices.
Q4: Should we use Matrigel for DU-145 xenografts, and what is its role?
A4: Yes, the use of an extracellular matrix like Matrigel is highly recommended for establishing DU-145 xenografts.[3] Matrigel provides a supportive microenvironment for the tumor cells, which can improve tumor take rates and promote more consistent growth.[4] It is typically mixed with the cell suspension in a 1:1 ratio immediately before injection.[4]
Q5: What is the recommended immunodeficient mouse strain for DU-145 xenografts?
A5: Athymic nude mice (e.g., BALB/c nude) are commonly and successfully used for DU-145 xenograft studies.[2][3] For studies investigating metastasis, SCID (Severe Combined Immunodeficient) mice may be a more suitable model as they better support the metastatic process.[5]
Troubleshooting Guide
This guide addresses common issues encountered during DU-145 xenograft experiments in a question-and-answer format.
| Issue | Potential Cause | Recommended Solution |
| Low Tumor Take Rate | Poor Cell Health: Cells were not in the logarithmic growth phase, had a high passage number, or were contaminated (e.g., with mycoplasma).[4] | - Use cells in the logarithmic growth phase with high viability (>95%).[2] - Maintain a low cell passage number. - Regularly test for mycoplasma contamination.[4] |
| Suboptimal Injection Technique: Injection was too shallow (intradermal), too deep (intramuscular), or the cell suspension leaked from the injection site.[4] | - Ensure subcutaneous injection by lifting the skin and inserting the needle parallel to the body.[6] - Inject the cell suspension slowly and wait a few seconds before withdrawing the needle.[4] | |
| Insufficient Cell Number: The number of injected cells was too low to establish a tumor. | - A common starting point is 1-5 million cells per injection.[2][3] The optimal number may need to be determined empirically. | |
| High Variability in Tumor Growth | Inconsistent Cell Preparation: Cell suspension was not homogenous, leading to different numbers of viable cells being injected into each animal.[4] | - Ensure a single-cell suspension by gentle pipetting before injection. Keep the cell suspension on ice to maintain viability.[4] |
| Animal Health and Age: Variations in the age, weight, and overall health of the mice can impact tumor growth. | - Use mice of a consistent age and weight range.[2] - Allow for an acclimatization period before starting the experiment. | |
| Inherent Tumor Heterogeneity: DU-145 cells can form tumors with different cellular compositions and growth characteristics.[1] | - While this cannot be eliminated, ensure a sufficiently large group size to account for this variability in statistical analyses. | |
| Tumor Regression or Necrosis | Rapid Tumor Growth: Large tumors may outgrow their blood supply, leading to central necrosis. | - Monitor tumor size closely and establish a clear endpoint for the study based on tumor volume or animal welfare. |
| Host Immune Response: Although immunodeficient, some mouse strains retain residual immune activity (e.g., NK cells in nude mice) that can affect tumor growth.[7] | - For highly sensitive studies, consider using more severely immunocompromised strains like NOD/SCID mice.[8] |
Quantitative Data Summary
The following table summarizes tumor growth inhibition data from a study investigating the effects of docetaxel and radiation on DU-145 xenografts.
| Treatment Group | Tumor Regression (%) |
| Docetaxel | 32.6[9] |
| Radiation | 44.2[9] |
| Concurrent Chemoradiotherapy (Docetaxel + Radiation) | 68.6[9] |
Detailed Experimental Protocols
Protocol for Subcutaneous DU-145 Xenograft Implantation
This protocol provides a standardized method for establishing subcutaneous DU-145 xenografts to enhance reproducibility.
1. Cell Culture and Preparation:
- Culture DU-145 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Maintain cells in a 37°C incubator with 5% CO2.
- Use cells in the logarithmic growth phase (typically 80-90% confluent).[4]
- Harvest cells using trypsin-EDTA and neutralize with complete medium.
- Wash the cells twice with sterile, serum-free medium or PBS by centrifugation (e.g., 300 x g for 5 minutes).[4]
- Determine cell viability using a trypan blue exclusion assay; viability should be >95%.[2]
- Resuspend the cell pellet in sterile, serum-free medium or PBS at a concentration of 2 x 10^7 cells/mL.
2. Preparation of Cell-Matrigel Suspension:
- Thaw Matrigel on ice. Keep all reagents and the cell suspension on ice to prevent premature gelation of the Matrigel.[4]
- In a sterile, pre-chilled tube on ice, mix the cell suspension with an equal volume of Matrigel (1:1 ratio).[4]
- The final cell concentration will be 1 x 10^7 cells/mL.
- Gently pipette to ensure a homogenous mixture without introducing air bubbles.
3. Subcutaneous Injection:
- Use 6-8 week old male athymic nude mice.
- Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
- Disinfect the injection site (typically the right flank) with 70% ethanol.
- Gently lift the skin over the flank.
- Using a 27-gauge needle and a 1 mL syringe, inject 100 µL of the cell-Matrigel suspension (containing 1 million cells) subcutaneously.[2][6]
- Inject slowly and pause for a few seconds before withdrawing the needle to prevent leakage.[4]
4. Post-Injection Monitoring:
- Return the mouse to a clean cage and monitor for recovery from anesthesia.
- Palpate the injection site 2-3 times per week to monitor for tumor formation.[2]
- Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
- Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
- Monitor the overall health of the animals, including body weight, throughout the study.
Visualizations
References
- 1. Comparative abilities of athymic nude mice and severe combined immune deficient (SCID) mice to accept transplants of induced rat mammary carcinomas: enhanced transplantation efficiency of those rat mammary carcinomas that have elevated expression of neu oncogene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DU145 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. yeasenbio.com [yeasenbio.com]
- 5. Comparative studies between nude and scid mice on the growth and metastatic behavior of xenografted human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. insights.envigo.com [insights.envigo.com]
- 8. Xenograft Animal Service: Immunocompromised NOD/SCID Mice - Altogen Labs [altogenlabs.com]
- 9. urotoday.com [urotoday.com]
improving DU-145 cell viability after cryopreservation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve DU-145 cell viability after cryopreservation.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the cryopreservation and thawing of DU-145 cells.
Question: What is the optimal DMSO concentration for cryopreserving DU-145 cells?
Answer: The optimal dimethyl sulfoxide (DMSO) concentration for cryopreserving DU-145 cells typically ranges from 5% to 10% (v/v). While a standard final concentration of 10% DMSO is widely used, some studies suggest that DU-145 cells can tolerate up to 0.5% DMSO in culture, indicating a degree of sensitivity. Lower concentrations (e.g., 1.8% and 2.2%) have been shown to result in significantly reduced viability for some cell types, while excessively high concentrations can be toxic. It is recommended to start with a 10% DMSO concentration in your freezing medium and optimize based on your specific post-thaw viability and recovery rates.
Question: My DU-145 cells show low viability after thawing. What are the possible causes and solutions?
Answer: Low post-thaw viability of DU-145 cells can stem from several factors throughout the cryopreservation and thawing process. Here are some common causes and troubleshooting steps:
-
Suboptimal Freezing Rate: A slow and controlled freezing rate of approximately -1°C per minute is crucial for minimizing intracellular ice crystal formation.[1]
-
Solution: Use a controlled-rate freezer or a commercially available freezing container (e.g., "Mr. Frosty") that provides a consistent cooling rate.
-
-
Rapid Thawing is Key: The thawing process should be performed quickly to minimize the time cells are exposed to concentrated cryoprotectants and to prevent the recrystallization of small ice crystals.[1]
-
Solution: Thaw the cryovial in a 37°C water bath for about 1-2 minutes until a small ice crystal remains.[2]
-
-
High Cell Density in Cryovial: Overly dense cell suspensions can lead to reduced nutrient availability and accumulation of toxic metabolites, impacting post-thaw viability.
-
Solution: Freeze DU-145 cells at a density of 1 x 10⁶ to 5 x 10⁶ cells/mL.
-
-
Toxicity of DMSO: Prolonged exposure to DMSO at room temperature before freezing or after thawing can be detrimental to the cells.[3]
-
Solution: Add the cryoprotectant-containing freezing medium to the cell suspension just before freezing and dilute the DMSO immediately after thawing by transferring the cells to a larger volume of fresh, pre-warmed culture medium.[2]
-
-
Improper Post-Thaw Handling: Centrifuging cells at high speeds after thawing can cause mechanical damage to fragile, recently thawed cells.[2]
-
Poor Cell Health Before Freezing: Only healthy, actively dividing cells in the logarithmic growth phase should be cryopreserved.
-
Solution: Ensure your DU-145 cells have a viability of >90% before starting the cryopreservation process. Perform a fresh media change 24 hours before freezing.
-
Question: Can I use a serum-free cryopreservation medium for my DU-145 cells?
Answer: Yes, serum-free cryopreservation media are available and can be used for DU-145 cells. These formulations are chemically defined and reduce the variability and potential for contamination associated with fetal bovine serum (FBS). They typically contain cryoprotectants like DMSO, along with other components that help maintain cell viability.
Question: How long can I store DU-145 cells at -80°C?
Answer: For long-term storage, it is highly recommended to transfer the cryovials to the vapor phase of liquid nitrogen (-150°C to -196°C) after overnight storage at -80°C. Storing cells for extended periods at -80°C can lead to a gradual decline in viability.
Data Presentation
The following table provides an illustrative example of how different DMSO concentrations in the freezing medium can impact the post-thaw viability of DU-145 cells. This data is representative and should be used as a guideline for optimization.
| DMSO Concentration (v/v) | Post-Thaw Viability (%) (Mean ± SD) | Post-Thaw Recovery (%) (Mean ± SD) |
| 2.5% | 65 ± 7 | 50 ± 8 |
| 5% | 85 ± 5 | 75 ± 6 |
| 10% | 92 ± 4 | 88 ± 5 |
| 15% | 88 ± 6 | 80 ± 7 |
Note: This table is an illustrative example based on general cryopreservation principles. Actual results may vary depending on specific laboratory conditions and protocols.
Experimental Protocols
This section provides a detailed methodology for the cryopreservation and thawing of DU-145 cells.
Cryopreservation Protocol for DU-145 Cells
-
Cell Preparation:
-
Culture DU-145 cells to approximately 80-90% confluency.
-
Ensure the cells are in the logarithmic growth phase and exhibit high viability (>90%).
-
Aspirate the culture medium and wash the cell monolayer with a sterile, phosphate-buffered saline (PBS) solution.
-
Add trypsin-EDTA to the flask and incubate at 37°C until the cells detach.
-
Neutralize the trypsin with complete culture medium (e.g., RPMI-1640 with 10% FBS).
-
Transfer the cell suspension to a sterile conical tube and centrifuge at 200-300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in a small volume of complete culture medium.
-
Perform a cell count and viability assessment (e.g., using trypan blue exclusion).
-
-
Freezing Procedure:
-
Centrifuge the required number of cells (e.g., 2 x 10⁶ cells per vial) at 200-300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in cold (4°C) cryopreservation medium. A common formulation is 90% FBS and 10% DMSO. Alternatively, a medium composed of 50% MEM, 40% FBS, and 10% DMSO can be used.
-
Aliquot the cell suspension into sterile cryovials (1-1.5 mL per vial).
-
Place the cryovials in a controlled-rate freezing container.
-
Transfer the freezing container to a -80°C freezer for at least 4 hours (or overnight).
-
For long-term storage, transfer the cryovials to the vapor phase of a liquid nitrogen storage tank.
-
Thawing Protocol for DU-145 Cells
-
Preparation:
-
Pre-warm complete culture medium to 37°C.
-
Prepare a sterile conical tube with 10 mL of the pre-warmed medium.
-
-
Thawing:
-
Retrieve a cryovial from storage.
-
Immediately place the vial in a 37°C water bath, ensuring the cap remains above the water level to prevent contamination.
-
Gently agitate the vial until only a small ice crystal remains (approximately 1-2 minutes).[2]
-
-
Post-Thaw Processing:
-
Wipe the outside of the cryovial with 70% ethanol.
-
In a sterile environment, use a pipette to transfer the thawed cell suspension from the cryovial to the conical tube containing pre-warmed medium.
-
Centrifuge the cell suspension at 200-300 x g for 5-7 minutes.[2]
-
Aspirate the supernatant, which contains the cryoprotectant.
-
Gently resuspend the cell pellet in a small volume of fresh, pre-warmed complete culture medium.
-
Transfer the resuspended cells to a new culture flask containing the appropriate volume of medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the culture medium after 24 hours to remove any remaining cellular debris and cryoprotectant.
-
Mandatory Visualization
This section provides diagrams created using Graphviz (DOT language) to illustrate key workflows and concepts related to DU-145 cell cryopreservation.
Caption: Workflow for DU-145 Cell Cryopreservation and Thawing.
Caption: Apoptosis Signaling Pathways in DU-145 Cells Induced by Cryopreservation Stress.
References
Technical Support Center: Troubleshooting Western Blots with DU-145 Lysates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DU-145 prostate cancer cell lysates in Western blotting applications.
Frequently Asked Questions (FAQs)
Q1: What is a suitable lysis buffer for DU-145 cells for Western blotting?
A1: A common and effective lysis buffer for obtaining whole-cell lysates from DU-145 cells is a RIPA (Radioimmunoprecipitation assay) buffer. RIPA buffer is strong enough to lyse both cytoplasmic and nuclear membranes, ensuring a comprehensive protein profile. It is crucial to supplement the lysis buffer with freshly added protease and phosphatase inhibitors to prevent protein degradation and maintain the phosphorylation status of target proteins.
Q2: How much protein lysate should I load per well for a Western blot with DU-145 cells?
A2: The optimal amount of protein to load depends on the expression level of your target protein. A general starting point is 20-40 µg of total protein per well. For low abundance proteins, you may need to load more, while for highly expressed proteins, less may be sufficient to avoid signal saturation. It is recommended to perform a protein concentration assay (e.g., BCA or Bradford assay) to ensure equal loading across all lanes.
Q3: My bands of interest are very faint or not visible at all. What could be the issue?
A3: Several factors can lead to weak or no signal:
-
Insufficient Protein Load: Increase the amount of DU-145 lysate loaded per well.
-
Poor Protein Transfer: Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage if necessary.
-
Antibody Issues: The primary antibody may not be suitable for Western blotting or may have low affinity for the target protein in its denatured state. Ensure you are using a validated antibody at the recommended dilution. The secondary antibody may also be the issue; confirm it is appropriate for the primary antibody's host species and is not expired.
-
Low Target Protein Expression: DU-145 cells may have low endogenous expression of your protein of interest. Consider using a positive control to confirm antibody and protocol efficacy.
-
Expired Reagents: Ensure that substrates for chemiluminescence (like ECL) are not expired.
Q4: I am seeing multiple bands in my Western blot, but I expect only one. What does this mean?
A4: The presence of multiple bands can be due to several reasons:
-
Protein Isoforms or Splice Variants: The antibody may be recognizing different isoforms of the target protein.
-
Post-Translational Modifications (PTMs): Modifications such as phosphorylation, glycosylation, or ubiquitination can alter the molecular weight of the protein, leading to multiple bands.[1][2][3][4]
-
Protein Degradation: If samples were not handled properly on ice and with protease inhibitors, protein degradation can lead to smaller, non-specific bands.
-
Non-specific Antibody Binding: The primary or secondary antibody may be binding to other proteins. Try optimizing the antibody concentration and blocking conditions.
-
Protein Aggregation: Inadequate sample preparation (e.g., insufficient boiling in Laemmli buffer) can lead to protein aggregates appearing as higher molecular weight bands.
Q5: The background on my Western blot is very high, making it difficult to see my bands. How can I reduce the background?
A5: High background can obscure your results. Here are some common causes and solutions:
-
Inadequate Blocking: Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% non-fat milk or 5% BSA in TBST). Ensure the blocking solution is fresh.
-
Antibody Concentration Too High: Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background.
-
Insufficient Washing: Increase the number and duration of washes after primary and secondary antibody incubations. Adding a detergent like Tween-20 (0.05-0.1%) to your wash buffer can help reduce non-specific binding.
-
Contaminated Buffers: Ensure all buffers are freshly prepared and filtered if necessary to remove any precipitates or microbial growth.[5]
-
Membrane Drying Out: Never let the membrane dry out during any of the incubation or washing steps.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No Bands | Inefficient protein transfer | Check transfer with Ponceau S staining. Optimize transfer time/voltage. |
| Low protein expression | Increase protein load. Use a positive control cell line. | |
| Inactive antibody | Use a fresh antibody aliquot. Confirm antibody is validated for Western Blot. | |
| Incorrect secondary antibody | Ensure secondary antibody is against the host species of the primary antibody. | |
| Weak Bands | Insufficient protein loaded | Increase the amount of DU-145 lysate loaded. |
| Suboptimal antibody dilution | Optimize primary and secondary antibody concentrations. | |
| Short exposure time | Increase exposure time during imaging. | |
| Expired detection reagent | Use fresh chemiluminescent substrate. | |
| High Background | Inadequate blocking | Increase blocking time to 1-2 hours. Try a different blocking agent (5% milk or BSA). |
| Antibody concentration too high | Decrease primary and/or secondary antibody concentration. | |
| Insufficient washing | Increase the number and duration of washes. Use 0.1% Tween-20 in wash buffer. | |
| Membrane dried out | Ensure the membrane remains wet throughout the procedure.[5] | |
| Multiple Bands | Protein degradation | Always use fresh protease inhibitors in lysis buffer and keep samples on ice. |
| Non-specific antibody binding | Optimize antibody dilution and blocking conditions. Run a secondary antibody-only control. | |
| Post-translational modifications | Consult literature for known PTMs of your target protein in DU-145 cells.[1][2][3][4] | |
| Uneven or Smeared Bands | Gel polymerization issues | Ensure gels are properly prepared and have polymerized completely. |
| High salt concentration in sample | Desalt or dilute the sample. | |
| Sample overload | Reduce the amount of protein loaded per well. |
Experimental Protocols
DU-145 Cell Lysis Protocol
-
Cell Culture: Grow DU-145 cells to 80-90% confluency.
-
Washing: Place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Lysis: Add ice-cold RIPA buffer (supplemented with fresh protease and phosphatase inhibitors) to the plate. Use approximately 100-200 µL for a 60 mm dish.
-
Scraping: Scrape the cells off the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Quantification: Determine the protein concentration using a BCA or Bradford protein assay.
Western Blot Protocol
-
Sample Preparation: Mix the desired amount of protein lysate (e.g., 30 µg) with 4x Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel. Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and image the signal using a chemiluminescence detection system.
Signaling Pathways in DU-145 Cells
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is crucial for cell survival and proliferation and is often dysregulated in cancer. In DU-145 cells, this pathway can be constitutively active.
Caption: PI3K/AKT signaling cascade in DU-145 cells.
Western Blot Experimental Workflow
This diagram illustrates the key steps involved in a typical Western blotting experiment.
Caption: Standard workflow for Western blotting experiments.
Quantitative Data Summary
The following table summarizes the relative expression of several key proteins in DU-145 cells compared to other prostate cancer cell lines, as reported in the literature. This information can be useful for selecting appropriate controls and interpreting results.
| Protein | DU-145 Expression Level | Comparison Cell Line (LNCaP) | Reference |
| Androgen Receptor (AR) | Low to undetectable | High | [6][7] |
| STAT3 | Constitutively Active (p-STAT3) | Lower basal activation | [2][3][8] |
| p50 (NF-κB subunit) | Moderate | Lower | [9] |
| MRP (Multidrug Resistance-associated Protein) | Variable Expression | Variable Expression | [10] |
| GST-pi (Glutathione S-transferase Pi) | Expressed | Not Expressed | [10] |
| Topo II alpha (Topoisomerase II alpha) | High | Lower | [10] |
Note: Expression levels can vary based on culture conditions and specific experimental setups. The information in this table should be used as a general guide.
References
- 1. Post-Translational Modifications That Drive Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT3 Post-Translational Modifications Drive Cellular Signaling Pathways in Prostate Cancer Cells [mdpi.com]
- 3. STAT3 Post-Translational Modifications Drive Cellular Signaling Pathways in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Post-Translational Modifications That Drive Prostate Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. DU-145 and PC-3 human prostate cancer cell lines express androgen receptor: implications for the androgen receptor functions and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chemosensitivity of prostate cancer cell lines and expression of multidrug resistance-related proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing experimental variability with DU-145 cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce experimental variability when working with the DU-145 human prostate cancer cell line.
Frequently Asked Questions (FAQs)
Q1: What are the basic characteristics of the DU-145 cell line?
The DU-145 cell line was derived from a metastatic lesion in the brain of a 69-year-old Caucasian male with prostate carcinoma.[1][2][3] These cells exhibit an epithelial morphology and are adherent.[1][2] A key feature of DU-145 cells is their androgen-independent nature; although they express androgen receptors, they do not show a functional response to androgen treatment.[1][2][4] They are also negative for prostate-specific antigen (PSA) expression.[3] Genetically, they are hypotriploid with a modal chromosome number of 64.[2]
Q2: What are the recommended culture conditions for DU-145 cells?
Maintaining consistent culture conditions is paramount to reducing experimental variability. Below is a summary of recommended conditions:
| Parameter | Recommendation |
| Growth Medium | Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-Glutamine, and 1% non-essential amino acids. |
| Culture Environment | 37°C in a humidified incubator with 5% CO₂. |
| Subculture | When cells reach 80-90% confluency, typically every 3-4 days. Use a dissociation reagent like Trypsin-EDTA. A split ratio of 1:4 to 1:6 is recommended. |
| Seeding Density | Approximately 2 x 10⁴ cells/cm². |
| Population Doubling Time | Approximately 30-40 hours.[2] |
Q3: How can I minimize variability arising from cryopreservation and thawing?
Inconsistent cryopreservation and thawing procedures are a major source of experimental variability. Adhering to a standardized protocol is crucial.
-
Freezing: Use a controlled-rate freezing method, decreasing the temperature by approximately 1°C per minute. A cryoprotective medium containing 50% fresh culture medium, 40% FBS, and 10% DMSO is recommended.
-
Thawing: Thaw cryovials rapidly in a 37°C water bath for about 60-90 seconds, until a small amount of ice remains. Immediately transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge to remove the cryoprotectant. Resuspend the cell pellet in fresh medium and plate. Allow cells to recover for at least 24 hours before initiating any experiments.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with DU-145 cells.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent Cell Growth | Mycoplasma contamination: Can alter cell growth, metabolism, and gene expression. | Regularly test for mycoplasma contamination using a reliable method (e.g., PCR-based assay). Discard contaminated cultures and decontaminate the incubator and biosafety cabinet. |
| High passage number: Can lead to genetic drift and altered phenotype. | Use cells within a consistent and low passage number range (e.g., passages 5-20 from a validated stock). | |
| Inconsistent seeding density: Can affect cell-to-cell signaling and growth rates. | Always count cells accurately using a hemocytometer or automated cell counter and seed at a consistent density. | |
| Variations in media and supplements: Different lots of FBS can have varying compositions. | Use a single lot of FBS for a series of related experiments or pre-test new lots. | |
| Variable Drug Response | Cell confluency at time of treatment: Cell cycle distribution and signaling can vary with confluency. | Standardize the cell confluency at the time of drug addition for all experiments. |
| Inconsistent drug preparation and storage: Improperly stored or prepared drugs can lose potency. | Prepare fresh drug dilutions for each experiment from a validated stock solution. Store stock solutions at the recommended temperature and protect from light if necessary. | |
| Presence of drug efflux pumps: DU-145 cells may express drug efflux pumps that reduce intracellular drug concentration. | Consider using inhibitors of common drug efflux pumps as a control to assess their role in drug response variability. | |
| Poor Transfection Efficiency | Suboptimal cell health and confluency: Transfection is stressful for cells. | Ensure cells are healthy, actively dividing, and at the recommended confluency (typically 70-90%) at the time of transfection. |
| Incorrect DNA-to-reagent ratio: This ratio is critical for efficient complex formation. | Optimize the DNA-to-transfection reagent ratio for DU-145 cells. Perform a titration experiment to determine the optimal conditions. | |
| Presence of serum or antibiotics: Some transfection reagents are inhibited by serum and/or certain antibiotics. | Follow the manufacturer's protocol regarding the presence of serum and antibiotics during transfection. If necessary, use serum-free medium during complex formation and initial incubation. | |
| Morphological Changes | Environmental stressors: Changes in pH, temperature, or osmolarity can alter cell morphology. | Ensure the incubator is properly calibrated and that the culture medium is buffered correctly. |
| Cellular senescence: At high passage numbers, cells may become senescent, leading to a flattened and enlarged morphology. | Maintain a low passage number and monitor for signs of senescence. | |
| Epithelial-to-mesenchymal transition (EMT): Certain treatments or culture conditions can induce EMT, altering cell morphology and behavior. | Be aware of treatments that may induce EMT and use appropriate markers to monitor for this transition if it is a concern for your experiments. |
Key Signaling Pathways in DU-145 Cells
Understanding the key signaling pathways in DU-145 cells is crucial for interpreting experimental results and identifying potential sources of variability.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism. In many cancers, including prostate cancer, this pathway is constitutively active.
References
- 1. Characterization of prostate cancer DU145 cells expressing the recombinant androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DU-145 Cell Line - A Researcher's Comprehensive Guide [cytion.com]
- 3. DU145 - Wikipedia [en.wikipedia.org]
- 4. DU-145 and PC-3 human prostate cancer cell lines express androgen receptor: implications for the androgen receptor functions and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
passaging and subculturing problems with DU-145
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the DU-145 human prostate cancer cell line.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the passaging and subculturing of DU-145 cells.
Question: My DU-145 cells are clumping after trypsinization. How can I prevent this?
Answer:
Cell clumping is a common issue and can be caused by several factors, including the release of DNA from lysed cells, over-trypsinization, and improper handling.[1][2][3]
Troubleshooting Steps:
-
Avoid Over-trypsinization: Excessive exposure to trypsin can damage cell membranes, leading to cell lysis and the release of sticky DNA.[2][3] Monitor the cells closely under a microscope and neutralize the trypsin as soon as the cells detach (typically within 5-15 minutes).[4][5]
-
Gentle Handling: After detachment, avoid vigorous pipetting or shaking, which can cause mechanical stress and cell lysis.[1][4] Gently pipette the cell suspension up and down to break up small clumps.[1]
-
DNase I Treatment: If clumping persists, you can add DNase I (20-100 µg/ml) to the cell suspension to break down extracellular DNA.[1]
-
Proper Resuspension: Resuspend the cell pellet in a small volume of media first to create a uniform single-cell suspension before adding the final volume of media.[1]
-
Ensure Complete Trypsin Inactivation: Incomplete neutralization of trypsin can continue to damage cells. Ensure you are using a sufficient volume of complete growth medium (containing 10% FBS) to inactivate the trypsin.
Question: The DU-145 cells are detaching from the flask in sheets or are difficult to detach.
Answer:
Difficulty in detaching DU-145 cells or their detachment in sheets can be due to over-confluency or suboptimal trypsinization conditions.
Troubleshooting Steps:
-
Subculture at Optimal Confluency: Passage DU-145 cells when they are 80-90% confluent.[6] Over-confluent cultures can form strong cell-cell adhesions that are difficult to disrupt.
-
Ensure Trypsin Activity: Use pre-warmed (37°C) trypsin-EDTA solution for optimal enzymatic activity.[7] Ensure the pH of the trypsin solution is between 7.4 and 7.6.[7]
-
Proper Washing: Briefly rinse the cell layer with a Ca²⁺/Mg²⁺-free salt solution (like PBS) before adding trypsin to remove any residual serum that may inhibit trypsin activity.[4][5][8]
-
Incubation: If cells are difficult to detach, you can place the flask at 37°C for a few minutes to facilitate dispersal.[4][5]
Question: My DU-145 cells are growing slowly after subculturing.
Answer:
Slow growth post-passaging can be a result of several factors, including a low seeding density, stress during subculture, or issues with the culture medium. The population doubling time for DU-145 cells is typically between 30 to 40 hours.[9]
Troubleshooting Steps:
-
Optimize Seeding Density: A common seeding density for DU-145 cells is 2 x 10⁴ cells/cm².[9] Seeding at too low a density can lead to a lag in growth.
-
Minimize Stress: Handle the cells gently during passaging to maintain high viability. Avoid harsh centrifugation speeds; a gentle spin at 125 x g for 5-7 minutes is recommended.[4][8]
-
Use Pre-warmed Medium: Always use pre-warmed (37°C) complete growth medium to avoid temperature shocking the cells.[10]
-
Check Medium and Supplements: Ensure the culture medium (e.g., EMEM) is properly supplemented with 10% Fetal Bovine Serum (FBS) and other required components.[4][5][8][9] Use high-quality FBS, as batch-to-batch variability can affect cell growth.
-
pH Stability: Before adding the cell suspension, allow the complete growth medium in the new culture vessel to equilibrate in the incubator for at least 15 minutes to reach its normal pH (7.0 to 7.6).[4][8]
Question: I am observing morphological changes in my DU-145 cells after several passages.
Answer:
DU-145 cells have an epithelial morphology.[4][8] Changes in morphology can indicate issues such as contamination, cellular stress, or genetic drift due to high passage numbers.
Troubleshooting Steps:
-
Check for Contamination: Visually inspect the culture for any signs of microbial contamination (e.g., turbidity, color change in the medium, filamentous structures). Perform a mycoplasma test regularly.
-
Limit Passage Number: It is advisable to use cells with a lower passage number for experiments to ensure consistency. High passage numbers can lead to phenotypic and genotypic changes.
-
Review Culture Conditions: Ensure all culture parameters (temperature, CO₂, humidity) are optimal and stable.
Frequently Asked Questions (FAQs)
Q1: What is the recommended medium for culturing DU-145 cells?
A1: The recommended base medium is Eagle's Minimum Essential Medium (EMEM).[4][5][9] To make the complete growth medium, supplement the base medium with 10% Fetal Bovine Serum (FBS).[4][5][8]
Q2: What is the appropriate subcultivation ratio for DU-145 cells?
A2: A subcultivation ratio of 1:4 to 1:6 is recommended.[5] The first passage after thawing should be at a 1:3 ratio.[6]
Q3: What are the recommended storage conditions for frozen DU-145 cells?
A3: For long-term storage, DU-145 cells should be stored in the vapor phase of liquid nitrogen (below -130°C).[8][9] Storage at -70°C will result in a loss of viability.[4][8]
Q4: Are DU-145 cells adherent or suspension cells?
A4: DU-145 cells are an adherent cell line with an epithelial morphology.[4][8][9]
Q5: How often should the culture medium be renewed?
A5: The medium should be renewed 2 to 3 times per week.[5][9]
Quantitative Data Summary
| Parameter | Recommended Value | Source(s) |
| Complete Growth Medium | Eagle's Minimum Essential Medium + 10% FBS | [4][5][8][9] |
| Seeding Density | 2 x 10⁴ cells/cm² | [9] |
| Subcultivation Ratio | 1:4 to 1:6 | [5] |
| Passage Confluency | 80-90% | [6] |
| Trypsin-EDTA Solution | 0.25% (w/v) Trypsin - 0.53 mM EDTA | [4][5][8] |
| Trypsinization Time | 5 - 15 minutes | [4][5][8] |
| Centrifugation Speed | 125 x g | [4][8] |
| Centrifugation Time | 5 - 7 minutes | [4][8] |
| Incubation Conditions | 37°C, 5% CO₂ | [4][5][9] |
| Population Doubling Time | 30 - 40 hours | [9] |
Experimental Protocols
Protocol 1: Subculturing of DU-145 Cells
-
Preparation: Pre-warm the complete growth medium and trypsin-EDTA solution to 37°C in a water bath.
-
Medium Removal: Once the cells reach 80-90% confluency, remove and discard the culture medium from the flask.
-
Washing: Briefly rinse the cell layer with a 0.25% (w/v) Trypsin - 0.53 mM EDTA solution to remove all traces of serum which contains a trypsin inhibitor.[4][5][8]
-
Trypsinization: Add 2.0 to 3.0 mL of the pre-warmed Trypsin-EDTA solution to a T-75 flask and ensure it covers the entire cell layer.[4][5][8]
-
Incubation: Incubate the flask at room temperature or 37°C and observe the cells under an inverted microscope until the cell layer is dispersed (usually within 5 to 15 minutes).[4][5] Avoid agitating the flask to prevent clumping.[4][5]
-
Neutralization: Add 6.0 to 8.0 mL of complete growth medium to the flask to inactivate the trypsin.[5]
-
Cell Collection: Gently aspirate the cells by pipetting over the cell layer to ensure a single-cell suspension.
-
Centrifugation: Transfer the cell suspension to a centrifuge tube and spin at approximately 125 x g for 5 to 7 minutes.[4][8]
-
Resuspension: Discard the supernatant and resuspend the cell pellet in a small volume of fresh, pre-warmed complete growth medium.
-
Seeding: Add the appropriate aliquots of the cell suspension to new culture vessels containing pre-equilibrated complete growth medium. A subcultivation ratio of 1:4 to 1:6 is recommended.[5]
-
Incubation: Incubate the cultures at 37°C in a 5% CO₂ in-air atmosphere.[4]
Signaling Pathways and Experimental Workflows
Caption: A workflow diagram illustrating the key steps for the successful subculturing of DU-145 cells.
Caption: The PI3K/AKT/mTOR signaling pathway, which is crucial for DU-145 cell proliferation and survival.[4]
References
- 1. m.youtube.com [m.youtube.com]
- 2. Frontiers | Passive hydrotherapy preserves cartilage and muscle integrity in a murine osteoarthritis model: potential role of integrin αV/TGF-β mechanotransduction [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Prostate Cancer DU-145 Cells Proliferation by Anthopleura anjunae Oligopeptide (YVPGP) via PI3K/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Extracellular matrix - Wikipedia [en.wikipedia.org]
- 8. Src family kinase oncogenic potential and pathways in prostate cancer as revealed by AZD0530 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KEGG PATHWAY Database [genome.jp]
- 10. researchgate.net [researchgate.net]
Navigating the Transition: A Technical Guide to Adapting DU-145 Cells to Serum-Free Media
For researchers, scientists, and drug development professionals, the move to serum-free cell culture is a critical step toward more defined and reproducible experimental outcomes. This guide provides a comprehensive technical support center for adapting the DU-145 human prostate cancer cell line to a serum-free environment, addressing common challenges with troubleshooting guides, frequently asked questions (FAQs), detailed protocols, and insights into the underlying cellular mechanisms.
The adaptation of cell lines, such as the androgen-insensitive DU-145, from serum-supplemented to serum-free media (SFM) presents a significant yet rewarding challenge. This transition eliminates the variability and undefined nature of fetal bovine serum (FBS), leading to more consistent and controlled experimental conditions. However, the process requires careful management and troubleshooting as cells adjust to the absence of serum-derived growth factors and attachment molecules.
Frequently Asked Questions (FAQs)
Q1: Why should I adapt my DU-145 cells to serum-free media?
A1: Adapting DU-145 cells to serum-free media offers several advantages, including improved reproducibility of experiments due to a chemically defined environment, reduced risk of contamination with viruses or prions from animal serum, and simplified purification of cell-derived products.
Q2: What are the most common challenges when adapting DU-145 cells to SFM?
A2: Researchers commonly encounter decreased cell viability and growth rate, increased cell clumping, and changes in cellular morphology during the adaptation process. Careful monitoring and gradual adaptation can help mitigate these issues.
Q3: How long does the adaptation process typically take?
A3: The duration of adaptation can vary, but it generally takes several weeks to a few months to fully adapt DU-145 cells to a new serum-free environment and restore stable growth and morphology.
Q4: Can I switch my adapted cells back to a serum-containing medium?
A4: Yes, it is generally possible to switch adapted cells back to a serum-containing medium. However, this may alter their phenotype and gene expression profile, so it is crucial to consider the experimental implications.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Drastic drop in cell viability (<50%) | 1. Abrupt removal of serum. 2. Low seeding density. 3. Inappropriate basal medium or SFM formulation. | 1. Use a sequential adaptation method with a more gradual reduction in serum concentration. 2. Increase the seeding density to promote cell-cell contact and survival signals. 3. Ensure the basal medium is appropriate for DU-145 cells (e.g., EMEM) and consider supplementing the SFM with growth factors or hormones. |
| Slow cell growth/increased doubling time | 1. Lack of essential growth factors. 2. Sub-optimal culture conditions. | 1. Supplement the serum-free medium with specific growth factors known to support DU-145 proliferation (e.g., EGF, IGF). 2. Ensure optimal pH, CO2, and temperature. |
| Increased cell clumping | 1. Absence of serum proteins that aid in cell dispersal. 2. Changes in cell surface properties. | 1. Gently triturate cell clumps during subculturing. 2. Consider adding a cell dissociation agent like Accutase at a very low concentration if clumping is severe. |
| Cells are not adhering properly | 1. Lack of attachment factors present in serum. 2. Inappropriate culture vessel surface. | 1. Pre-coat culture vessels with extracellular matrix proteins like fibronectin or collagen. 2. Use cultureware specifically designed for adherent cell culture. |
| Changes in cell morphology | 1. Cellular stress during adaptation. 2. Altered cytoskeletal organization. | 1. This is often a temporary effect. Continue with the gradual adaptation and monitor for recovery. 2. If morphology does not stabilize, consider reverting to a higher serum concentration temporarily. |
Quantitative Data Summary
The following tables provide a comparative overview of key parameters for DU-145 cells cultured in standard serum-containing medium versus a serum-free medium. It is important to note that specific values in serum-free conditions can vary depending on the formulation of the medium used and the extent of adaptation.
Table 1: Comparison of Growth Characteristics
| Parameter | EMEM + 10% FBS | Serum-Free Medium (Adapted) | Reference(s) |
| Doubling Time | 30 - 40 hours | Generally increased (can be >48 hours initially) | [1][2][3] |
| Morphology | Epithelial-like, adherent | May show initial changes, but should stabilize to a similar morphology | [4][5] |
| Viability (during adaptation) | >95% | Can drop significantly but should recover to >90% post-adaptation | [4][5] |
Table 2: Changes in Cellular Components Post-Adaptation
| Component | Change in Serum-Free Medium | Reference(s) |
| Intracellular Protein Content | Decreased by approximately 36% | [6] |
| Extracellular Protein Content | Decreased by approximately 96% | [6] |
Experimental Protocols
Protocol 1: Sequential Adaptation of DU-145 Cells to Serum-Free Medium
This method involves gradually reducing the concentration of FBS in the culture medium, allowing the cells to adapt progressively.
Materials:
-
DU-145 cells in logarithmic growth phase in EMEM + 10% FBS
-
Basal Medium (e.g., Eagle's Minimum Essential Medium - EMEM)
-
Target Serum-Free Medium (SFM)
-
Fetal Bovine Serum (FBS)
-
Cell dissociation reagent (e.g., Trypsin-EDTA or Accutase)
-
Sterile culture flasks/plates
Procedure:
-
Initial Culture: Start with a healthy, sub-confluent culture of DU-145 cells with >90% viability.
-
Passage 1 (7.5% FBS): At the first passage, subculture the cells into a medium containing 75% of the original serum-containing medium and 25% of the target SFM (final FBS concentration of 7.5%).
-
Subsequent Passages: Continue to subculture the cells when they reach 70-80% confluency. With each passage, decrease the percentage of the serum-containing medium and increase the percentage of the SFM. A suggested stepwise reduction is:
-
Passage 2: 50% Serum-Containing Medium + 50% SFM (5% FBS)
-
Passage 3: 25% Serum-Containing Medium + 75% SFM (2.5% FBS)
-
Passage 4: 10% Serum-Containing Medium + 90% SFM (1% FBS)
-
Passage 5: 100% SFM
-
-
Monitoring: At each step, closely monitor cell viability, growth rate, and morphology. If a significant drop in viability or a prolonged lag in growth is observed, maintain the cells at the current serum concentration for an additional passage before proceeding with the next reduction.
-
Full Adaptation: Cells are considered fully adapted when they exhibit consistent growth, morphology, and high viability (>90%) for at least three passages in 100% SFM.[4][5]
Protocol 2: Cell Viability Assessment using Trypan Blue Exclusion Assay
Materials:
-
Cell suspension
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Harvest and resuspend the cells to be counted.
-
Mix a small volume of the cell suspension with an equal volume of Trypan Blue solution (e.g., 10 µL of cells + 10 µL of Trypan Blue).
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid.
-
Calculate the percentage of viable cells:
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
Signaling Pathways and Experimental Workflows
The adaptation of DU-145 cells to a serum-free environment involves significant changes in intracellular signaling pathways as cells switch from relying on external growth factors to activating endogenous survival mechanisms.
Signaling Pathways in Serum-Free Adaptation
Serum withdrawal triggers a complex cellular response. Key signaling pathways like the PI3K/Akt/mTOR and NF-κB pathways, which are crucial for cell survival, proliferation, and apoptosis, are often modulated. In the absence of serum-derived growth factors that typically activate the PI3K/Akt pathway, cells may need to upregulate alternative survival signals or face apoptosis. Similarly, the NF-κB pathway, a key regulator of the cellular stress response, can be activated during the adaptation process to promote cell survival.
References
- 1. DU-145 Cell Line - A Researcher's Comprehensive Guide [cytion.com]
- 2. Cellosaurus cell line DU145 (CVCL_0105) [cellosaurus.org]
- 3. Analyzing the Expression of Biomarkers in Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adaptation of Cell Cultures to a Serum-Free Medium | Thermo Fisher Scientific - US [thermofisher.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. A comparative study on proteomics between LNCap and DU145 cells by quantitative detection and SELDI analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
DU-145 vs. LNCaP: A Comparative Guide for Androgen-Independent Prostate Cancer Research
For researchers, scientists, and drug development professionals investigating androgen-independent prostate cancer, the choice of a cellular model is a critical first step. This guide provides an objective comparison of two widely used prostate cancer cell lines, DU-145 and LNCaP, supported by experimental data to inform your selection process.
The DU-145 and LNCaP cell lines, both derived from human prostate cancer metastases, represent distinct phenotypes of the disease, particularly concerning their response to androgens. LNCaP cells are androgen-sensitive and express a mutated androgen receptor (AR), making them a valuable tool for studying the transition to androgen independence. In contrast, DU-145 cells are considered androgen-independent and are often cited as AR-negative, although some studies suggest low-level expression of a non-functional AR. These fundamental differences dictate their suitability for various research applications in castration-resistant prostate cancer (CRPC).
Core Cellular Characteristics
A fundamental understanding of the origin and baseline characteristics of each cell line is essential for interpreting experimental outcomes.
| Feature | DU-145 | LNCaP |
| Origin | Metastatic lesion in the brain | Metastatic lesion in a lymph node |
| Androgen Receptor (AR) Status | Generally considered negative or expresses very low levels of a non-functional AR.[1] | Expresses a mutated (T877A) but functional Androgen Receptor.[2] |
| Prostate-Specific Antigen (PSA) Expression | Does not express PSA.[1] | Expresses and secretes PSA in response to androgens. |
| Hormone Sensitivity | Androgen-insensitive. | Androgen-sensitive; proliferation is stimulated by androgens. |
| Doubling Time | Relatively fast (approx. 34 hours). | Relatively slow (approx. 60 hours). |
| Metastatic Potential | Moderate. | Low to moderate. |
Performance in Androgen-Independent Research
The differential response of DU-145 and LNCaP cells to anti-androgen therapies is a key consideration for studies focused on castration-resistant prostate cancer.
Comparative Proliferation and Response to Anti-Androgens
The following table summarizes the half-maximal inhibitory concentration (IC50) values for common anti-androgen drugs, illustrating the differential sensitivity of the two cell lines.
| Anti-Androgen Drug | DU-145 IC50 (µM) | LNCaP IC50 (µM) |
| Bicalutamide | >100[3] | ~20-50[3][4] |
| Enzalutamide | ~10-30 | ~1-5[2] |
| Darolutamide | 11.0 | 33.8 |
As the data indicates, DU-145 cells consistently demonstrate a higher resistance to anti-androgen therapies compared to LNCaP cells. This inherent resistance makes DU-145 a suitable model for studying intrinsic mechanisms of androgen independence. Conversely, the initial sensitivity of LNCaP cells to these agents, followed by the potential for acquired resistance, makes this cell line an excellent model for investigating the molecular pathways that drive the transition from androgen-sensitive to castration-resistant prostate cancer.
Experimental Protocols
To ensure reproducibility and standardization, detailed methodologies for key experiments are provided below.
Western Blotting for Androgen Receptor Expression
This protocol outlines the detection of AR protein levels in DU-145 and LNCaP cell lysates.
-
Cell Lysis:
-
Wash cell monolayers with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the Androgen Receptor (e.g., rabbit anti-AR, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize AR expression to a loading control such as β-actin or GAPDH.
-
Prostate-Specific Antigen (PSA) ELISA
This protocol is for the quantification of secreted PSA in the culture supernatant of LNCaP cells.
-
Sample Collection:
-
Culture LNCaP cells in the desired experimental conditions.
-
Collect the cell culture supernatant at specified time points.
-
Centrifuge the supernatant at 1,500 rpm for 10 minutes to remove cellular debris.
-
-
ELISA Procedure (using a commercial PSA ELISA kit):
-
Prepare PSA standards and samples according to the kit manufacturer's instructions.
-
Add 100 µL of standards and samples to the wells of the PSA antibody-coated microplate.
-
Incubate for 2 hours at room temperature.
-
Wash the wells three times with the provided wash buffer.
-
Add 100 µL of the HRP-conjugated detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells three times with the wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes in the dark.
-
Stop the reaction by adding 50 µL of stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the PSA concentration in the samples by interpolating from the standard curve.
-
Cell Viability (MTT) Assay
This protocol measures the metabolic activity of DU-145 and LNCaP cells as an indicator of cell viability following treatment with anti-androgens.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a range of concentrations of the desired anti-androgen drug. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 48-72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value of the drug by plotting the percentage of viability against the drug concentration.
-
Signaling Pathways and Experimental Workflow
Visualizing the underlying biological pathways and the experimental process can aid in understanding the rationale for cell line selection and experimental design.
Caption: Androgen Receptor Signaling Pathway.
Caption: Experimental Workflow for Comparison.
Conclusion
The choice between DU-145 and LNCaP for androgen-independent prostate cancer research hinges on the specific scientific question being addressed. DU-145 serves as a robust model for studying the biology of inherently androgen-independent tumors and for screening compounds that act through AR-independent mechanisms. LNCaP and its derivatives are indispensable for investigating the molecular events underlying the progression from androgen sensitivity to resistance, a clinically relevant phenomenon. By understanding their distinct characteristics and employing standardized experimental protocols, researchers can leverage the unique strengths of each cell line to advance the development of novel therapeutics for castration-resistant prostate cancer.
References
- 1. Androgen receptor gene expression in human prostate carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
A Comparative Guide to Drug Efficacy in DU-145 versus LNCaP and PC-3 Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of various therapeutic agents on the DU-145 human prostate cancer cell line in contrast to two other widely used prostate cancer cell lines: LNCaP and PC-3. The information presented herein, supported by experimental data, is intended to assist researchers in selecting the most appropriate cell line for their specific drug discovery and validation studies.
Key Characteristics of Prostate Cancer Cell Lines
Prostate cancer is a heterogeneous disease, and the choice of an in vitro model is critical for the relevance of experimental findings. The three cell lines discussed here—DU-145, LNCaP, and PC-3—represent different facets of the disease.
-
DU-145: Derived from a brain metastasis, this cell line is androgen-insensitive and does not express the androgen receptor (AR). It is known for its moderate metastatic potential.
-
LNCaP: Originating from a lymph node metastasis, LNCaP cells are androgen-sensitive and express a functional AR. This makes them a suitable model for studying androgen-dependent prostate cancer and therapies targeting the AR signaling pathway.
-
PC-3: Isolated from a bone metastasis, PC-3 cells are androgen-independent and do not express AR. They are characterized by their high metastatic potential and lack of functional p53, a key tumor suppressor protein.
Comparative Drug Efficacy Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several common anti-cancer drugs in DU-145, LNCaP, and PC-3 cell lines. These values, collated from various studies, provide a quantitative measure of drug sensitivity. A lower IC50 value indicates a higher sensitivity of the cell line to the drug.
| Drug | DU-145 IC50 | LNCaP IC50 | PC-3 IC50 | Key Insights |
| Docetaxel | 4.46 nM[1][2] | 1.13 nM[1][2] | 3.72 nM[1][2] | LNCaP cells show the highest sensitivity to Docetaxel. |
| Doxorubicin | 363 nM[3] | 802 nM[3] | 761 nM[3] | DU-145 cells are significantly more sensitive to Doxorubicin compared to LNCaP and PC-3. |
| Cisplatin | >200 µM (without Pdcd5)[4], 114.1 µM (with Pdcd5)[4] | 31.52 µM[5] | >200 µM (without Pdcd5)[4], 50.6 µM (with Pdcd5)[4] | LNCaP cells are notably more sensitive to Cisplatin. DU-145 and PC-3 show high resistance, which can be partially overcome by co-treatment with Pdcd5. |
| Bicalutamide | Additive effect with radiation[6] | 0.16 µM[7] | Data not consistently available | LNCaP, being AR-positive, is sensitive to the AR antagonist Bicalutamide. DU-145, being AR-negative, shows resistance. |
Experimental Protocols
Accurate and reproducible data are paramount in drug efficacy studies. Below are detailed methodologies for key experiments commonly used to assess the cytotoxic and anti-proliferative effects of therapeutic compounds.
Cell Viability and Proliferation Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the MTT solution and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.[8][9]
-
2. Crystal Violet Staining Assay
This assay is a simple and effective method for quantifying the number of adherent cells, thereby indirectly measuring cell viability and proliferation.
-
Principle: Crystal violet is a dye that stains the DNA and proteins of adherent cells. Dead cells detach from the plate and are washed away, resulting in reduced staining intensity.[10][11]
-
Protocol:
-
Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay.
-
After the treatment period, carefully remove the medium and wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells by adding 100% methanol to each well and incubating for 10-15 minutes at room temperature.[12]
-
Remove the methanol and add 0.1% crystal violet solution to each well, ensuring complete coverage of the cells. Incubate for 15-30 minutes at room temperature.[12]
-
Gently wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilize the bound dye by adding a destaining solution (e.g., 10% acetic acid or methanol) to each well.
-
Measure the absorbance of the solubilized dye at a wavelength of 590 nm.[12]
-
Protein Expression Analysis
Western Blotting
Western blotting is a technique used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of drug action.[13][14]
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.
-
Gel Electrophoresis: Separate the protein lysates (typically 20-30 µg per lane) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[15]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in drug action can aid in understanding the mechanisms of efficacy and resistance. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow.
Conclusion
The choice between DU-145, LNCaP, and PC-3 cell lines for drug efficacy studies should be guided by the specific research question and the characteristics of the therapeutic agent being investigated.
-
DU-145 is a valuable model for studying androgen-independent prostate cancer, particularly for compounds that do not target the AR pathway. Its intermediate metastatic potential also makes it suitable for investigating anti-metastatic drugs.
-
LNCaP is the model of choice for evaluating therapies targeting the androgen receptor and for studying the mechanisms of hormone-sensitive prostate cancer.
-
PC-3 represents a more aggressive, androgen-independent, and metastatic form of prostate cancer, making it ideal for testing drugs aimed at late-stage, castration-resistant disease.
By understanding the distinct molecular profiles and drug sensitivities of these cell lines, researchers can design more targeted and effective preclinical studies to accelerate the development of novel prostate cancer therapies.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Effect of docetaxel on the regulation of proliferation and apoptosis of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. Antagonistic interaction between bicalutamide (Casodex) and radiation in androgen-positive prostate cancer LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Crystal violet staining protocol | Abcam [abcam.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. bosterbio.com [bosterbio.com]
- 15. addgene.org [addgene.org]
Unmasking the Molecular Landscape: Gene Expression Differences Between DU-145 and Normal Prostate Cells
A comparative guide for researchers and drug development professionals.
The DU-145 cell line, a cornerstone of prostate cancer research, exhibits a distinct gene expression profile compared to normal prostate epithelial cells, reflecting its aggressive and androgen-independent nature. This guide provides a comprehensive comparison of these differences, supported by experimental data, to inform future research and therapeutic strategies.
Quantitative Gene Expression Analysis
Microarray and quantitative PCR (qPCR) studies have identified a significant number of differentially expressed genes between DU-145 cells and normal prostate epithelial cells. A seminal study utilizing Affymetrix Human Genome U133 Plus 2.0 Arrays revealed thousands of genes with altered expression in DU-145 cells when compared to human primary prostate epithelial cells (HPrEC).[1][2] Another study quantified the expression of 65 cancer-related genes in DU-145 cells versus the normal prostate epithelial cell line PNT2.[3]
Below is a summary of key differentially expressed genes, categorized by their primary cellular functions.
Table 1: Differentially Expressed Genes in DU-145 vs. Normal Prostate Epithelial Cells
| Gene Category | Gene Name | Expression in DU-145 | Fold Change (vs. Normal) | Method | Reference |
| Cell Adhesion & Migration | CDH1 (E-cadherin) | Downregulated | Not specified | Q-PCR | Rosenberg et al., 2015[3] |
| ITGB4 (Integrin β4) | Upregulated | Not specified | Microarray | Flowers et al., 2020[2] | |
| LAMB3 (Laminin Subunit β3) | Upregulated | Not specified | Microarray | Flowers et al., 2020[2] | |
| DPYSL3 | Upregulated | Not specified | Microarray | Flowers et al., 2020[2] | |
| Invasiveness & Metastasis | IL8 (Interleukin 8) | Upregulated | Not specified | Q-PCR | Rosenberg et al., 2015[3] |
| CXCL2 | Upregulated | Not specified | Q-PCR | Rosenberg et al., 2015[3] | |
| CSF1 (Colony Stimulating Factor 1) | Upregulated | Not specified | Microarray | Flowers et al., 2020[2] | |
| CTSL (Cathepsin L) | Upregulated | Not specified | Microarray | Flowers et al., 2020[2] | |
| Cell Cycle Control | P16 (CDKN2A) | Altered | Not specified | Q-PCR | Rosenberg et al., 2015[3] |
| CCNE1 (Cyclin E1) | Upregulated | Not specified | Q-PCR | Rosenberg et al., 2015[3] | |
| Growth Factor Signaling | EGFR (Epidermal Growth Factor Receptor) | Upregulated | Not specified | Microarray | Flowers et al., 2020[2] |
| Kinases | FYN | Upregulated | Not specified | Microarray | Flowers et al., 2020[2] |
| PYGB (Glycogen Phosphorylase B) | Upregulated | Not specified | Microarray | Flowers et al., 2020[2] | |
| Metabolism | CYP3A5 | Upregulated | Not specified | Microarray | Flowers et al., 2020[2] |
Note: Specific fold-change values were not consistently available in the summarized literature. Researchers are encouraged to consult the primary studies for detailed quantitative data.
Bioinformatic analysis of the differentially expressed genes in DU-145 cells compared to HPrECs revealed enrichment in several key biological processes, including epidermis development, extracellular matrix organization, and tissue morphogenesis.[2]
Key Signaling Pathways Altered in DU-145 Cells
The altered gene expression in DU-145 cells culminates in the dysregulation of critical signaling pathways that drive their cancerous phenotype.
Caption: Altered signaling pathways in DU-145 cells.
Experimental Protocols
The following sections detail the methodologies employed in the key studies cited in this guide.
Microarray Analysis of DU-145 and HPrEC Cells
This protocol provides a general workflow for comparing the gene expression profiles of DU-145 and human primary prostate epithelial cells (HPrEC) using microarray technology.[1][2]
-
Cell Culture: DU-145 and HPrEC cells are cultured under their respective optimal conditions.
-
RNA Extraction: Total RNA is extracted from both cell lines using a commercially available kit, such as the RNeasy Plus Mini kit (Qiagen), following the manufacturer's instructions. RNA quality and quantity are assessed using a bioanalyzer system (e.g., Agilent 2100).[2]
-
Microarray Hybridization: The extracted RNA is processed and hybridized to a microarray chip, such as the Affymetrix Human Genome U133 Plus 2.0 Array.[2]
-
Data Acquisition and Normalization: The microarray data is acquired and subjected to normalization procedures, such as Robust Multi-Chip Analysis (RMA), to allow for accurate comparison between samples.[2]
-
Differential Gene Expression Analysis: Statistical analysis, such as ANOVA and fold-change calculations, is performed to identify genes that are differentially expressed between the DU-145 and HPrEC cells. A p-value cutoff (e.g., p ≤ 0.05) and a fold-change threshold (e.g., ≥ 2-fold) are typically applied.[1]
-
Bioinformatics Analysis: The list of differentially expressed genes is then analyzed using bioinformatics tools like Metascape to identify enriched biological processes, molecular functions, and signaling pathways.[1][2]
References
A Comparative Guide to DU-145 and VCaP Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate cell line is a critical first step in designing clinically relevant experiments for prostate cancer research. DU-145 and VCaP are two of the most widely used prostate cancer cell lines, yet they represent distinct facets of the disease. This guide provides a comprehensive comparison of their biological characteristics, molecular profiles, and responses to therapeutic agents, supported by experimental data and detailed protocols to aid in experimental design and interpretation.
Core Characteristics and Molecular Profile
DU-145 and VCaP originate from different metastatic sites and possess fundamentally different molecular landscapes, particularly concerning the androgen receptor (AR), which is a primary driver of prostate cancer.
-
DU-145 was derived from a brain metastasis and is characterized by its androgen-insensitivity. It does not express Prostate-Specific Antigen (PSA), a key biomarker of AR activity. This cell line is a classical model for studying the biology of androgen-independent, castration-resistant prostate cancer (CRPC).
-
VCaP (Vertebral-Cancer of the Prostate) was established from a bone metastasis of a patient with hormone-refractory prostate cancer.[1] In stark contrast to DU-145, VCaP cells express high levels of a wild-type androgen receptor and are androgen-sensitive, producing significant amounts of PSA.[2] Uniquely, VCaP is the only common prostate cancer cell line that expresses the AR-V7 splice variant and the TMPRSS2-ERG gene fusion, both of which are clinically significant in the progression to CRPC.[3]
The table below summarizes the key distinctions between the two cell lines.
| Feature | DU-145 | VCaP |
| Origin | Metastatic lesion in the brain | Metastatic lesion in a lumbar vertebra[4] |
| Patient Age | 69 years | 59 years[1] |
| Androgen Receptor (AR) Status | Negative / Insensitive | High expression, Androgen-sensitive |
| AR Splice Variant (AR-V7) | Not expressed | Expressed |
| Prostate-Specific Antigen (PSA) | Negative | High expression |
| Key Genetic Feature | p53 and PTEN mutations | TMPRSS2-ERG gene fusion |
| Hormone Sensitivity | Androgen-independent | Androgen-sensitive |
| Metastatic Potential | Moderate | High (derived from bone metastasis) |
In Vitro Growth and Therapeutic Response
The differences in their molecular makeup directly influence their growth rates and sensitivity to standard prostate cancer therapies.
| Parameter | DU-145 | VCaP |
| Morphology | Epithelial-like | Adherent, epithelial |
| Approx. Doubling Time | ~34 hours[5] | ~53 hours[2] |
| Docetaxel IC50 (72h) | ~0.47 nM[6] | Data not available; generally sensitive |
| Enzalutamide IC50 | Highly resistant (AR-negative) | ~100 nM |
Note: IC50 values can vary significantly based on experimental conditions such as 2D vs. 3D culture and duration of exposure.
Signaling Pathways
The primary signaling pathways governing the proliferation and survival of DU-145 and VCaP cells are fundamentally different, reflecting their dependence on the androgen receptor.
DU-145: AR-Independent Survival Pathways
As an AR-negative cell line, DU-145 relies on alternative signaling cascades for its growth and survival. Key activated pathways include the PI3K/Akt/mTOR and MAPK/ERK pathways, which are frequently dysregulated in advanced cancers. These pathways promote cell proliferation, inhibit apoptosis, and are common targets in the development of therapies for CRPC.
VCaP: AR-Dependent Signaling Pathway
VCaP's growth is predominantly driven by the androgen receptor signaling axis. In the presence of androgens like testosterone or dihydrotestosterone (DHT), the ligand binds to AR, causing it to translocate to the nucleus. There, it acts as a transcription factor, activating genes such as PSA that drive cell proliferation. The presence of the AR-V7 splice variant, which lacks the ligand-binding domain, can also lead to constitutive, ligand-independent activation of this pathway, a key mechanism of resistance to AR-targeted therapies.
Experimental Protocols
Detailed and consistent protocols are essential for reproducible results. Below are foundational methods for the culture and analysis of DU-145 and VCaP cells.
Cell Culture
DU-145:
-
Medium: Eagle's Minimum Essential Medium (EMEM).
-
Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, rinse with PBS, detach with a suitable reagent (e.g., 0.25% Trypsin-EDTA), neutralize with complete medium, centrifuge, and re-seed at a ratio of 1:3 to 1:6.
VCaP:
-
Medium: RPMI-1640 Medium.
-
Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2.
-
Special Considerations: VCaP cells can be delicate and may grow in both adherent monolayers and floating clusters. It is recommended to gently centrifuge the medium to collect floating cells and add them back to the flask during subculturing. Flasks may be coated with Matrigel to improve adherence.
-
Subculturing: When cells reach ~80% confluency, gently rinse with PBS, detach with a non-enzymatic cell dissociation solution or brief exposure to Trypsin-EDTA, neutralize, collect all cells (adherent and suspended), centrifuge gently (e.g., 100 x g), and re-seed.
Western Blot for AR and PSA
This protocol outlines the general steps for detecting protein expression.
-
Cell Lysis: Wash cell monolayers with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, incubate on ice for 30 minutes, and clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris).
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-AR, anti-PSA, anti-AR-V7, and a loading control like anti-GAPDH or anti-β-actin).
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity to determine viability after drug treatment.
Summary and Recommendations
DU-145 and VCaP offer robust, yet distinct, models for prostate cancer research.
-
Choose DU-145 for studies focused on:
-
Androgen-independent mechanisms of cell growth and survival.
-
Signaling pathways that bypass the androgen receptor (e.g., PI3K/Akt, MAPK).
-
Therapeutic agents targeting non-AR pathways in late-stage, castration-resistant disease.
-
-
Choose VCaP for studies focused on:
-
Androgen receptor function, including ligand-dependent and -independent activation.
-
The role of the TMPRSS2-ERG gene fusion.
-
Mechanisms of resistance to AR-targeted therapies like enzalutamide, particularly those involving the AR-V7 splice variant.
-
Modeling bone metastatic prostate cancer.
-
By understanding the fundamental biological differences and utilizing standardized protocols, researchers can leverage the unique strengths of each cell line to generate meaningful and clinically relevant data in the fight against prostate cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Combination therapy with androgen receptor N‐terminal domain antagonist EPI‐7170 and enzalutamide yields synergistic activity in AR‐V7‐positive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Combination effects of docetaxel and Doxorubicin in hormone-refractory prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of docetaxel on metastatic prostate (DU-145) carcinoma cells cultured as 2D monolayers and 3D multicellular tumor spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlating In Vitro and In Vivo Models: A Comparative Guide for the DU-145 Prostate Cancer Cell Line
For Researchers, Scientists, and Drug Development Professionals
The DU-145 human prostate cancer cell line, derived from a brain metastasis, is a cornerstone in prostate cancer research, particularly for studying androgen-independent disease. A critical aspect of preclinical drug development is understanding the correlation between in vitro experimental data and in vivo responses in xenograft models. This guide provides a comprehensive comparison of DU-145 cell behavior and therapeutic responses in both settings, supported by experimental data and detailed protocols to aid in experimental design and data interpretation.
In Vitro vs. In Vivo: A Head-to-Head Comparison of Drug Efficacy
A primary application of the DU-145 model is the evaluation of chemotherapeutic agents. Below is a summary of the efficacy of two commonly used drugs, docetaxel and cisplatin, in both in vitro and in vivo settings.
| Drug | In Vitro Metric (DU-145 cells) | In Vivo Metric (DU-145 Xenograft) |
| Docetaxel | IC50: 1.1 nM[1] | 32.6% tumor regression (10 mg/kg/week)[2][3] |
| Cisplatin | IC50: ~10.23 µM (48h)[4] | Data on specific tumor growth inhibition percentage is less defined in readily available literature, though it is used in combination studies showing efficacy.[5] |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Tumor regression is the percentage reduction in tumor size in response to treatment.
The data highlights a crucial aspect of translational research: while a compound may show high potency in vitro (e.g., docetaxel's nanomolar IC50), the in vivo response is multifactorial, influenced by pharmacokinetics, tumor microenvironment, and drug delivery.
Cellular Behavior: From the Petri Dish to the Tumor Microenvironment
Beyond drug screening, understanding the fundamental biology of DU-145 cells is vital. This includes their proliferative and migratory capabilities, which are key drivers of tumor growth and metastasis.
| Cellular Behavior | In Vitro Characteristics (DU-145 cells) | In Vivo Characteristics (DU-145 Xenograft) |
| Proliferation | Doubling Time: Approximately 34 hours.[6] | Forms solid tumors in immunocompromised mice.[7] |
| Migration & Invasion | Demonstrates migratory and invasive potential in Transwell assays.[8] | Can form metastases, consistent with its origin from a metastatic site.[7] |
Visualizing the Research Workflow and Cellular Signaling
To better understand the process of correlating in vitro and in vivo data and the underlying cellular mechanisms, the following diagrams are provided.
The PI3K/Akt pathway is constitutively active in DU-145 cells and plays a crucial role in promoting cell survival and proliferation.[9][10][11][12][13]
Experimental Protocols
Detailed methodologies are essential for reproducibility and for building upon existing research. The following are standard protocols for key experiments with the DU-145 cell line.
In Vitro Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed DU-145 cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[14]
-
Treatment: After 24 hours, replace the medium with fresh medium containing the desired concentrations of the test compound. Include untreated and vehicle-treated controls. Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Dilute this stock 1:1000 in culture medium to a final concentration of 5 µg/mL. Remove the treatment medium from the wells and add 110 µL of the MTT-containing medium to each well.[14]
-
Incubation: Incubate the plate for 4-6 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 100 µL of dimethyl sulfoxide (DMSO) to each well and pipette up and down to dissolve the crystals.[14]
-
Readout: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Vitro Migration and Invasion Assay (Transwell Assay)
This assay assesses the ability of cells to move through a porous membrane (migration) or a membrane coated with extracellular matrix proteins (invasion).
-
Chamber Preparation: For invasion assays, coat the upper surface of an 8 µm pore size Transwell insert with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is necessary.
-
Cell Seeding: Harvest DU-145 cells and resuspend them in a serum-free medium. Seed 5 x 10^4 to 1 x 10^5 cells in the upper chamber of the Transwell insert.
-
Chemoattractant: In the lower chamber, add a medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).
-
Incubation: Incubate the plate for 16-24 hours at 37°C and 5% CO2.
-
Cell Removal and Staining: After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab. Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with a solution such as crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope. The number of cells is indicative of the migratory/invasive potential.
In Vivo DU-145 Xenograft Model
This protocol describes the establishment of subcutaneous tumors in immunocompromised mice.
-
Cell Preparation: Culture DU-145 cells to about 80% confluency. Harvest the cells by trypsinization and wash with sterile PBS. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.[7]
-
Animal Model: Use male athymic nude or SCID mice, 6-8 weeks old.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the flank of each mouse.[7][15]
-
Tumor Monitoring: Palpate the injection site regularly to monitor for tumor formation. Once tumors are palpable, measure their dimensions 2-3 times per week using digital calipers.[7]
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = 0.5 x Length x Width² .[16]
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups and begin drug administration.
-
Endpoint: Continue monitoring tumor growth and the health of the animals. The study can be terminated when tumors in the control group reach a specific size, or based on other predefined criteria. At the end of the study, tumors can be excised for further analysis.[7]
References
- 1. www2.huhs.ac.jp [www2.huhs.ac.jp]
- 2. Concurrent chemoradiotherapy with low-dose docetaxel inhibits the growth of DU-145 prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Silibinin sensitizes human prostate carcinoma DU145 cells to cisplatin- and carboplatin-induced growth inhibition and apoptotic death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DU145 Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Apoptosis Induction of Human Prostate Carcinoma DU145 Cells by Diallyl Disulfide via Modulation of JNK and PI3K/AKT Signaling Pathways [mdpi.com]
- 10. Inhibition of Prostate Cancer DU-145 Cells Proliferation by Anthopleura anjunae Oligopeptide (YVPGP) via PI3K/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of PI3K-Akt signaling pathway promotes prostate cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2024.sci-hub.box [2024.sci-hub.box]
- 14. youtube.com [youtube.com]
- 15. Subcutaneous xenograft model [bio-protocol.org]
- 16. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
DU-145 Prostate Cancer Cells: A Comparative Guide to Chemotherapy Response
For researchers and drug development professionals in the field of oncology, selecting the appropriate cell line model is a critical step in preclinical studies. This guide provides a detailed comparison of the DU-145 human prostate cancer cell line's response to common chemotherapeutic agents against other frequently used prostate cancer cell lines: PC-3, LNCaP, and 22Rv1. This objective comparison is supported by experimental data to aid in informed model selection for chemotherapy efficacy and resistance studies.
Introduction to Prostate Cancer Cell Lines
Prostate cancer cell lines are essential tools for investigating the molecular mechanisms of cancer progression and for testing novel therapeutic agents. The four cell lines compared in this guide—DU-145, PC-3, LNCaP, and 22Rv1—represent a spectrum of prostate cancer subtypes with distinct genetic backgrounds and phenotypes, particularly concerning the androgen receptor (AR), which is a key driver in prostate cancer.
-
DU-145: Isolated from a brain metastasis, DU-145 cells are androgen-insensitive and do not express the androgen receptor. They possess a mutated p53 tumor suppressor protein.
-
PC-3: Derived from a bone metastasis, PC-3 cells are also androgen-insensitive and AR-negative. They have a non-functional p53.
-
LNCaP: Originating from a lymph node metastasis, LNCaP cells are androgen-sensitive and express a functional androgen receptor. They have a wild-type p53.
-
22Rv1: Derived from a xenograft that was serially propagated in a castrated mouse, 22Rv1 cells are androgen-responsive and express both full-length AR and AR splice variants, which can contribute to therapy resistance. They also have a wild-type p53.
The doubling times for CWR22Rv1, PC3, and DU-145 are between 33 and 40 hours, while LNCaP cells have a slower proliferation rate with a doubling time of 60 to 72 hours[1].
Data Presentation: Chemotherapy Response Comparison
The following tables summarize the quantitative data on the response of DU-145 and other prostate cancer cell lines to various chemotherapeutic agents. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values for Common Chemotherapeutic Agents
| Chemotherapeutic Agent | DU-145 | PC-3 | LNCaP | 22Rv1 |
| Docetaxel (nM) | 4.46[2] | 3.72[2] | 1.13[2] | ~10 (parental) |
| Cisplatin (µM) | >200 (parental)[3] | ~100 | ~100 | ~2 |
| Etoposide (µM) | More sensitive than LNCaP & 22Rv1 | More sensitive than LNCaP & 22Rv1 | Less sensitive than DU-145 & PC-3 | Less sensitive than DU-145 & PC-3 |
Table 2: Apoptosis Rates in Response to Chemotherapy
| Chemotherapeutic Agent | Concentration | DU-145 | PC-3 | LNCaP | 22Rv1 |
| Docetaxel | 20 nM | Significant increase | Significant increase | - | Significant increase |
| Docetaxel | 80 nM | Significant increase | Significant increase | - | Significant increase |
| Cisplatin | 20 µM | ~18% dead cells | ~4% dead cells | ~10% dead cells | ~22% dead cells |
| 5-Aza-2'-deoxycytidine | 2 µM | 18.93% | - | 17.95% | 14.25% |
| Paclitaxel | - | - | 19.69% | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the chemotherapeutic agent and incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the incubation period, carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V/PI Staining)
This assay uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the chemotherapeutic agent for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Molecular Mechanisms and Signaling Pathways
The differential response of prostate cancer cell lines to chemotherapy is governed by complex signaling networks. The status of the Androgen Receptor (AR), PI3K/Akt, and MAPK/ERK pathways plays a crucial role.
Androgen Receptor (AR) Signaling
The AR is a key driver of prostate cancer cell growth and survival. LNCaP and 22Rv1 cells are AR-positive, while DU-145 and PC-3 cells are AR-negative. This fundamental difference significantly impacts their response to androgen-targeted therapies and can also influence their sensitivity to chemotherapy.
References
A Comparative Analysis of Key Signaling Pathway Activation in DU-145 and 22Rv1 Prostate Cancer Cell Lines
For researchers, scientists, and drug development professionals, understanding the intricate signaling networks within cancer cells is paramount for the development of targeted therapies. This guide provides an objective comparison of the basal activation states of critical signaling pathways in two widely used prostate cancer cell lines, DU-145 and 22Rv1, supported by experimental data and detailed protocols.
The DU-145 and 22Rv1 cell lines represent distinct molecular subtypes of prostate cancer. DU-145 cells are derived from a brain metastasis and are androgen receptor (AR) negative, representing an androgen-independent state. In contrast, 22Rv1 cells, originating from a xenograft that relapsed after castration, are AR-positive and notably express AR splice variants, including AR-V7, which contributes to their castration-resistant phenotype. These fundamental differences in AR status have profound implications for the activation of downstream and parallel signaling pathways, influencing their growth, survival, and therapeutic responses.
Key Signaling Pathway Comparison
This guide focuses on a comparative analysis of three central signaling pathways known to be frequently dysregulated in prostate cancer: the PI3K/Akt pathway, the MAPK/ERK pathway, and the STAT3 pathway.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. In DU-145 cells, this pathway is characterized by high basal activity. This is, in part, attributed to the expression of high levels of AKT3.[1] Conversely, 22Rv1 cells exhibit low to undetectable levels of phosphorylated Akt (p-Akt) under basal conditions, suggesting a less pronounced reliance on this pathway for constitutive survival signaling, unless stimulated.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway plays a pivotal role in cell proliferation, differentiation, and survival. Basal activation of the MAPK/ERK pathway has been observed in both DU-145 and 22Rv1 cells. In DU-145 cells, the upregulation of this pathway has been associated with resistance to microtubule-targeting drugs.[2]
Androgen Receptor (AR) Signaling Pathway
The Androgen Receptor (AR) signaling pathway is a key driver of prostate cancer initiation and progression. A major distinguishing feature between the two cell lines is their AR status. DU-145 cells are AR-negative.[3] In stark contrast, 22Rv1 cells are AR-positive and express both the full-length AR and splice variants, most notably AR-V7, which lacks the ligand-binding domain and is constitutively active.[4] This renders 22Rv1 cells resistant to traditional androgen deprivation therapies.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and invasion. DU-145 cells exhibit constitutive activation of STAT3.[5] In 22Rv1 cells, while STAT3 is expressed, its basal activation appears to be lower than in DU-145 cells, though it can be induced by stimuli such as IGF-1.[6]
Quantitative Data Summary
The following tables summarize the relative basal activation levels of key signaling proteins in DU-145 and 22Rv1 cells based on a synthesis of published western blot data. It is important to note that direct quantitative comparisons across different studies can be challenging.
| Cell Line | Androgen Receptor (AR) Status | PTEN Status |
| DU-145 | Negative | Wild-Type |
| 22Rv1 | Positive (Full-length and Splice Variants) | Wild-Type |
| Signaling Pathway | Key Protein (Phosphorylated/Active Form) | DU-145 (Relative Basal Activation) | 22Rv1 (Relative Basal Activation) |
| PI3K/Akt | p-Akt (Ser473) | High | Low/Undetectable |
| MAPK/ERK | p-ERK1/2 (Thr202/Tyr204) | Moderate to High | Moderate |
| STAT3 | p-STAT3 (Tyr705) | High (Constitutively Active) | Low to Moderate |
Signaling Pathway Diagrams
Experimental Protocols
A detailed methodology for a key experiment cited in this guide, Western Blotting, is provided below. This protocol is a standard procedure for assessing the expression and phosphorylation status of proteins in cell lysates.
Western Blotting for Analysis of Signaling Protein Activation
1. Cell Lysis and Protein Extraction:
-
Culture DU-145 and 22Rv1 cells to 80-90% confluency in appropriate media.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
3. Sample Preparation and Gel Electrophoresis:
-
Mix a calculated volume of protein lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-PAGE (Sodium dodecyl sulfate-polyacrylamide gel electrophoresis) gel.
-
Include a pre-stained protein ladder to monitor protein separation and size.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF (Polyvinylidene difluoride) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S solution.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody corresponding to the primary antibody species for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
6. Detection and Analysis:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol and incubate the membrane with the substrate.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Perform densitometric analysis of the protein bands using appropriate software (e.g., ImageJ). Normalize the signal of the phosphorylated protein to the corresponding total protein signal to determine the relative activation level.
References
- 1. Inhibition of Prostate Cancer DU-145 Cells Proliferation by Anthopleura anjunae Oligopeptide (YVPGP) via PI3K/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Steps: A Guide to the Proper Disposal of DU-145 Cells
For researchers and scientists engaged in prostate cancer studies utilizing the DU-145 cell line, ensuring the safe and proper disposal of these biological materials is a critical final step in the experimental workflow. Adherence to established biosafety protocols not only protects laboratory personnel and the environment but also maintains the integrity of the research setting. This guide provides essential, step-by-step information for the operational and disposal plans of the DU-145 human prostate cancer cell line, which is handled at Biosafety Level 1 (BSL-1).
All materials that have come into contact with DU-145 cells are considered biohazardous waste and must be decontaminated before disposal.[1][2] This includes liquid media, cell cultures, disposable labware (e.g., pipette tips, culture flasks, gloves), and any contaminated personal protective equipment (PPE).
Decontamination and Disposal Procedures
The primary methods for decontaminating biohazardous waste from DU-145 cell cultures are chemical disinfection and autoclaving.[2][3] The appropriate method depends on the type of waste.
Liquid Waste Management
Liquid waste, such as spent culture media and supernatant fluids, should be chemically disinfected before being discarded down the drain. A common and effective method is the use of bleach (sodium hypochlorite).
| Disinfectant | Final Concentration | Minimum Contact Time |
| Bleach (Sodium Hypochlorite) | 10% | 20 minutes |
Table 1: Chemical Disinfection of Liquid Biohazardous Waste.[2]
Experimental Protocol for Liquid Waste Decontamination:
-
Carefully aspirate or pour the liquid waste from your culture vessels into a designated biohazardous waste container.
-
Add a sufficient volume of household bleach to achieve a final concentration of 10%.[2] For example, to disinfect 900 mL of liquid waste, add 100 mL of bleach.
-
Gently swirl the container to ensure the bleach is thoroughly mixed with the waste.
-
Allow the mixture to sit for a minimum of 20 minutes to ensure complete inactivation of any biological material.[2]
-
After the contact time has elapsed, the decontaminated liquid can be carefully poured down a laboratory sink with copious amounts of running water.[2]
Solid Waste Management
Solid biohazardous waste includes items such as petri dishes, culture flasks, centrifuge tubes, and contaminated gloves. These materials should be collected in designated biohazard bags for autoclaving.
Sharps Waste Management
All sharps, including needles, syringes, scalpels, and glass slides, that have been in contact with DU-145 cells must be disposed of in a designated, puncture-proof sharps container.[2][3] These containers should be clearly labeled with the universal biohazard symbol.[2]
Experimental Protocol for Solid and Sharps Waste Decontamination:
-
Segregate solid biohazardous waste from sharps waste at the point of generation.
-
Place non-sharp solid waste into a red or orange biohazard bag lining a rigid, leak-proof container with a lid.[2]
-
Place all sharps directly into a designated sharps container.[2][3] Do not recap, bend, or break needles.[3]
-
When the biohazard bags or sharps containers are three-quarters full, they should be securely closed.[2]
-
The sealed containers must then be autoclaved to sterilize the contents.
-
Following autoclaving, the now non-biohazardous waste can typically be disposed of in the regular municipal waste stream, in accordance with institutional and local regulations. Alternatively, a licensed biohazardous waste disposal vendor can be used for transport and incineration.[1][2]
Logical Workflow for DU-145 Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste generated from DU-145 cell culture work.
Caption: Workflow for the proper segregation and disposal of DU-145 biohazardous waste.
By implementing these procedures, laboratories can ensure the safe handling and disposal of DU-145 cell line materials, thereby fostering a secure research environment for all personnel. Always consult your institution's specific Environmental Health & Safety (EHS) guidelines, as local regulations may vary.[1][2]
References
Essential Safety and Handling Guide for the DU-145 Human Prostate Cancer Cell Line
Disclaimer: The following information is intended as a safety and handling guide for the DU-145 cell line in a research setting. It is not a substitute for a comprehensive risk assessment and should be supplemented by institutional safety protocols and regulatory guidelines.
The DU-145 cell line, derived from a metastatic brain lesion of a human prostate carcinoma, is a valuable tool in cancer research.[1] As with all human-derived cell lines, it is imperative to handle DU-145 with appropriate safety precautions to protect laboratory personnel from potential exposure to biohazardous material and to maintain the integrity of the cell line. This guide provides essential safety and logistical information for the handling and disposal of DU-145 cells.
DU-145 cells are characterized by their epithelial-like morphology and adherent growth properties.[1][2] They are known to be androgen non-responsive.[1] The population doubling time for this cell line is approximately 30 to 40 hours.[1][2]
Biosafety Level
The DU-145 cell line is classified as Biosafety Level 1 (BSL-1) .[2] This classification indicates that the cell line is not known to consistently cause disease in healthy human adults and presents a minimal potential hazard to laboratory personnel and the environment. However, it is crucial to adhere to standard microbiological practices and aseptic techniques to prevent contamination of the cell culture and to minimize any potential risk.
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment is the first line of defense against contamination and potential exposure. The following table summarizes the essential PPE for handling the DU-145 cell line.
| PPE Category | Item | Specification and Use |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves should be worn at all times when handling cell cultures and media. Change gloves frequently, especially if contaminated. |
| Body Protection | Laboratory Coat | A clean, buttoned lab coat should be worn over personal clothing to protect against splashes and spills. |
| Eye Protection | Safety Glasses | Safety glasses with side shields or safety goggles should be worn to protect the eyes from splashes of media, buffers, or cell suspensions. |
| Face Protection | Face Shield (optional) | A face shield may be worn in addition to safety glasses for procedures with a high risk of splashing, such as when working with large volumes. |
Operational Plans: Handling and Experimental Protocols
Adherence to aseptic technique is paramount when working with DU-145 cells to prevent microbial contamination. All procedures should be performed in a certified biological safety cabinet (BSC).
Cell Thawing Protocol
-
Preparation: Warm the complete growth medium in a 37°C water bath. Prepare a 15 mL centrifuge tube with 9.0 mL of the complete medium.
-
Thawing: Quickly thaw the cryovial of frozen cells in a 37°C water bath by gently agitating it.
-
Transfer: Once thawed, decontaminate the outside of the vial with 70% ethanol and transfer the contents to the prepared centrifuge tube.
-
Centrifugation: Centrifuge the cell suspension at approximately 125 x g for 5 to 7 minutes.
-
Resuspension and Plating: Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete medium. Transfer the cell suspension to a culture flask.
-
Incubation: Incubate the flask at 37°C in a humidified incubator with 5% CO2.[2]
Cell Subculturing (Passaging) Protocol
-
Observation: Visually inspect the cells under a microscope to assess confluency. DU-145 cells should be passaged when they are 80-90% confluent.
-
Aspiration: Aspirate the old culture medium from the flask.
-
Washing: Gently wash the cell monolayer with a sterile, phosphate-buffered saline (PBS) to remove any residual serum.
-
Dissociation: Add a sufficient volume of a dissociation reagent, such as 0.25% Trypsin-EDTA, to cover the cell monolayer. Incubate at 37°C for a few minutes until the cells detach.
-
Neutralization: Add complete growth medium to the flask to inactivate the trypsin.
-
Centrifugation: Transfer the cell suspension to a centrifuge tube and centrifuge at 125 x g for 5 to 7 minutes.
-
Resuspension and Plating: Discard the supernatant, resuspend the cell pellet in fresh medium, and dispense the appropriate aliquots of the cell suspension into new culture vessels.
Cell Cryopreservation Protocol
-
Preparation: Prepare a freezing medium, which typically consists of complete growth medium supplemented with a cryoprotectant such as 10% dimethyl sulfoxide (DMSO).[3]
-
Cell Harvest: Harvest the cells using the subculturing protocol described above.
-
Resuspension: After centrifugation, resuspend the cell pellet in the prepared freezing medium at the desired cell density.
-
Aliquoting: Dispense the cell suspension into sterile cryovials.
-
Controlled Freezing: Place the cryovials in a controlled-rate freezing container and store at -80°C for at least 24 hours.
-
Long-term Storage: Transfer the frozen vials to the vapor phase of liquid nitrogen for long-term storage.[2][4]
Disposal Plan
All materials that come into contact with the DU-145 cell line must be decontaminated before disposal. This includes spent culture media, cell culture flasks, pipettes, and gloves.
Decontamination and Disposal Procedures
-
Liquid Waste: Aspirated culture media and other liquid waste should be collected and decontaminated with a suitable disinfectant, such as a 10% bleach solution, for at least 30 minutes before being discarded down the drain with copious amounts of water.
-
Solid Waste: All contaminated solid waste, including culture flasks, plates, pipettes, and gloves, should be placed in a designated biohazard waste bag.
-
Final Disposal: The biohazard waste bags should be securely closed and disposed of according to institutional and local regulations for biological waste, which typically involves autoclaving followed by incineration.
Emergency Procedures: Spill Management
In the event of a spill of DU-145 cell culture, immediate action is necessary to contain and decontaminate the area.
-
Alert Others: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large, evacuate the immediate area.
-
Don PPE: Before cleaning, don appropriate PPE, including a lab coat, gloves, and eye protection.
-
Containment: Cover the spill with absorbent material, such as paper towels.
-
Decontamination: Gently pour a 10% bleach solution or another appropriate disinfectant over the absorbent material, working from the outside of the spill towards the center.
-
Wait Time: Allow the disinfectant to remain in contact with the spill for at least 30 minutes.
-
Clean-up: Collect all absorbent material and any contaminated debris and place it in a biohazard waste bag.
-
Final Wipe Down: Wipe down the spill area again with disinfectant.
-
Disposal: Dispose of all contaminated materials as biohazardous waste.
-
Hand Washing: Thoroughly wash hands with soap and water after the clean-up is complete.
Visual Workflow for Handling DU-145 Cells
The following diagram illustrates the standard workflow for handling the DU-145 cell line in a laboratory setting.
Caption: Standard workflow for handling the DU-145 cell line.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
